molecular formula C22H31ClN4O7S2 B1218695 Ziprasidone mesylate CAS No. 185021-64-1

Ziprasidone mesylate

Número de catálogo: B1218695
Número CAS: 185021-64-1
Peso molecular: 563.1 g/mol
Clave InChI: WLQZEFFFIUHSJB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ziprasidone mesylate trihydrate is the methanesulfonate trihydrate salt of ziprasidone. It is a hydrate and a methanesulfonate salt. It contains a ziprasidone.
This compound is the mesylate salt form of ziprasidone, a benzothiazolylpiperazine derivative and an atypical antipsychotic agent with an antischizophrenic property. This compound functions as an antagonist at the dopamine D2 and serotonin 5-HT2A and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor. This compound also inhibits the synaptic reuptake of serotonin and norepinephrine. The mechanism of action by which this compound exerts its antischizophrenic effect is unknown but is potentially mediated through a combination of dopamine D2 and serotonin 5-HT2 antagonism. This agent also has antagonistic activity against histamine H1 and alpha-1-adrenergic receptors.
See also: Ziprasidone (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;methanesulfonic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS.CH4O3S.3H2O/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;1-5(2,3)4;;;/h1-4,11,13H,5-10,12H2,(H,23,27);1H3,(H,2,3,4);3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQZEFFFIUHSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199191-69-0
Record name Ziprasidone mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199191690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZIPRASIDONE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X6SAX83JZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacodynamics of Ziprasidone Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro pharmacodynamic properties of ziprasidone mesylate, an atypical antipsychotic agent. The information presented herein is intended to serve as a technical resource for professionals engaged in neuroscience research and drug development. This document details the receptor binding affinity, functional activity, and effects on ion channels and monoamine transporters, supported by experimental methodologies and visual representations of key signaling pathways.

Receptor Binding Affinity

Ziprasidone exhibits a complex and unique receptor binding profile, characterized by high affinity for several key dopamine and serotonin receptor subtypes. This profile is believed to underpin its therapeutic efficacy in treating the positive, negative, and affective symptoms of schizophrenia with a lower propensity for certain side effects compared to older antipsychotics.[1] The binding affinities (Ki) of ziprasidone for a range of human receptors are summarized in Table 1.

Receptor SubtypeZiprasidone Ki (nM)Reference
Dopamine Receptors
D₂4.8[2]
D₃7.2[2]
D₄5.3[2]
Serotonin Receptors
5-HT₁A3.4[3]
5-HT₁D2.3
5-HT₂A0.4
5-HT₂C1.3
5-HT₇35
Adrenergic Receptors
α₁A10
α₂C6.5
Histamine Receptors
H₁47
Muscarinic Receptors
M₁>1000

Table 1: Ziprasidone Receptor Binding Affinities (Ki)

Functional Activity at Key Receptors

Ziprasidone's clinical effects are not only determined by its binding affinity but also by its functional activity at these receptors. It acts as an antagonist at several key receptors implicated in the pathophysiology of schizophrenia, while demonstrating agonist activity at the 5-HT₁A receptor, which is thought to contribute to its anxiolytic and antidepressant effects, as well as its favorable side effect profile.

Dopamine D₂ Receptor Antagonism

Like other antipsychotics, ziprasidone's primary mechanism for treating positive symptoms is believed to be its antagonism of dopamine D₂ receptors in the mesolimbic pathway.

Serotonin 5-HT₂A Receptor Antagonism

Ziprasidone exhibits a high affinity for and potent antagonism of the 5-HT₂A receptor. The high 5-HT₂A/D₂ receptor affinity ratio is a hallmark of atypical antipsychotics and is associated with a reduced risk of extrapyramidal symptoms.

Serotonin 5-HT₁A Receptor Partial Agonism

Ziprasidone acts as a partial agonist at the 5-HT₁A receptor. This property is thought to contribute to its efficacy against negative and affective symptoms of schizophrenia. The functional potency of ziprasidone at the 5-HT₁A receptor is presented in Table 2.

Assay TypeParameterValue (nM)Reference
[³⁵S]GTPγS BindingEC₅₀480

Table 2: Functional Potency of Ziprasidone at the 5-HT₁A Receptor

Effects on Monoamine Transporters

In addition to its receptor-mediated effects, ziprasidone also inhibits the reuptake of serotonin and norepinephrine, a mechanism shared with some antidepressant medications. This action may further contribute to its therapeutic effects on mood and anxiety. The inhibitory potencies (Ki) for monoamine transporters are detailed in Table 3.

TransporterZiprasidone Ki (nM)Reference
Serotonin Transporter (SERT)85
Norepinephrine Transporter (NET)94

Table 3: Ziprasidone Affinity for Monoamine Transporters (Ki)

Effects on Ion Channels

Ziprasidone's interaction with various ion channels has been investigated, particularly in the context of its cardiovascular safety profile. It is known to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation. Its effects on other ion channels have also been characterized.

Ion ChannelParameterValue (nM)Reference
hERG K⁺ ChannelIC₅₀120
Voltage-gated K⁺ (Kv) ChannelsIC₅₀390
L-type Ca²⁺ Channel-Reduced Current
Late Na⁺ Channel-Enhanced Current

Table 4: In Vitro Effects of Ziprasidone on Ion Channels

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of ziprasidone for various G protein-coupled receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) recombinantly expressing the human receptor of interest or from homogenized brain tissue. Cells or tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

  • Incubation: A constant concentration of a specific radioligand (e.g., [³H]-spiperone for D₂ receptors) is incubated with the membrane preparation in the presence of increasing concentrations of ziprasidone. The incubation is typically carried out in a 96-well plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand. Unbound radioligand is washed away with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of ziprasidone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture/Tissue Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension Centrifugation->Resuspension Incubation Incubation (Membranes, Radioligand, Ziprasidone) Resuspension->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow
[³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (e.g., agonism, partial agonism) of ziprasidone at G protein-coupled receptors, particularly the 5-HT₁A receptor.

General Protocol:

  • Membrane Preparation: Membranes from a suitable source (e.g., rat hippocampus for 5-HT₁A receptors) are prepared as described for radioligand binding assays.

  • Incubation: Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and increasing concentrations of ziprasidone. The incubation is typically performed at 30°C for 60 minutes.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.

  • Data Analysis: The concentration-response curve for ziprasidone-stimulated [³⁵S]GTPγS binding is plotted to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist).

G Membranes Receptor-Containing Membranes Incubation Incubation (Membranes, [35S]GTPγS, GDP, Ziprasidone) Membranes->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis EC50 & Emax Determination Counting->Analysis G CellPrep Cell Preparation GigaSeal Giga-seal Formation CellPrep->GigaSeal WholeCell Whole-Cell Configuration GigaSeal->WholeCell Recording Voltage-Clamp Recording (Control & Ziprasidone) WholeCell->Recording Analysis Data Analysis (IC50, Kinetics) Recording->Analysis G Ziprasidone Ziprasidone D2R D₂ Receptor Ziprasidone->D2R Gi_o Gi/o Protein D2R->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB GeneExpression Gene Expression CREB->GeneExpression G Ziprasidone Ziprasidone HT2AR 5-HT₂A Receptor Ziprasidone->HT2AR Gq Gq Protein HT2AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates MAPK_CaMKII MAPK/CaMKII Ca2->MAPK_CaMKII PKC->MAPK_CaMKII CREB CREB MAPK_CaMKII->CREB GeneExpression Gene Expression CREB->GeneExpression G Ziprasidone Ziprasidone (Partial Agonist) HT1AR 5-HT₁A Receptor Ziprasidone->HT1AR Gi_o Gi/o Protein HT1AR->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP

References

Ziprasidone Mesylate: A Comprehensive Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the receptor binding profile of ziprasidone mesylate, an atypical antipsychotic agent. The document is intended for researchers, scientists, and professionals involved in drug development who require a thorough understanding of the pharmacological characteristics of this compound.

Ziprasidone's clinical efficacy is attributed to its unique and complex interaction with a variety of neurotransmitter receptors. This guide summarizes the quantitative binding affinities, details the experimental methodologies used to determine these affinities, and visualizes the key signaling pathways modulated by ziprasidone.

Quantitative Receptor Binding Profile

The following tables summarize the in vitro binding affinities of ziprasidone for a range of human receptors. The data, presented as Ki (nM) values, are compiled from various scientific publications and databases. A lower Ki value indicates a higher binding affinity.

Table 1: High-Affinity Receptor Binding Profile of Ziprasidone (Ki < 100 nM)

Receptor SubtypeKi (nM)Functional Activity
Serotonin Receptors
5-HT2A0.4Antagonist[1]
5-HT2C1.3Antagonist[1]
5-HT1A3.4Agonist[1]
5-HT1D2.0Antagonist[2]
5-HT79.3Antagonist[2]
Dopamine Receptors
D24.8Antagonist
D37.2Antagonist
D432Antagonist
Adrenergic Receptors
α1A10Antagonist
Histamine Receptors
H147Antagonist
Monoamine Transporters
Serotonin Transporter (SERT)53Inhibitor
Norepinephrine Transporter (NET)48Inhibitor

Table 2: Low-Affinity Receptor Binding Profile of Ziprasidone (Ki > 100 nM)

Receptor SubtypeKi (nM)
Muscarinic Receptors
M1>1000
Adrenergic Receptors
α2300

Experimental Protocols: Radioligand Binding Assays

The receptor binding affinities presented in this guide are primarily determined through in vitro radioligand binding assays. These assays measure the affinity of a drug (in this case, ziprasidone) for a specific receptor by assessing its ability to displace a radioactively labeled ligand that is known to bind to that receptor. While specific parameters may vary between studies, the following sections outline the general and key specific methodologies for determining binding affinities at the dopamine D2 and serotonin 5-HT2A receptors.

General Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing receptor) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]Spiperone) Radioligand_Prep->Incubation Compound_Prep Test Compound Preparation (Ziprasidone dilutions) Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC50 determination, Cheng-Prusoff for Ki) Scintillation->Data_Analysis

General workflow of a competitive radioligand binding assay.

Detailed Methodology for Dopamine D2 Receptor Binding Assay
  • Receptor Source: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone, a high-affinity D2 antagonist, is commonly used at a final concentration around its Kd value (e.g., 0.1-0.5 nM).

  • Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations such as MgCl2 (e.g., 5 mM).

  • Incubation: Test compound (ziprasidone) at various concentrations, radioligand, and cell membranes are incubated in the assay buffer. The incubation is typically carried out at room temperature or 37°C for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Non-specific Binding Determination: To determine the amount of radioligand that binds non-specifically to the membranes and filter, a parallel set of incubations is performed in the presence of a high concentration of a potent, unlabeled D2 antagonist (e.g., 10 µM haloperidol or unlabeled spiperone).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of ziprasidone that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Detailed Methodology for Serotonin 5-HT2A Receptor Binding Assay
  • Receptor Source: Membranes from HEK 293 cells expressing the human 5-HT2A receptor or from rat frontal cortex, which is rich in these receptors.

  • Radioligand: [3H]-Ketanserin, a selective 5-HT2A antagonist, is often used at a concentration near its Kd (e.g., 0.5-2.0 nM).

  • Assay Buffer: Similar to the D2 assay, a Tris-HCl buffer (e.g., 50 mM, pH 7.4) is typically used.

  • Incubation: The incubation conditions are generally similar to the D2 receptor assay, with incubation times and temperatures optimized to reach equilibrium.

  • Non-specific Binding Determination: A high concentration of an unlabeled 5-HT2A antagonist, such as mianserin or unlabeled ketanserin (e.g., 10 µM), is used to define non-specific binding.

  • Separation and Quantification: The separation and quantification steps are analogous to the D2 receptor binding assay, utilizing rapid filtration and liquid scintillation counting.

  • Data Analysis: The IC50 is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation as described for the D2 receptor assay.

Key Signaling Pathways

Ziprasidone's therapeutic and side-effect profile is a consequence of its interaction with multiple receptor-mediated signaling pathways. The following diagrams illustrate the primary signaling cascades associated with the receptors for which ziprasidone has the highest affinity.

Dopamine D2 Receptor Signaling (Antagonism)

Ziprasidone acts as an antagonist at D2 receptors, which are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Antagonism by ziprasidone blocks the downstream effects of dopamine binding.

D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Ziprasidone Ziprasidone Ziprasidone->D2R Blocks Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Inhibited Inhibition of Cellular Response PKA->Cellular_Response_Inhibited Leads to

Dopamine D2 receptor signaling pathway and its antagonism by ziprasidone.

Serotonin 5-HT2A Receptor Signaling (Antagonism)

Ziprasidone is a potent antagonist of 5-HT2A receptors. These receptors are coupled to the Gq/11 family of G-proteins, and their activation leads to the stimulation of phospholipase C.

5HT2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Activates Ziprasidone Ziprasidone Ziprasidone->HT2A_R Blocks Gq Gq/11 Protein HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response_Blocked Blocked Cellular Response Ca_Release->Cellular_Response_Blocked PKC->Cellular_Response_Blocked

Serotonin 5-HT2A receptor signaling and its antagonism by ziprasidone.

Serotonin 5-HT1A Receptor Signaling (Agonism)

In contrast to its antagonist activity at other receptors, ziprasidone is an agonist at 5-HT1A receptors. These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase.

5HT1A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ziprasidone Ziprasidone HT1A_R 5-HT1A Receptor Ziprasidone->HT1A_R Activates Gi Gi/o Protein HT1A_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Leads to reduced activation of Cellular_Response_Activated Modulation of Cellular Response PKA->Cellular_Response_Activated

Agonistic action of ziprasidone on the 5-HT1A receptor signaling pathway.

Serotonin 5-HT2C Receptor Signaling (Antagonism)

Similar to 5-HT2A receptors, 5-HT2C receptors are coupled to Gq/11 proteins. Ziprasidone's antagonism at these receptors blocks serotonin-mediated activation of phospholipase C.

5HT2C_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) HT2C_R 5-HT2C Receptor Serotonin->HT2C_R Activates Ziprasidone Ziprasidone Ziprasidone->HT2C_R Blocks Gq Gq/11 Protein HT2C_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response_Blocked Blocked Cellular Response Ca_Release->Cellular_Response_Blocked PKC->Cellular_Response_Blocked

Antagonism of the 5-HT2C receptor signaling pathway by ziprasidone.

References

An In-depth Technical Guide to the Chemical Properties of Ziprasidone Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of ziprasidone mesylate salt, an atypical antipsychotic agent. The information presented is intended to support research, development, and formulation activities by providing detailed data and methodologies related to its physicochemical characteristics.

Chemical Identity and Structure

This compound is the methanesulfonic acid salt of ziprasidone. The injectable form is typically available as this compound trihydrate, a lyophilized powder for reconstitution.[1][2][3]

Molecular Formula: C₂₁H₂₁ClN₄OS · CH₃SO₃H (anhydrous)[4]

Molecular Weight: 509.04 g/mol (anhydrous)[4]

Chemical Name: 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one, methanesulfonate

The chemical structure of this compound is depicted below:

Figure 1: Chemical Structure of this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for drug development, influencing formulation strategies, bioavailability, and stability.

Solubility

This compound is described as a poorly soluble drug. Its solubility is pH-dependent and is also influenced by the presence of different hydrate forms. The mesylate salt was selected for the injectable formulation due to its slightly higher aqueous solubility compared to the hydrochloride salt.

Solvent/MediumHydrate FormSolubilityReference
WaterTrihydrate0.73 mg/mL
WaterDihydrate1.11 mg/mL
WaterHemihydrate1.21 mg/mL
DMSONot specifiedSoluble
pKa

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a drug molecule at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

pKa ValueTypeSource
6.62Not Specified
7.18Strongest Basic
4.33Strongest Acidic
Polymorphism

This compound is known to exist in various polymorphic forms, primarily as hydrates. Different crystalline forms can exhibit distinct physicochemical properties, including solubility and stability.

  • Trihydrate: The form typically used in the lyophilized powder for injection.

  • Dihydrate: A known hydrate form with higher water solubility than the trihydrate.

  • Hemihydrate: Reported to have better water solubility than both the dihydrate and trihydrate forms.

The X-ray powder diffraction (XRPD) pattern for the hemihydrate form shows characteristic peaks at 2θ values of 12.83°, 14.05°, 16.37°, 17.58°, 19.76°, 21.50°, 22.98°, 23.78°, 24.51°, and 26.45°.

Stability

The stability of this compound is a crucial factor for its formulation, storage, and handling. Studies on extemporaneously compounded oral solutions of this compound have shown that its stability is dependent on storage conditions. When refrigerated, a ziprasidone syrup maintained at least 90% of its stated potency for at least 6 weeks. Samples stored at room temperature, especially when exposed to light, were found to be less stable.

Stress testing of ziprasidone under different conditions has shown that it is stable to acid, photolytic, and thermal stress. However, significant degradation is observed under basic and oxidative hydrolytic conditions.

Mechanism of Action: Signaling Pathways

Ziprasidone is an atypical antipsychotic that exhibits a unique receptor binding profile. Its therapeutic effects are believed to be mediated through a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism. It also has a high affinity for 5-HT2C, 5-HT1A, and 5-HT1D receptors, and acts as an agonist at the 5-HT1A receptor. Furthermore, it is a moderate inhibitor of norepinephrine and serotonin reuptake.

Ziprasidone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Transporter Norepinephrine Transporter Antidepressant Antidepressant NE_Transporter->Antidepressant 5HT_Transporter Serotonin Transporter 5HT_Transporter->Antidepressant D2_Receptor D2 Receptor Antipsychotic\n(Positive Symptoms) Antipsychotic (Positive Symptoms) D2_Receptor->Antipsychotic\n(Positive Symptoms) 5HT2A_Receptor 5-HT2A Receptor Antipsychotic\n(Negative Symptoms) Antipsychotic (Negative Symptoms) 5HT2A_Receptor->Antipsychotic\n(Negative Symptoms) 5HT1A_Receptor 5-HT1A Receptor Anxiolytic &\nAntidepressant Anxiolytic & Antidepressant 5HT1A_Receptor->Anxiolytic &\nAntidepressant Ziprasidone Ziprasidone Ziprasidone->NE_Transporter Inhibitor Ziprasidone->5HT_Transporter Inhibitor Ziprasidone->D2_Receptor Antagonist Ziprasidone->5HT2A_Receptor Antagonist Ziprasidone->5HT1A_Receptor Agonist

Mechanism of Action of Ziprasidone

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline methodologies for determining key chemical properties of this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Solubility_Determination_Workflow A Add excess this compound to a known volume of the solvent in a sealed flask. B Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 24-48 hours). A->B C Allow the suspension to settle. B->C D Withdraw a clear aliquot of the supernatant. C->D E Filter the aliquot to remove any undissolved solid. D->E F Dilute the filtrate with a suitable solvent. E->F G Analyze the concentration of ziprasidone in the diluted filtrate using a validated analytical method (e.g., HPLC-UV). F->G H Calculate the solubility based on the measured concentration and dilution factor. G->H

Workflow for Solubility Determination

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed, screw-cap vial or flask.

  • Equilibration: Place the flasks in a constant temperature shaker bath (e.g., 37 ± 1 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to allow for the sedimentation of the undissolved solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a pipette.

  • Filtration: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Analysis: Dilute the filtered solution appropriately and determine the concentration of ziprasidone using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa values of ionizable substances.

Methodology:

  • Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol for poorly soluble compounds).

  • Titration Setup: Place the sample solution in a thermostated vessel and immerse a calibrated combined pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the reading is stable.

  • Data Analysis: Plot the pH versus the volume of titrant added to obtain a titration curve. The pKa value can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve to identify the inflection points.

Polymorphism and Crystallinity (X-ray Powder Diffraction - XRPD)

XRPD is a powerful technique for identifying and characterizing different crystalline forms of a solid material.

Methodology:

  • Sample Preparation: Gently grind the this compound sample to a fine powder to minimize preferred orientation effects.

  • Instrument Setup: Place the powdered sample in a sample holder. Set up the XRPD instrument with appropriate parameters (e.g., X-ray source, voltage, current, scan range, step size, and scan speed).

  • Data Collection: Acquire the diffraction pattern by scanning the sample over a defined range of 2θ angles.

  • Data Analysis: Analyze the resulting diffractogram by identifying the positions (2θ values) and relative intensities of the diffraction peaks. Each crystalline form will have a unique diffraction pattern, which serves as its "fingerprint."

Logical Relationships of Physicochemical Properties and Bioavailability

The chemical properties of this compound are interconnected and collectively influence its bioavailability. The following diagram illustrates these relationships.

Physicochemical_Properties_Bioavailability cluster_properties Physicochemical Properties Solubility Solubility Dissolution_Rate Dissolution_Rate Solubility->Dissolution_Rate pKa pKa Ionization Ionization pKa->Ionization Polymorphism Polymorphism Polymorphism->Solubility Stability Stability Stability->Dissolution_Rate Absorption Absorption Dissolution_Rate->Absorption Ionization->Solubility Bioavailability Bioavailability Absorption->Bioavailability

Physicochemical Properties and Bioavailability

This guide provides a foundational understanding of the key chemical properties of this compound. For further in-depth analysis and specific applications, it is recommended to consult the cited literature and perform dedicated experimental studies.

References

A Technical Guide to the Solubility of Ziprasidone Mesylate and Ziprasidone Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of two prominent salt forms of the atypical antipsychotic, ziprasidone: the hydrochloride and the mesylate. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental protocols, and logical frameworks to inform formulation strategies and salt selection processes.

Executive Summary

Ziprasidone is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability and low aqueous solubility.[1][2] This inherent low solubility presents a significant challenge in the development of bioavailable oral dosage forms. The choice of salt form is a critical determinant of the physicochemical properties of an active pharmaceutical ingredient (API), directly impacting its solubility, dissolution rate, and ultimately, its clinical efficacy. This guide focuses on the two commercially relevant salt forms: ziprasidone hydrochloride, used in oral capsule formulations (Geodon®/Zeldox®), and ziprasidone mesylate, utilized in the intramuscular injection formulation.[3][4][5] While extensive quantitative solubility data is available for the hydrochloride salt, the solubility profile of the mesylate salt is primarily inferred from its formulation context.

Ziprasidone Hydrochloride: Solubility Profile

Ziprasidone hydrochloride is the salt form selected for oral administration. Its solubility is a critical factor influencing the dissolution and subsequent absorption from the gastrointestinal tract.

Quantitative Solubility Data

The aqueous solubility of ziprasidone hydrochloride has been reported with some variability across different sources, which may be attributable to differences in experimental conditions such as temperature, pH, and the specific crystalline form of the salt. It is generally characterized as being from very slightly soluble to sparingly soluble in aqueous media.

Solvent/MediumSolubility (mg/mL)Source(s)
Water~ 0.210
Water0.00718
Water0.0003
Dimethyl sulfoxide (DMSO)~ 1.2
Dimethylformamide (DMF)~ 0.16
1:2 DMSO:PBS (pH 7.2)~ 0.33

Table 1: Quantitative Solubility of Ziprasidone Hydrochloride in Various Solvents.

pH-Dependent Solubility

As a weak base, the solubility of ziprasidone is expected to be pH-dependent, with higher solubility at lower pH values where the molecule is protonated. In phosphate buffer solutions with a pH above 6.8, ziprasidone free base is practically insoluble.

This compound: An Indirect Assessment of Solubility

Formulation Context and Inferred Solubility

This compound is the active component in the intramuscular injection formulation of Geodon®. This formulation is a lyophilized powder that is reconstituted prior to administration. Crucially, the formulation includes sulfobutylether β-cyclodextrin as a solubilizing agent to enable the formation of a solution suitable for injection.

The necessity of a complexing agent strongly implies that this compound has an intrinsically low aqueous solubility, insufficient for preparing a concentrated solution for intramuscular administration. Patents also allude to the development of this compound hydrates as a strategy to enhance solubility.

AttributeObservationImplicationSource(s)
Formulation Used in intramuscular injection.Requires a salt form suitable for parenteral administration.
Excipients Formulated with sulfobutylether β-cyclodextrin.The salt's intrinsic aqueous solubility is too low for the required concentration; a solubilizing agent is necessary.
Hydrate Forms Patents describe the creation of mesylate hydrates.This is a common strategy to improve the solubility and stability of a salt form.

Table 2: Qualitative and Inferred Solubility Characteristics of this compound.

Comparative Analysis and Formulation Rationale

The selection of the hydrochloride salt for oral capsules and the mesylate salt for intramuscular injection reflects a deliberate drug development strategy based on the specific requirements of each route of administration.

  • For Oral Administration: The primary challenge is overcoming the low solubility in the gastrointestinal tract to ensure adequate dissolution and absorption. While ziprasidone hydrochloride has low solubility, it is sufficient for a solid oral dosage form, especially when administered with food, which is known to increase its bioavailability by approximately 50%.

  • For Intramuscular Administration: This route requires a much higher concentration of the drug in a small volume of solution. The intrinsic solubility of both the hydrochloride and mesylate salts is inadequate for this purpose. The selection of the mesylate salt was likely influenced by its compatibility with solubilizing agents like cyclodextrins and its stability in the lyophilized and reconstituted forms.

The logical relationship governing the salt form selection is illustrated in the diagram below.

Salt_Selection_Logic cluster_oral Oral Formulation (Capsule) cluster_im Intramuscular Formulation (Injection) oral_req Requirement: Sufficient dissolution in GI tract hcl_salt Ziprasidone Hydrochloride oral_req->hcl_salt Leads to selection of oral_outcome Outcome: Solid dosage form, bioavailability enhanced with food hcl_salt->oral_outcome im_req Requirement: High concentration in small volume mesylate_salt This compound im_req->mesylate_salt Leads to selection of solubilizer + Solubilizing Agent (Cyclodextrin) mesylate_salt->solubilizer im_outcome Outcome: Reconstitutable solution for injection solubilizer->im_outcome

Figure 1: Logical workflow for ziprasidone salt selection based on formulation requirements.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol outlines a standardized shake-flask method for determining the equilibrium solubility of ziprasidone salts, consistent with guidelines from the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.

Materials and Equipment
  • Ziprasidone hydrochloride/mesylate reference standard

  • pH buffers (pH 1.2, 4.5, 6.8, and 7.5)

  • Scintillation vials or glass flasks with screw caps

  • Calibrated pH meter

  • Analytical balance

  • Constant temperature shaker bath or incubator (set to 37 ± 1 °C)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Media: Prepare standardized aqueous buffers at pH 1.2 (0.1 N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer).

  • Sample Preparation: Add an excess amount of the ziprasidone salt to a vial containing a known volume (e.g., 10 mL) of each pH buffer. The excess solid should be clearly visible.

  • Equilibration: Place the sealed vials in a shaker bath maintained at 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Time to equilibrium should be established by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until consecutive measurements are consistent.

  • Sample Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials to sediment the excess solid.

  • Filtration and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles. Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved ziprasidone salt in the diluted filtrate using a validated HPLC-UV method.

  • pH Measurement: Measure the pH of the saturated solution in each vial after equilibration to confirm it has not significantly deviated from the initial buffer pH.

The workflow for this experimental protocol is visualized below.

Solubility_Workflow start Start prepare_media Prepare pH Buffers (1.2, 4.5, 6.8) start->prepare_media add_api Add excess API to each buffer vial prepare_media->add_api equilibrate Equilibrate at 37°C in shaker bath (24-48h) add_api->equilibrate check_ph Verify final pH of solution equilibrate->check_ph separate Centrifuge to sediment solid check_ph->separate filter Filter supernatant (0.45 µm filter) separate->filter quantify Quantify concentration using HPLC-UV filter->quantify end End quantify->end

Figure 2: Experimental workflow for determining equilibrium solubility via the shake-flask method.

Conclusion

The selection between ziprasidone hydrochloride and this compound is a clear example of a formulation-driven decision based on the physicochemical properties of the salts. Ziprasidone hydrochloride possesses low but sufficient solubility for development as a solid oral dosage form, where its bioavailability is significantly modulated by food. In contrast, the mesylate salt, while also exhibiting low intrinsic aqueous solubility, is amenable to advanced formulation techniques such as complexation with cyclodextrins, enabling its use in a high-concentration parenteral formulation. This guide provides the available quantitative data for the hydrochloride salt and a logical framework for understanding the properties of the mesylate salt, alongside a robust protocol for further experimental determination of solubility, to aid scientists in the ongoing development of ziprasidone formulations and other BCS Class II compounds.

References

In Vivo Metabolism of Ziprasidone Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ziprasidone is an atypical antipsychotic agent utilized in the management of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by extensive hepatic metabolism. Less than 5% of an administered dose is excreted as the unchanged parent drug, highlighting the critical role of metabolic transformation in its clearance and overall disposition.[3][4] This technical guide provides a detailed overview of the in vivo metabolism of ziprasidone, focusing on its metabolic pathways, the enzymes involved, resulting metabolites, and the experimental methodologies used for their characterization.

Core Metabolic Pathways

Ziprasidone is cleared from the body via three primary metabolic routes, which lead to the formation of four major circulating metabolites.[5] The metabolic clearance is characterized by a significant reductive pathway, accounting for approximately two-thirds of the process, with oxidative pathways making up the remaining one-third.

The principal enzyme systems implicated in ziprasidone's biotransformation are:

  • Aldehyde Oxidase: A cytosolic enzyme that catalyzes the predominant reductive pathway.

  • Cytochrome P450 3A4 (CYP3A4): Responsible for the less prominent oxidative pathways. CYP1A2 may also play a minor role.

  • Glutathione (GSH): Participates in the reduction reaction, likely through chemical reduction.

  • Thiol Methyltransferase: Involved in the subsequent methylation of the reduced intermediate.

The four primary routes of metabolism identified for ziprasidone are:

  • Sulfur Oxidation: Oxidation at the sulfur atom of the benzisothiazole ring results in the formation of ziprasidone sulfoxide and ziprasidone sulfone. These are major metabolites found in human serum but possess low affinity for D2 and 5-HT2 receptors, making them unlikely to contribute to the drug's antipsychotic effects.

  • Reductive Cleavage of the Benzisothiazole Moiety: This major pathway, mediated by aldehyde oxidase and glutathione, involves the cleavage of the benzisothiazole ring. This two-step process begins with a reduction reaction followed by methylation mediated by thiol methyltransferase to form S-methyl-dihydroziprasidone.

  • N-Dealkylation: This pathway involves the cleavage of the ethyl side chain attached to the piperazinyl nitrogen.

  • Hydration and N-Dearylation: A novel pathway identified in humans involves the hydration of the C=N bond of the benzisothiazole ring, which can be followed by subsequent sulfur oxidation or N-dearylation.

The following diagram illustrates the primary metabolic pathways of ziprasidone.

Ziprasidone_Metabolism Ziprasidone Ziprasidone Sulfoxidation Sulfoxidation Ziprasidone->Sulfoxidation CYP3A4 Reductive_Cleavage Reductive Cleavage + Methylation Ziprasidone->Reductive_Cleavage Aldehyde Oxidase, Glutathione, Thiol Methyltransferase N_Dealkylation N-Dealkylation Ziprasidone->N_Dealkylation CYP3A4 Ziprasidone_Sulfoxide Ziprasidone Sulfoxide Sulfoxidation->Ziprasidone_Sulfoxide S_Methyl_dihydroziprasidone S-Methyl-dihydroziprasidone Reductive_Cleavage->S_Methyl_dihydroziprasidone BITP_Metabolites BITP Sulfoxide & BITP Sulfone N_Dealkylation->BITP_Metabolites Further Oxidation Ziprasidone_Sulfone Ziprasidone Sulfone Ziprasidone_Sulfoxide->Ziprasidone_Sulfone

Caption: Primary metabolic pathways of ziprasidone.

Data Presentation: Pharmacokinetics and Excretion

Ziprasidone is extensively metabolized, with quantitative data from human studies providing insight into its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Pharmacokinetic Parameters of Ziprasidone in Humans

ParameterValueReference(s)
Absorption
Bioavailability~60% (with a meal of at least 500 kcal)
Tmax (Peak Plasma Time)6 to 8 hours (oral)
Distribution
Protein Binding>99% (primarily to albumin and α1-acid glycoprotein)
Apparent Volume of Distribution1.5 L/kg
Metabolism & Elimination
Terminal Half-Life~7 hours (oral)
Apparent Systemic Clearance7.5 mL/min/kg
Unchanged Drug in Serum~44% of total drug-related material

Table 2: Excretion of Ziprasidone and Metabolites

RoutePercentage of Administered RadioactivityUnchanged Drug (% of Dose)Reference(s)
Feces~66%<4%
Urine~20%<1%
Total Recovered ~86% <5%

Table 3: Serum Concentrations After a Single 20 mg Oral Dose

AnalyteCmax (Peak Concentration)AUC(0-t) (Area Under the Curve)Reference(s)
Unchanged Ziprasidone45 ng/mL335.7 nghr/mL
Total Radioactivity91 ng-eq/mL724.6 ng-eqhr/mL

Experimental Protocols

The characterization of ziprasidone's metabolism has been accomplished through well-defined clinical and in vitro studies.

Human Metabolism Study Protocol

A pivotal study investigating the metabolism and excretion of ziprasidone involved the following methodology:

  • Subjects: Four healthy male volunteers.

  • Dosing: Administration of a single 20 mg oral dose of a mixture of ¹⁴C- and ³H-labeled ziprasidone mesylate.

  • Sample Collection: Blood, urine, and feces were collected at predetermined intervals for up to 11 days post-dose.

  • Sample Analysis:

    • Total radioactivity in all samples was determined to track the excretion profile.

    • Metabolic profiling of urine and serum was conducted using advanced analytical techniques.

  • Metabolite Identification: Twelve metabolites were identified using ion-spray liquid chromatography/mass spectrometry (LC/MS) and LC/MS/MS with simultaneous radioactivity monitoring. The structures of major metabolites were confirmed by comparison to synthetic standards.

In Vitro Metabolism Studies

  • Human Liver Fractions: In vitro studies utilizing human liver subcellular fractions (microsomes and cytosol) were instrumental in elucidating the specific enzymes involved.

  • Enzyme Contribution:

    • Incubations with human liver microsomes and recombinant enzymes identified CYP3A4 as the major CYP isoform responsible for oxidative metabolism.

    • Investigations in hepatic cytosolic fractions pinpointed the role of aldehyde oxidase in the reductive cleavage pathway.

    • The involvement of glutathione and thiol methyltransferase in the formation of S-methyl-dihydroziprasidone was also confirmed through these in vitro systems.

The general workflow for a human radiolabeled metabolism study is depicted below.

Experimental_Workflow cluster_study Human Radiolabeled (¹⁴C/³H) Study Dosing Oral Administration of Labeled Ziprasidone (20 mg) to Healthy Volunteers Collection Sample Collection (Blood, Urine, Feces) over 11 Days Dosing->Collection Quantification Total Radioactivity Quantification Collection->Quantification Profiling Metabolite Profiling (Serum, Urine) Collection->Profiling Data Pharmacokinetic & Excretion Data Analysis Quantification->Data Identification Metabolite Structure Elucidation Profiling->Identification LC/MS/MS Identification->Data

References

Preclinical Toxicology of Ziprasidone Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziprasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar I disorder.[1] It exhibits a unique receptor binding profile, acting as an antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor.[2][3] This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on ziprasidone mesylate to support its clinical development and define its safety profile. The data presented herein is crucial for understanding the potential target organ toxicities and safety margins of this compound.

Acute, Subchronic, and Chronic Toxicity

Repeat-dose toxicity studies are fundamental in characterizing the safety profile of a new chemical entity. For ziprasidone, these studies were conducted in various species to identify potential target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL), which is the highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects.[4]

Table 1: Summary of Repeat-Dose Toxicity Studies
Study TypeSpeciesDurationRoute of AdministrationKey FindingsNOAEL
SubchronicRat1 monthIntramuscular (IM)Highest attainable dose due to volume considerations.4 mg/kg
ChronicRat24 monthsDietaryNo evidence of increased tumor incidence. No effect on survival.Not explicitly stated
ChronicMouse24 monthsDietaryNo effect on survival. Increased incidence of mammary gland and pituitary tumors in females.Not explicitly stated

NOAEL: No-Observed-Adverse-Effect-Level

Carcinogenicity

Long-term carcinogenicity studies are a critical component of the preclinical safety evaluation for drugs intended for chronic use.

Experimental Protocol: Carcinogenicity Studies

Lifetime carcinogenicity studies were performed in both rats and mice to assess the tumorigenic potential of ziprasidone. In these studies, animals were administered ziprasidone in their diet for 24 months.

  • Rat Study: Ziprasidone was administered at doses of 2, 6, or 12 mg/kg/day.

  • Mouse Study: Doses of 50, 100, or 200 mg/kg/day were used.[5]

Table 2: Summary of Carcinogenicity Study Findings
SpeciesSexFindings
RatMale & FemaleNo evidence of an increased incidence of tumors compared to control groups.
MouseMaleNo increase in the incidence of tumors relative to controls.
MouseFemaleDose-related increases in the incidences of pituitary gland adenoma and carcinoma, and mammary gland adenocarcinoma at all tested doses.

The proliferative changes observed in the pituitary and mammary glands of female mice are considered to be prolactin-mediated, a common finding for antipsychotic agents with dopamine receptor antagonism. In a 1-month study, female mice showed increased serum prolactin levels, while rats in a 5-week study did not show this effect at the doses used in the carcinogenicity study.

Genotoxicity

A battery of in vitro and in vivo tests was conducted to evaluate the potential of ziprasidone to induce genetic mutations or chromosomal damage.

Experimental Protocol: Genotoxicity Assays
  • In Vitro:

    • Ames bacterial mutation assay.

    • Mouse lymphoma assay for gene mutation.

    • Chromosomal aberration assay in human lymphocytes.

  • In Vivo:

    • Micronucleus assays in mice (oral administration) and rats (intramuscular administration) to detect chromosomal aberrations.

Table 3: Summary of Genotoxicity Study Results
AssaySystemMetabolic Activation (S9)Result
Bacterial Mutagenicity (Ames test)S. typhimuriumWith & WithoutNegative (slight, non-significant increase at highest concentration)
Gene MutationMouse Lymphoma CellsWith & WithoutNegative
Chromosomal AberrationHuman LymphocytesWith & WithoutPositive results were obtained in one in vitro assay. However, another report states the assay was negative.
Micronucleus TestMouse (in vivo, oral)N/ANegative
Micronucleus TestRat (in vivo, IM)N/ANegative

Based on the overall evidence, it was concluded that ziprasidone is not mutagenic or clastogenic.

Reproductive and Developmental Toxicity

The potential effects of ziprasidone on fertility, embryonic and fetal development, and pre- and postnatal development were investigated in animal models.

Experimental Protocol: Reproductive and Developmental Toxicity Studies

Studies were conducted in rats and rabbits to assess the effects of ziprasidone on all stages of reproduction. The oral route of administration was primarily used, with doses up to 160 mg/kg in rats.

Key Findings:

Animal studies have indicated developmental toxicity, including possible teratogenic effects, at doses similar to therapeutic human doses. In a study investigating the effects on female rats, ziprasidone administered at 2.5 mg/kg for 28 days resulted in significant weight gain on day 28, but had no effect on the estrous cycle, uterine weight, or plasma prolactin levels.

Visualizations

Diagram 1: General Preclinical Toxicology Workflow

Preclinical_Toxicology_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Genotox_vitro Genotoxicity (Ames, MLA, Chrom. Aberration) Genotox_vivo Genotoxicity (Micronucleus) Genotox_vitro->Genotox_vivo Acute_Tox Acute Toxicity Repeat_Dose Repeat-Dose Toxicity (Subchronic, Chronic) Acute_Tox->Repeat_Dose Carcinogenicity Carcinogenicity Repeat_Dose->Carcinogenicity Repro_Tox Reproductive & Developmental Toxicity Repeat_Dose->Repro_Tox Risk_Assessment Safety & Risk Assessment Genotox_vivo->Risk_Assessment Carcinogenicity->Risk_Assessment Repro_Tox->Risk_Assessment Start Test Compound: This compound Start->Genotox_vitro Start->Acute_Tox

Caption: General workflow for preclinical toxicology assessment of this compound.

Diagram 2: Carcinogenicity Study Design

Carcinogenicity_Study_Design cluster_rat Rat Study (24 Months) cluster_mouse Mouse Study (24 Months) Rat_Control Control Group Rat_Low Low Dose (2 mg/kg/day) Rat_Mid Mid Dose (6 mg/kg/day) Rat_High High Dose (12 mg/kg/day) Endpoints Endpoints: - Survival - Clinical Signs - Body Weight - Histopathology - Tumor Incidence Mouse_Control Control Group Mouse_Low Low Dose (50 mg/kg/day) Mouse_Mid Mid Dose (100 mg/kg/day) Mouse_High High Dose (200 mg/kg/day) Start Ziprasidone Administration (in diet) cluster_rat cluster_rat Start->cluster_rat cluster_mouse cluster_mouse Start->cluster_mouse cluster_rat->Endpoints cluster_mouse->Endpoints

Caption: Experimental design for the 24-month carcinogenicity studies in rats and mice.

Conclusion

The preclinical toxicology studies of this compound have characterized its safety profile. No significant target organ toxicity was observed at occupationally-relevant doses. The genotoxicity assays were largely negative. The carcinogenicity findings in female mice, specifically the increase in pituitary and mammary gland tumors, are attributed to a prolactin-mediated mechanism, a known effect of dopamine D2 receptor antagonists. Reproductive studies in animals have shown some developmental toxicity. This comprehensive preclinical data package was essential for the risk assessment and approval of ziprasidone for clinical use.

References

The Pharmacokinetics of Intramuscular Ziprasidone Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetic profile of intramuscular ziprasidone mesylate, an atypical antipsychotic agent. The information is compiled from peer-reviewed literature and regulatory documents to serve as a technical resource for professionals in pharmaceutical research and development.

Introduction

This compound is the intramuscular formulation of ziprasidone, a benzisothiazolylpiperazine derivative.[1] It is indicated for the rapid control of acute agitation in patients with schizophrenia.[2][3] The intramuscular administration offers a distinct pharmacokinetic profile compared to the oral formulation, characterized by rapid absorption and 100% bioavailability, which is critical in emergency psychiatric settings.[4][5] This guide details the absorption, distribution, metabolism, and excretion of intramuscular this compound, presenting quantitative data in a structured format and outlining the methodologies of key supportive studies.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of intramuscular this compound have been characterized in several clinical studies. The data presented below are summarized from healthy volunteers and patient populations.

Table 1: Single-Dose Pharmacokinetics of Intramuscular this compound in Healthy Adult Volunteers
Parameter5 mg Dose10 mg Dose20 mg Dose
Tmax (Time to Peak Plasma Concentration) < 1 hour< 1 hour≤ 60 minutes
Cmax (Peak Plasma Concentration) Dose-dependent increaseDose-dependent increaseDose-dependent increase
AUC (Area Under the Curve) Dose-dependent increaseDose-dependent increaseDose-dependent increase
t½ (Elimination Half-Life) ~2.5 hours2 to 5 hours2 to 5 hours
Bioavailability ~100%100%100%
Table 2: General Pharmacokinetic Properties of Ziprasidone
ParameterValue
Plasma Protein Binding > 99% (primarily to albumin and α1-acid glycoprotein)
Apparent Volume of Distribution (Oral) 1.5 L/kg
Systemic Clearance (Oral) 7.5 mL/min/kg
Accumulation (IM) Little accumulation observed after 3 days of dosing
Steady-State (Oral) Achieved within 1 to 3 days

Experimental Protocols

Detailed methodologies from the cited clinical trials are crucial for the interpretation of pharmacokinetic data. The following sections describe the typical design of studies evaluating intramuscular this compound.

Single-Dose Pharmacokinetic Study in Healthy Volunteers

A representative study design to assess the single-dose pharmacokinetics and dose proportionality of intramuscular ziprasidone would involve the following:

  • Study Design: A randomized, single-dose, crossover or parallel-group study.

  • Subjects: Healthy adult male and/or female volunteers.

  • Dosing: Administration of single intramuscular doses of this compound (e.g., 5 mg, 10 mg, and 20 mg).

  • Sample Collection: Serial blood samples collected at predefined time points before and after drug administration (e.g., pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Analytical Method: Plasma concentrations of ziprasidone are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

Bioavailability Study

To determine the absolute bioavailability of intramuscular ziprasidone, a three-way crossover study is often employed:

  • Study Design: An open-label, three-way crossover trial.

  • Subjects: Healthy adult volunteers.

  • Treatments:

    • Intravenous (IV) administration of a low dose of ziprasidone (e.g., 5 mg) to serve as a reference for 100% bioavailability.

    • Intramuscular (IM) administration of this compound (e.g., 5 mg).

    • Oral administration of ziprasidone hydrochloride (e.g., 20 mg) under fed conditions.

  • Washout Period: An adequate washout period between treatment phases to ensure complete elimination of the drug from the previous phase.

  • Sample Collection and Analysis: As described in the single-dose pharmacokinetic study.

  • Bioavailability Calculation: The absolute bioavailability (F) of the intramuscular and oral formulations is calculated as: F = (AUCextravascular / Doseextravascular) / (AUCIV / DoseIV).

Absorption, Distribution, Metabolism, and Excretion

Absorption

Following intramuscular administration, ziprasidone is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 60 minutes or less. The systemic bioavailability of intramuscularly administered ziprasidone is 100%. This is in contrast to the oral formulation, which has a bioavailability of approximately 60% when taken with food and is significantly reduced in a fasted state. The intramuscular formulation utilizes sulfobutylether beta-cyclodextrin as a solubilizing agent to facilitate this rapid and complete absorption.

Distribution

Ziprasidone is extensively bound to plasma proteins (>99%), primarily albumin and α1-acid glycoprotein. The high degree of protein binding suggests that displacement from binding sites by other drugs is a potential but minimal source of drug-drug interactions. The mean apparent volume of distribution for oral ziprasidone is 1.5 L/kg.

Metabolism

Ziprasidone is extensively metabolized, with only a small amount of the unchanged drug excreted in the urine (<1%) and feces (<4%). The primary metabolic pathways are:

  • Reduction: This pathway is mediated by aldehyde oxidase and chemical reduction by glutathione. This accounts for approximately two-thirds of the metabolic clearance.

  • Oxidation: This pathway is primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with a minor contribution from CYP1A2. This accounts for less than one-third of the metabolic clearance.

The major circulating metabolites are ziprasidone sulfoxide, ziprasidone sulfone, and S-methyldihydroziprasidone; these metabolites are largely inactive.

Excretion

Following oral administration, approximately 20% of the dose is excreted in the urine and about 66% is eliminated in the feces. The elimination of intramuscular ziprasidone is expected to follow a similar pattern, as the route of administration is not expected to alter the metabolic pathways. The mean terminal elimination half-life of intramuscular ziprasidone ranges from 2 to 5 hours.

Visualizations

Experimental Workflow for a Single-Dose IM Ziprasidone Pharmacokinetic Study

G cluster_0 Subject Recruitment and Screening cluster_1 Study Conduct cluster_2 Bioanalysis cluster_3 Data Analysis Informed Consent Informed Consent Inclusion/Exclusion Criteria Assessment Inclusion/Exclusion Criteria Assessment Informed Consent->Inclusion/Exclusion Criteria Assessment Baseline Medical Evaluation Baseline Medical Evaluation Inclusion/Exclusion Criteria Assessment->Baseline Medical Evaluation Randomization Randomization Baseline Medical Evaluation->Randomization IM Ziprasidone Administration IM Ziprasidone Administration Randomization->IM Ziprasidone Administration Serial Blood Sampling Serial Blood Sampling IM Ziprasidone Administration->Serial Blood Sampling Safety Monitoring Safety Monitoring IM Ziprasidone Administration->Safety Monitoring Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Quantification of Ziprasidone Quantification of Ziprasidone LC-MS/MS Analysis->Quantification of Ziprasidone Pharmacokinetic Parameter Calculation Pharmacokinetic Parameter Calculation Quantification of Ziprasidone->Pharmacokinetic Parameter Calculation Statistical Analysis Statistical Analysis Pharmacokinetic Parameter Calculation->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation

Caption: Workflow of a typical single-dose pharmacokinetic study for IM ziprasidone.

Metabolic Pathways of Ziprasidone

G cluster_oxidation Oxidative Metabolism (~1/3) cluster_reduction Reductive Metabolism (~2/3) Ziprasidone Ziprasidone CYP3A4 CYP3A4 (Major) Ziprasidone->CYP3A4 CYP1A2 CYP1A2 (Minor) Ziprasidone->CYP1A2 Aldehyde Oxidase Aldehyde Oxidase Ziprasidone->Aldehyde Oxidase Glutathione Glutathione Ziprasidone->Glutathione Metabolites Metabolites Ziprasidone Sulfoxide Ziprasidone Sulfoxide CYP3A4->Ziprasidone Sulfoxide Ziprasidone Sulfone Ziprasidone Sulfone CYP3A4->Ziprasidone Sulfone S-methyldihydroziprasidone S-methyldihydroziprasidone Aldehyde Oxidase->S-methyldihydroziprasidone Glutathione->S-methyldihydroziprasidone

Caption: Major metabolic pathways of ziprasidone.

Conclusion

The intramuscular formulation of this compound provides a valuable therapeutic option for the management of acute agitation in schizophrenia, largely due to its favorable pharmacokinetic profile. The rapid absorption and complete bioavailability ensure a swift onset of therapeutic concentrations. Its metabolism is well-characterized, occurring primarily through reduction via aldehyde oxidase and to a lesser extent through oxidation by CYP3A4. This in-depth understanding of the pharmacokinetics of intramuscular this compound is essential for its safe and effective use in clinical practice and for guiding future research and drug development efforts in the field of antipsychotics.

References

Ziprasidone Mesylate for Schizophrenia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ziprasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia. This technical guide provides an in-depth overview of ziprasidone mesylate, the intramuscular formulation of the drug, focusing on its core scientific attributes. The document details its mechanism of action, receptor binding profile, pharmacokinetic and pharmacodynamic properties, and clinical efficacy, with a focus on data relevant to research and drug development. Methodologies of key experimental studies are described to provide a comprehensive understanding of the data generated.

Introduction

Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms including psychosis, social withdrawal, and cognitive deficits. Ziprasidone is a second-generation (atypical) antipsychotic that has demonstrated efficacy in treating both the positive and negative symptoms of schizophrenia.[1][2] The intramuscular formulation, this compound, is particularly valuable for the rapid management of acute agitation in patients with schizophrenia.[3][4] This document serves as a technical resource, consolidating key data and methodologies related to ziprasidone for a scientific audience.

Mechanism of Action

The therapeutic effects of ziprasidone in schizophrenia are believed to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[5] Its mechanism is multifaceted, also involving interactions with other serotonin receptor subtypes and inhibition of monoamine reuptake.

Receptor Binding Profile

Ziprasidone exhibits a unique receptor binding profile, characterized by high affinity for the 5-HT2A receptor and a slightly lower affinity for the D2 receptor, a hallmark of atypical antipsychotics. It also demonstrates significant affinity for several other serotonin receptors, including 5-HT2C, 5-HT1A (as an agonist), and 5-HT1D, and is a potent inhibitor of serotonin and norepinephrine reuptake. Conversely, it has a low affinity for histamine H1 and muscarinic M1 receptors, which is associated with a more favorable side-effect profile, including a lower propensity for weight gain and sedation compared to some other atypical antipsychotics.

Table 1: Receptor Binding Affinities (Ki) of Ziprasidone

ReceptorKi (nM)
Serotonin Receptors
5-HT2A0.42
5-HT1A (agonist)3.4
5-HT2C1.3
5-HT1D2.3
5-HT74.7
Dopamine Receptors
D24.8
D37.2
D43.9
Adrenergic Receptors
α110
α277
Histamine Receptors
H147
Muscarinic Receptors
M1>1000
Monoamine Transporters
Serotonin Transporter (SERT)21
Norepinephrine Transporter (NET)78

Note: Ki values are compiled from various sources and represent the concentration of the drug required to occupy 50% of the receptors in vitro. Lower values indicate higher affinity.

Signaling Pathways

The primary mechanism of action involves the modulation of dopaminergic and serotonergic signaling pathways in the brain. The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. The potent 5-HT2A receptor antagonism, particularly in the mesocortical pathway, is believed to contribute to the improvement of negative symptoms and cognitive function, and to mitigate the risk of extrapyramidal side effects (EPS) by increasing dopamine release in the striatum. The 5-HT1A receptor agonism may also contribute to the anxiolytic and antidepressant effects observed with ziprasidone.

Ziprasidone Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Ziprasidone Ziprasidone SERT SERT Ziprasidone->SERT Inhibits NET NET Ziprasidone->NET Inhibits D2R D2 Receptor Ziprasidone->D2R Antagonist HTR2A 5-HT2A Receptor Ziprasidone->HTR2A Antagonist HTR1A 5-HT1A Receptor Ziprasidone->HTR1A Agonist Serotonin_pre 5-HT Serotonin_pre->SERT Norepinephrine_pre NE Norepinephrine_pre->NET Therapeutic_Effects Therapeutic Effects (↓ Positive Symptoms) D2R->Therapeutic_Effects Negative_Symptom_Improvement Improved Negative Symptoms & Cognition (↓ EPS) HTR2A->Negative_Symptom_Improvement Anxiolytic_Antidepressant Anxiolytic & Antidepressant Effects HTR1A->Anxiolytic_Antidepressant Dopamine Dopamine Dopamine->D2R Serotonin_post 5-HT Serotonin_post->HTR2A Serotonin_post->HTR1A

Caption: Ziprasidone's multimodal mechanism of action in schizophrenia.

Pharmacokinetics

The pharmacokinetic profile of ziprasidone differs between its oral hydrochloride and intramuscular mesylate formulations.

Absorption and Bioavailability
  • Oral (Ziprasidone Hydrochloride): The oral bioavailability is approximately 60% when administered with food. Food, particularly a high-fat meal, can increase the absorption by up to 100%. Peak plasma concentrations are typically reached 6 to 8 hours after oral administration.

  • Intramuscular (this compound): The intramuscular formulation has a bioavailability of 100%. Peak plasma concentrations are achieved much more rapidly, generally within 60 minutes of administration.

Distribution

Ziprasidone is highly protein-bound, with over 99% bound to plasma proteins, primarily albumin and α1-acid glycoprotein. The volume of distribution is approximately 1.5 L/kg.

Metabolism

Ziprasidone is extensively metabolized in the liver, with less than 5% of the dose excreted unchanged. The primary metabolic pathways are N-dealkylation, S-oxidation, and reductive cleavage of the benzisothiazole ring. Two main enzyme systems are involved: aldehyde oxidase and the cytochrome P450 isoenzyme CYP3A4.

Excretion

Elimination occurs primarily through hepatic metabolism. The mean terminal half-life of oral ziprasidone is approximately 7 hours, while the intramuscular formulation has a shorter half-life of 2 to 5 hours. Approximately 20% of the dose is excreted in the urine and about 66% in the feces.

Table 2: Pharmacokinetic Parameters of Ziprasidone

ParameterOral (with food)Intramuscular
Bioavailability ~60%100%
Time to Peak Plasma Concentration (Tmax) 6-8 hours≤ 60 minutes
Protein Binding >99%>99%
Volume of Distribution (Vd) ~1.5 L/kg~1.5 L/kg
Terminal Half-life (t1/2) ~7 hours2-5 hours
Primary Metabolism Aldehyde oxidase, CYP3A4Aldehyde oxidase, CYP3A4
Primary Route of Excretion Fecal (~66%), Renal (~20%)Fecal (~66%), Renal (~20%)

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of ziprasidone for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific human recombinant receptor of interest (e.g., D2, 5-HT2A) are prepared from cultured cell lines (e.g., CHO, HEK293).

  • Radioligand Binding: A specific radioligand for the receptor of interest (e.g., [3H]-spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of ziprasidone.

  • Incubation and Separation: The mixture is incubated to allow for binding equilibrium to be reached. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of ziprasidone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Receptor Binding Assay Workflow A Prepare Cell Membranes with Target Receptor B Incubate Membranes with Radioligand and Ziprasidone A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki Values D->E

Caption: Workflow for in vitro receptor binding assays.

Positron Emission Tomography (PET) Receptor Occupancy Studies

Objective: To measure the in vivo occupancy of dopamine D2 and serotonin 5-HT2A receptors by ziprasidone in the brains of patients with schizophrenia.

Methodology:

  • Subject Selection: Patients with a diagnosis of schizophrenia are recruited for the study.

  • Radiotracer Administration: Subjects receive an intravenous injection of a specific radiotracer, such as [11C]raclopride for D2 receptors or [18F]setoperone for 5-HT2A receptors.

  • PET Scanning: Dynamic PET scans are acquired over a specified period to measure the distribution and binding of the radiotracer in the brain.

  • Image Analysis: Regions of interest (ROIs), such as the striatum for D2 receptors and the cortex for 5-HT2A receptors, are delineated on the PET images.

  • Quantification of Receptor Occupancy: The binding potential (BP) of the radiotracer in the ROIs is calculated. Receptor occupancy is determined by comparing the BP in ziprasidone-treated patients to that in a drug-naive or placebo-treated control group, using the formula: Occupancy (%) = 100 × (BP_control - BP_drug) / BP_control.

PET Receptor Occupancy Study Workflow A Patient with Schizophrenia on Ziprasidone B Inject Radiotracer (e.g., [11C]raclopride) A->B C Acquire Dynamic PET Scans B->C D Analyze Brain Regions of Interest (ROIs) C->D E Calculate Receptor Occupancy (%) D->E

Caption: Workflow for PET receptor occupancy studies.

Pivotal Phase 3 Clinical Trial for Acute Exacerbation of Schizophrenia (Oral Ziprasidone)

Objective: To evaluate the efficacy and safety of oral ziprasidone in patients with an acute exacerbation of schizophrenia or schizoaffective disorder.

Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, fixed-dose study.

Patient Population: Patients aged 18-65 with a DSM-IV diagnosis of schizophrenia or schizoaffective disorder, experiencing an acute exacerbation of psychotic symptoms.

Treatment Arms:

  • Ziprasidone 80 mg/day (40 mg twice daily)

  • Ziprasidone 160 mg/day (80 mg twice daily)

  • Placebo

Primary Efficacy Measures:

  • Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

  • Change from baseline in the Clinical Global Impression-Severity (CGI-S) score.

Secondary Efficacy Measures:

  • Change from baseline in the Brief Psychiatric Rating Scale (BPRS) total score.

  • Change from baseline in the PANSS negative subscale score.

Safety Assessments:

  • Adverse event monitoring

  • Vital signs

  • ECG (with particular attention to QTc interval)

  • Weight

  • Laboratory tests (including prolactin levels)

  • Extrapyramidal symptom rating scales (e.g., Simpson-Angus Scale, Barnes Akathisia Scale)

Statistical Analysis: Analysis of covariance (ANCOVA) is used to compare the change from baseline in the primary efficacy measures between the ziprasidone and placebo groups.

Clinical Trial of Intramuscular versus Oral Ziprasidone

Objective: To evaluate the efficacy and safety of a sequential treatment regimen of intramuscular followed by oral ziprasidone in agitated patients with an acute exacerbation of schizophrenia.

Study Design: An open-label, multicenter trial.

Patient Population: Adult patients with an acute exacerbation of schizophrenia requiring intramuscular medication for agitation.

Treatment Regimen:

  • Day 1-3: Intramuscular ziprasidone 10 mg to 20 mg as needed (maximum 40 mg/day).

  • Day 4 onwards: Transition to oral ziprasidone, typically starting at 80 mg/day and titrated to a therapeutic dose (up to 160 mg/day) for up to 8 weeks.

Efficacy Measures:

  • Change from baseline in PANSS total score.

  • Change from baseline in CGI-S score.

Safety Assessments: Similar to the oral ziprasidone trial, with the addition of injection site reaction monitoring.

Clinical Efficacy and Safety

Efficacy in Schizophrenia

Clinical trials have demonstrated the efficacy of ziprasidone in treating the positive, negative, and affective symptoms of schizophrenia. In short-term, placebo-controlled trials, oral ziprasidone at doses of 120-160 mg/day was significantly more effective than placebo in improving PANSS total and CGI-S scores. Intramuscular ziprasidone has been shown to be effective in rapidly controlling acute agitation in patients with schizophrenia.

Safety and Tolerability

Ziprasidone is generally well-tolerated. The most common adverse events include somnolence, dizziness, nausea, and dyspepsia. It has a low propensity for weight gain and is associated with a lower risk of metabolic side effects (e.g., hyperlipidemia, hyperglycemia) compared to some other atypical antipsychotics. The incidence of extrapyramidal symptoms is also low. A key safety consideration is the potential for QTc interval prolongation, and it is therefore contraindicated in patients with a known history of QT prolongation, recent acute myocardial infarction, or uncompensated heart failure.

Table 3: Key Clinical Trial Efficacy and Safety Findings

Trial DesignPopulationInterventionsKey Efficacy OutcomesKey Safety Findings
6-week, randomized, double-blind, placebo-controlledAcute exacerbation of schizophrenia/schizoaffective disorder (n=302)Ziprasidone 80 mg/day, 160 mg/day; PlaceboSignificant improvement in PANSS total and CGI-S scores for both ziprasidone doses vs. placebo.Low incidence of EPS and weight gain. Most common AEs: dyspepsia, nausea, dizziness, somnolence.
7-day, randomized, open-labelAcute psychotic agitation (n=132)IM ziprasidone followed by oral ziprasidone; IM haloperidol followed by oral haloperidolIM ziprasidone was significantly more effective than IM haloperidol in reducing BPRS total and agitation scores.Lower incidence of movement disorders with ziprasidone compared to haloperidol.
Open-label, sequential treatmentAgitated patients with acute exacerbation of schizophrenia (n=150)IM ziprasidone (3 days) followed by oral ziprasidone (8 weeks)Significant reduction in PANSS and CGI-S scores from baseline to the end of both the IM and oral phases.Generally well-tolerated with a low incidence of adverse events.

Conclusion

This compound is a valuable therapeutic option for the treatment of schizophrenia, particularly for the management of acute agitation. Its unique receptor binding profile, which includes potent 5-HT2A and D2 receptor antagonism, 5-HT1A agonism, and inhibition of serotonin and norepinephrine reuptake, contributes to its broad spectrum of efficacy against positive, negative, and affective symptoms. The favorable pharmacokinetic profile of the intramuscular formulation allows for rapid attainment of therapeutic concentrations. Clinical data support its efficacy and a generally favorable safety profile, with a lower risk of metabolic side effects and extrapyramidal symptoms compared to some other antipsychotics. This technical guide provides a consolidated resource for researchers and drug development professionals, offering detailed insights into the scientific underpinnings of ziprasidone's use in schizophrenia.

References

Ziprasidone Mesylate for Bipolar Disorder: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Pharmacology, Clinical Efficacy, and Research Methodologies for Ziprasidone in the Treatment of Bipolar Disorder.

This technical guide provides a comprehensive overview of ziprasidone mesylate for researchers, scientists, and drug development professionals. It delves into the core pharmacology, summarizes key clinical trial data, and outlines experimental protocols relevant to the study of this atypical antipsychotic in the context of bipolar disorder.

Core Pharmacology and Mechanism of Action

Ziprasidone is an atypical antipsychotic agent characterized by its unique receptor-binding profile, which contributes to its efficacy in treating both manic and depressive symptoms of bipolar disorder.[1][2] Its primary mechanism of action involves a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[3][4] Notably, ziprasidone exhibits a higher affinity for the 5-HT2A receptor compared to the D2 receptor, a characteristic shared by other atypical antipsychotics.[1]

Beyond its primary targets, ziprasidone also demonstrates a complex interplay with other neurotransmitter systems. It acts as a potent antagonist at 5-HT2C and 5-HT1D receptors and an agonist at the 5-HT1A receptor. Furthermore, ziprasidone moderately inhibits the reuptake of both serotonin and norepinephrine, a property that may contribute to its antidepressant and anxiolytic effects. This multifaceted pharmacological profile is thought to underlie its broad spectrum of activity in bipolar disorder, addressing not only psychosis and mania but also mood stabilization and depressive symptoms.

Signaling Pathways

The therapeutic effects of ziprasidone are mediated through its modulation of complex intracellular signaling pathways. By antagonizing D2 and 5-HT2A receptors, it influences downstream signaling cascades critical for neuronal function and mood regulation.

Ziprasidone_Signaling_Pathway cluster_post Postsynaptic Neuron Ziprasidone Ziprasidone SERT SERT Ziprasidone->SERT Inhibits NET NET Ziprasidone->NET Inhibits D2R D2 Receptor Ziprasidone->D2R Antagonist HT2AR 5-HT2A Receptor Ziprasidone->HT2AR Antagonist HT1AR 5-HT1A Receptor Ziprasidone->HT1AR Agonist Serotonin Serotonin Serotonin->SERT Norepinephrine Norepinephrine Norepinephrine->NET Downstream Downstream Signaling (e.g., GSK-3β, CREB, BDNF) D2R->Downstream Modulates HT2AR->Downstream Modulates HT1AR->Downstream Modulates

Figure 1: Ziprasidone's primary mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for ziprasidone, including receptor binding affinities and pharmacokinetic parameters.

Table 1: Receptor Binding Affinities (Ki, nM)
ReceptorAffinity (Ki, nM)Reference
5-HT2AHigh
Dopamine D2High
5-HT2CPotent Interaction
5-HT1DPotent Interaction
5-HT1APotent Interaction
α1-AdrenergicLow
Histamine H1Low
Muscarinic M1Low

Note: Specific Ki values are often proprietary or vary between studies. The table reflects the qualitative descriptions of affinity found in the literature.

Table 2: Pharmacokinetic Parameters of Ziprasidone
ParameterOral AdministrationIntramuscular AdministrationReference
Bioavailability ~60% (with food)~100%
Time to Peak Plasma Concentration (Tmax) 6-8 hours≤ 60 minutes
Protein Binding >99%>99%
Mean Terminal Half-life ~7 hours2-5 hours
Mean Apparent Systemic Clearance 7.5 mL/min/kgNot specified
Mean Apparent Volume of Distribution 1.5 L/kgNot specified
Metabolism Primarily hepatic (aldehyde oxidase, CYP3A4)Primarily hepatic
Excretion ~20% urine, ~66% fecesNot extensively evaluated, expected to be similar to oral

Experimental Protocols

This section outlines the methodologies for key experiments cited in ziprasidone research for bipolar disorder.

Receptor Binding Assays

Objective: To determine the affinity of ziprasidone for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., from rats or humans) or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellets multiple times to remove endogenous ligands.

  • Radioligand Binding: Incubate the prepared membranes with a specific radiolabeled ligand for the receptor of interest (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of unlabeled ziprasidone.

  • Separation and Counting: Separate the bound from free radioligand by rapid filtration through glass fiber filters. Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of ziprasidone that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Animal Models of Bipolar Disorder

Objective: To evaluate the efficacy of ziprasidone in preclinical models that mimic aspects of bipolar disorder.

Common Models:

  • Amphetamine- or Phencyclidine-Induced Hyperactivity: This model mimics manic-like hyperactivity.

    • Habituation: Acclimate rodents (rats or mice) to an open-field arena.

    • Drug Administration: Administer ziprasidone or vehicle control. After a pre-treatment period, administer a psychostimulant (e.g., d-amphetamine) to induce hyperlocomotion.

    • Behavioral Assessment: Record and analyze locomotor activity (e.g., distance traveled, rearing frequency) using an automated activity monitoring system.

  • Forced Swim Test (FST): This model is used to assess antidepressant-like activity.

    • Pre-test Session: Place the animal in a cylinder of water for a set period (e.g., 15 minutes).

    • Drug Administration: Administer ziprasidone or vehicle control daily for a specified duration.

    • Test Session: 24 hours after the last drug administration, place the animal back in the water-filled cylinder for a shorter period (e.g., 5 minutes) and record the duration of immobility. A reduction in immobility time is indicative of an antidepressant-like effect.

  • Isolation-Induced Aggression: This model can be used to assess anti-aggressive and potential mood-stabilizing effects.

    • Induction of Aggression: House male rodents in isolation for several weeks to induce aggressive behavior.

    • Drug Administration: Administer ziprasidone or vehicle control.

    • Behavioral Assessment: Introduce an intruder animal into the resident's cage and score aggressive behaviors (e.g., latency to attack, number of attacks, duration of fighting).

Experimental_Workflow_Animal_Model start Start animal_selection Animal Selection (e.g., Rats, Mice) start->animal_selection model_induction Model Induction (e.g., Isolation, Psychostimulant) animal_selection->model_induction randomization Randomization model_induction->randomization treatment_group Treatment Group (Ziprasidone) randomization->treatment_group control_group Control Group (Vehicle) randomization->control_group behavioral_assessment Behavioral Assessment (e.g., Open Field, FST) treatment_group->behavioral_assessment control_group->behavioral_assessment data_analysis Data Analysis behavioral_assessment->data_analysis end End data_analysis->end Logical_Relationship_Ziprasidone_Profile cluster_profile Ziprasidone Profile cluster_outcomes Clinical Outcomes Pharmacology Unique Pharmacological Profile (5-HT2A/D2 antagonism, 5-HT1A agonism, SERT/NET inhibition) Efficacy Therapeutic Efficacy (Anti-manic, Antidepressant, Mood Stabilizing) Pharmacology->Efficacy Leads to Tolerability Favorable Tolerability Profile (Low weight gain, low metabolic effects) Pharmacology->Tolerability Contributes to SideEffects Potential Side Effects (Somnolence, EPS, QTc prolongation) Pharmacology->SideEffects Can cause

References

Off-Label Research Applications of Ziprasidone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

This technical guide provides an in-depth overview of the off-label research applications of ziprasidone, an atypical antipsychotic. The information presented herein is intended for researchers, scientists, and drug development professionals and is a synthesis of publicly available research findings. This document summarizes quantitative data from clinical studies, details experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of ziprasidone's potential beyond its approved indications for schizophrenia and bipolar I disorder.[1]

Core Pharmacological Profile of Ziprasidone

Ziprasidone exhibits a unique and complex pharmacological profile characterized by its interaction with multiple neurotransmitter systems. It is a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[1][2][3][4] Notably, it possesses a high affinity for the 5-HT2A receptor relative to the D2 receptor. Beyond this primary mechanism, ziprasidone also demonstrates:

  • Agonism at 5-HT1A receptors: This action is thought to contribute to its anxiolytic and antidepressant properties.

  • Antagonism at 5-HT1D and 5-HT2C receptors: These interactions may further modulate mood and cognitive functions.

  • Inhibition of norepinephrine and serotonin reuptake: This dual reuptake inhibition is a mechanism shared with some antidepressant medications and may underlie some of its therapeutic effects in mood and anxiety disorders.

  • Moderate affinity for histamine H1 and alpha-1 adrenergic receptors: These interactions can contribute to side effects such as sedation and orthostatic hypotension.

This multifaceted receptor-binding profile provides the rationale for exploring its efficacy in a range of psychiatric conditions beyond psychosis.

Investigational Applications in Anxiety Disorders

Ziprasidone's anxiolytic potential is being explored, primarily as an augmentation strategy in treatment-resistant cases of Generalized Anxiety Disorder (GAD). The proposed mechanism for its anxiolytic effects involves its agonist activity at 5-HT1A receptors and its inhibition of serotonin and norepinephrine reuptake.

Quantitative Data from Clinical Trials
Study/Author(s)ConditionNStudy DesignDosageDurationPrimary Outcome Measure(s)Key Findings
Lohoff et al.Treatment-Resistant GAD62Randomized, Double-Blind, Placebo-Controlled20-80 mg/day (flexible)8 weeksHamilton Anxiety Scale (HAM-A)No statistically significant difference in HAM-A score reduction between ziprasidone and placebo groups. A trend for greater improvement was observed in non-augmented patients.
Suppes et al.Bipolar Disorder with comorbid Panic or GAD49Randomized, Double-Blind, Placebo-ControlledNot specified8 weeksClinical Global Impressions-21 Anxiety Scale (CGI-21 Anxiety), Sheehan Disability Scale (SDS)Ziprasidone monotherapy was not associated with a clinically significant improvement in anxiety symptoms compared to placebo.
Experimental Protocols: Representative Study in GAD

A representative study investigating ziprasidone in treatment-resistant GAD employed a randomized, double-blind, placebo-controlled, flexible-dose design over 8 weeks.

  • Inclusion Criteria: Adult patients diagnosed with GAD who had failed to respond to at least one prior adequate trial of a first-line anxiolytic medication.

  • Exclusion Criteria: Comorbid psychiatric disorders that were the primary focus of treatment, substance use disorders within the past six months, and unstable medical conditions.

  • Protocol: Patients were randomized to receive either ziprasidone (starting at 20 mg/day and flexibly titrated up to 80 mg/day) or a matching placebo. Clinical assessments, including the Hamilton Anxiety Scale (HAM-A), were conducted at baseline and at regular intervals throughout the study.

  • Outcome Measures: The primary outcome was the change in the total HAM-A score from baseline to the end of the study. Secondary outcomes included changes in the Clinical Global Impression (CGI) scales and other measures of anxiety and depression.

Postulated Signaling Pathway in Anxiety

The potential anxiolytic effects of ziprasidone are hypothesized to be mediated, in part, through its agonism at the 5-HT1A receptor. This receptor is coupled to inhibitory G-proteins (Gi/o), and its activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability in brain regions associated with anxiety, such as the amygdala and prefrontal cortex.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Ziprasidone Ziprasidone SERT SERT Ziprasidone->SERT Inhibition NET NET Ziprasidone->NET Inhibition HT1A 5-HT1A Receptor Ziprasidone->HT1A Agonism Serotonin_pre Serotonin Serotonin_pre->HT1A Agonism Norepinephrine_pre Norepinephrine Gi Gi Protein HT1A->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation Neuronal_Excitability Reduced Neuronal Excitability PKA->Neuronal_Excitability Modulation

Ziprasidone's Anxiolytic Signaling Pathway

Investigational Applications in Obsessive-Compulsive Disorder (OCD)

Ziprasidone has been investigated as an augmentation strategy for patients with treatment-resistant OCD who do not respond adequately to first-line treatments like Selective Serotonin Reuptake Inhibitors (SSRIs). The rationale for its use in OCD stems from its ability to modulate both serotonergic and dopaminergic systems, which are implicated in the pathophysiology of the disorder.

Quantitative Data from Clinical Trials
Study/Author(s)ConditionNStudy designDosageDurationPrimary Outcome Measure(s)Key Findings
Bruno et al.Treatment-Resistant OCD1712-week, open-label, uncontrolled80 mg/day12 weeksYale-Brown Obsessive Compulsive Scale (Y-BOCS)Moderately effective in reducing compulsive symptoms (p=0.005). 23.5% of completers had a partial response; none had a full response.
D'Amico et al. (retrospective)Treatment-Resistant OCD9 (in ziprasidone group)Retrospective comparative studyup to 160 mg/dayNot specifiedY-BOCS, Clinical Global Impression (CGI)44.4% of ziprasidone-treated patients showed clinical improvement. Less effective than quetiapine in this study.
Unnamed case reportTreatment-Resistant OCD1Case report40 mg/day4 weeksY-BOCSSignificant decrease in Y-BOCS score.
Experimental Protocols: Representative Augmentation Study in OCD

A representative open-label, uncontrolled preliminary study evaluated the efficacy of ziprasidone augmentation in treatment-resistant OCD.

  • Inclusion Criteria: Patients with a primary diagnosis of OCD who had failed to respond to at least two adequate trials of SSRIs.

  • Exclusion Criteria: Comorbid psychotic disorders, bipolar disorder, or substance use disorders.

  • Protocol: Patients continued their stable SSRI treatment and were started on ziprasidone 80 mg/day. Clinical and neurocognitive assessments were performed at baseline and at the end of the 12-week study period.

  • Outcome Measures: The primary outcome was the change in the Yale-Brown Obsessive Compulsive Scale (Y-BOCS) total score. Secondary measures included assessments of depressive symptoms and cognitive function.

Postulated Signaling Pathway in OCD

The therapeutic effect of ziprasidone in OCD is thought to be multifactorial, involving antagonism of both D2 and 5-HT2A receptors, which may help to rebalance the corticostriatal-thalamocortical circuits implicated in the disorder.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Ziprasidone Ziprasidone D2R D2 Receptor Ziprasidone->D2R Antagonism HT2AR 5-HT2A Receptor Ziprasidone->HT2AR Antagonism Dopamine_pre Dopamine Dopamine_pre->D2R Binding Serotonin_pre Serotonin Serotonin_pre->HT2AR Binding Downstream_D2 D2-mediated Signaling D2R->Downstream_D2 Activation Downstream_HT2A 5-HT2A-mediated Signaling HT2AR->Downstream_HT2A Activation CSTC_Modulation CSTC Circuit Modulation Downstream_D2->CSTC_Modulation Influence Downstream_HT2A->CSTC_Modulation Influence

Ziprasidone's Signaling in OCD

Investigational Applications in Post-Traumatic Stress Disorder (PTSD)

The use of ziprasidone in PTSD has been explored, particularly for patients with prominent psychotic-like symptoms such as flashbacks and paranoia, or those who have not responded to standard treatments. Its broad-spectrum activity, including D2 antagonism, 5-HT1A agonism, and serotonin-norepinephrine reuptake inhibition, provides a rationale for its potential efficacy in the complex neurobiology of PTSD.

Quantitative Data from Clinical Trials
Study/Author(s)ConditionNStudy DesignDosageDurationPrimary Outcome Measure(s)Key Findings
Ramaswamy et al.PTSD with comorbid depression309-week, prospective, randomized, double-blind, placebo-controlledNot specified9 weeksClinician-Administered PTSD Scale (CAPS)No significant effect of treatment on reduction of PTSD or depression symptoms compared to placebo.
Annitto, W.PTSD128Case series20-160 mg/dayAverage 7.5 days (inpatient)Clinical rating of response89% of patients were rated as excellent or satisfactory positive responders.
Case ReportChronic combat-induced PTSD2Case report40-60 mg twice a day4 months follow-upClinical improvementPositive therapeutic response regarding flashbacks, nightmares, and sleep.
Experimental Protocols: Representative Study in PTSD

A 9-week prospective, randomized, double-blind, placebo-controlled trial was conducted to assess the efficacy and tolerability of ziprasidone in patients with chronic PTSD and comorbid depression.

  • Inclusion Criteria: Patients with a DSM-IV diagnosis of PTSD and comorbid major depressive disorder.

  • Exclusion Criteria: Current psychotic disorder, bipolar disorder, or substance dependence.

  • Protocol: Patients were randomized to receive either ziprasidone or placebo. They completed nine weekly study visits for safety and efficacy evaluations.

  • Outcome Measures: The primary outcome measure was the total and subscale scores from the Clinician-Administered PTSD Scale (CAPS). Secondary measures included the Hamilton Rating Scale for Depression (HAM-D), Hamilton Anxiety Scale (HAM-A), and Clinical Global Impression (CGI).

Postulated Signaling Pathway in PTSD

The potential therapeutic effects of ziprasidone in PTSD are thought to arise from its combined actions on multiple neurotransmitter systems. Norepinephrine reuptake inhibition may help to regulate the hyperarousal symptoms, while 5-HT1A agonism may alleviate anxiety and depressive symptoms. D2 antagonism could potentially target intrusive thoughts and hypervigilance.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Ziprasidone Ziprasidone NET NET Ziprasidone->NET Inhibition SERT SERT Ziprasidone->SERT Inhibition HT1A 5-HT1A Receptor Ziprasidone->HT1A Agonism D2R D2 Receptor Ziprasidone->D2R Antagonism NE_Synaptic Increased Norepinephrine NET->NE_Synaptic Serotonin_Synaptic Increased Serotonin SERT->Serotonin_Synaptic Anxiety_Reduction Anxiety Reduction HT1A->Anxiety_Reduction Leads to Intrusion_Reduction Intrusion Reduction D2R->Intrusion_Reduction Leads to Serotonin_Synaptic->HT1A Activation

Ziprasidone's Multi-target Signaling in PTSD

Investigational Applications in Dementia-Related Psychosis and Agitation

Ziprasidone has been explored for the management of behavioral and psychological symptoms of dementia (BPSD), including psychosis and agitation. However, it is important to note that all atypical antipsychotics carry a boxed warning for increased mortality in elderly patients with dementia-related psychosis.

Quantitative Data from Clinical Trials
Study/Author(s)ConditionNStudy DesignDosageDurationPrimary Outcome Measure(s)Key Findings
Rocha et al.Behavioral and Psychological Symptoms of Dementia (BPSD)25 (15 completed)7-week, open-label40-160 mg/day (flexible)7 weeksNeuropsychiatric Inventory (NPI)Significant reduction in mean total NPI score from 47.1 to 25.8 (p < 0.01). Significant improvement in NPI caregiver burden.
Case ReportsAgitation/psychosis in dementia4Retrospective chart review and prospective open-label study20-160 mg/dayVariedClinical improvementMarked behavioral improvement without problematic cardiac side-effects.
Experimental Protocols: Representative Study in BPSD

An exploratory 7-week, open-label trial evaluated the efficacy and tolerability of ziprasidone for BPSD.

  • Inclusion Criteria: Patients aged 60 and over with a diagnosis of dementia and clinically significant behavioral or psychological symptoms.

  • Exclusion Criteria: Unstable medical conditions, or use of other antipsychotic medications.

  • Protocol: Patients received a flexible dose of ziprasidone, starting at a low dose and titrated according to clinical response and tolerability. Efficacy and safety were assessed at baseline and at regular intervals.

  • Outcome Measures: The primary outcome was the change in the Neuropsychiatric Inventory (NPI) total score. Secondary outcomes included the NPI caregiver burden score and the Clinical Global Impression of Severity (CGI-S).

Postulated Signaling Pathway in Dementia-Related Psychosis

The mechanism by which ziprasidone may alleviate psychosis and agitation in dementia is primarily attributed to its antagonism of D2 and 5-HT2A receptors in relevant brain circuits.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Ziprasidone Ziprasidone D2R D2 Receptor Ziprasidone->D2R Antagonism HT2AR 5-HT2A Receptor Ziprasidone->HT2AR Antagonism Dopamine_pre Dopamine Dopamine_pre->D2R Binding Serotonin_pre Serotonin Serotonin_pre->HT2AR Binding Psychosis_Pathway Psychosis-related Signaling D2R->Psychosis_Pathway Modulates Agitation_Pathway Agitation-related Signaling HT2AR->Agitation_Pathway Modulates Symptom_Reduction Reduction in Psychosis and Agitation Psychosis_Pathway->Symptom_Reduction Leads to Agitation_Pathway->Symptom_Reduction Leads to

Ziprasidone's Signaling in BPSD

Conclusion

The off-label research into ziprasidone highlights its potential utility across a spectrum of psychiatric disorders beyond its approved indications. Its unique pharmacological profile, characterized by multi-receptor engagement, provides a strong rationale for these investigations. While preliminary findings in some areas, such as treatment-resistant OCD and certain presentations of PTSD and dementia-related agitation, are encouraging, the evidence base is still evolving. The conflicting results in anxiety disorders underscore the need for further well-designed, adequately powered clinical trials to delineate its precise role, optimal dosing, and long-term safety in these off-label applications. The signaling pathways presented here offer a framework for understanding the molecular mechanisms that may underlie its observed clinical effects and can guide future research in this area. It is imperative that any consideration of off-label ziprasidone use be based on a thorough evaluation of the available evidence and a careful risk-benefit analysis for the individual patient.

References

The Neuropharmacological Profile of Ziprasidone Mesylate: A Technical Guide to its Interaction with Dopamine and Serotonin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological effects of ziprasidone mesylate, an atypical antipsychotic agent, on dopamine and serotonin receptor systems. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of ziprasidone's receptor binding affinity, functional activity, and the associated signaling pathways.

Executive Summary

Ziprasidone is a potent antagonist at the dopamine D2 and serotonin 5-HT2A receptors, a characteristic shared by other atypical antipsychotics.[1][2] However, it distinguishes itself with a high affinity for several other serotonin receptor subtypes and a notable 5-HT2A/D2 receptor affinity ratio that is higher than many other agents in its class.[1][2][3] Furthermore, ziprasidone acts as an agonist at the 5-HT1A receptor and demonstrates moderate affinity for serotonin and norepinephrine transporters. This unique receptor binding and functional profile is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, with a lower propensity for certain side effects like weight gain and metabolic disturbances.

Receptor Binding Affinity

The binding affinity of this compound for various dopamine and serotonin receptors has been extensively characterized through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The data presented below, summarized from multiple studies, illustrates ziprasidone's high-affinity interactions with key receptor targets.

Dopamine Receptor Binding Affinities
Receptor SubtypeKi (nM)Reference Radioligand (Example)
D24.8[3H]-Spiperone
D37.2[3H]-Spiperone
D435[3H]-Spiperone

Table 1: Ziprasidone Binding Affinities for Dopamine Receptors

Serotonin Receptor Binding Affinities
Receptor SubtypeKi (nM)Reference Radioligand (Example)
5-HT1A3.4[3H]-8-OH-DPAT
5-HT1D2.0[3H]-Serotonin
5-HT2A0.42[3H]-Ketanserin
5-HT2C1.3[3H]-Mesulergine
5-HT647[3H]-LSD
5-HT720[3H]-5-CT

Table 2: Ziprasidone Binding Affinities for Serotonin Receptors

Functional Receptor Activity

Beyond simple binding, the functional activity of ziprasidone at these receptors determines its pharmacological effect. Ziprasidone acts as an antagonist at D2 and 5-HT2A receptors, while exhibiting agonist properties at 5-HT1A receptors.

Dopamine and Serotonin Receptor Functional Activities
ReceptorFunctional ActivityAssay Type (Example)IC50/EC50 (nM)
D2AntagonistDopamine-stimulated GTPγS binding~10
5-HT2AAntagonist5-HT-stimulated Phosphoinositide hydrolysis~5
5-HT1AAgonistForskolin-stimulated cAMP accumulation480

Table 3: Functional Activity of Ziprasidone at Key Receptors

Experimental Protocols

The following sections detail the standard methodologies employed to determine the binding affinities and functional activities presented above.

Radioligand Binding Assays

These assays are utilized to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of ziprasidone for dopamine and serotonin receptors.

General Procedure:

  • Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or from brain tissue homogenates are prepared.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (ziprasidone).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity trapped on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubation (Equilibrium Binding) Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Ziprasidone Ziprasidone (unlabeled) Ziprasidone->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Separation Counting Scintillation Counting (Detection) Filtration->Counting Quantification IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Radioligand Binding Assay Workflow
Functional Assays

Objective: To measure the agonist activity of ziprasidone at the Gi-coupled 5-HT1A receptor.

General Procedure:

  • Cell Culture: Cells expressing the 5-HT1A receptor are cultured and seeded in microplates.

  • Adenylyl Cyclase Stimulation: Intracellular cAMP levels are elevated using forskolin.

  • Compound Addition: Varying concentrations of ziprasidone are added to the cells. As an agonist at a Gi-coupled receptor, ziprasidone will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

  • Detection: The amount of intracellular cAMP is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: The concentration of ziprasidone that produces 50% of its maximal inhibitory effect (EC50) is determined.

Objective: To measure the antagonist activity of ziprasidone at the Gq-coupled 5-HT2A receptor.

General Procedure:

  • Cell Culture: Cells expressing the 5-HT2A receptor are seeded in microplates.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of ziprasidone.

  • Agonist Stimulation: A known 5-HT2A agonist (e.g., serotonin) is added to stimulate the receptor, leading to the activation of phospholipase C (PLC) and the production of inositol phosphates (IPs) or an increase in intracellular calcium.

  • Detection: The accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, is measured via HTRF, or the transient increase in intracellular calcium is measured using a fluorescent calcium indicator.

  • Data Analysis: The concentration of ziprasidone that inhibits 50% of the agonist-induced response (IC50) is calculated.

Signaling Pathways

Ziprasidone's therapeutic effects are mediated through its modulation of specific intracellular signaling cascades downstream of dopamine and serotonin receptors.

Dopamine D2 Receptor Signaling

The D2 receptor is canonically coupled to the Gi/o family of G-proteins. As an antagonist, ziprasidone blocks the effects of dopamine at this receptor.

D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds & Activates Ziprasidone Ziprasidone Ziprasidone->D2R Binds & Blocks Gi->AC Inhibits ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Neuronal Excitability PKA->CellularResponse Leads to

Ziprasidone's Antagonism of D2 Receptor Signaling
Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is coupled to the Gq/11 family of G-proteins. Ziprasidone's antagonism at this receptor is a key component of its atypical antipsychotic profile.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase Cβ Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Serotonin Serotonin Serotonin->Receptor Binds & Activates Ziprasidone Ziprasidone Ziprasidone->Receptor Binds & Blocks ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets

References

Ziprasidone Mesylate and Norepinephrine Reuptake Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ziprasidone mesylate's interaction with the norepinephrine transporter (NET), focusing on its norepinephrine reuptake inhibition properties. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows.

Executive Summary

Ziprasidone is an atypical antipsychotic agent that, in addition to its primary activity as a dopamine D2 and serotonin 5-HT2A receptor antagonist, exhibits inhibitory effects on the reuptake of norepinephrine and serotonin.[1][2][3] This inhibition of the norepinephrine transporter (NET) is a key component of its pharmacological profile and may contribute to its therapeutic effects on mood and affective symptoms in certain patient populations.[3] This guide consolidates the available quantitative data on ziprasidone's affinity for the NET, outlines the experimental protocols used to determine these interactions, and provides visual representations of the underlying biological and experimental processes.

Quantitative Data: Binding Affinity and Potency

Ziprasidone demonstrates a moderate affinity for the human norepinephrine transporter. The primary metric for this interaction is the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the transporters in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Table 1: In Vitro Binding Affinity of Ziprasidone for the Human Norepinephrine Transporter (NET)

ParameterValue (nM)SpeciesAssay TypeReference(s)
Ki48HumanRadioligand Binding Assay[4]

Note: While the Ki value provides a measure of binding affinity, a specific IC50 value for ziprasidone's functional inhibition of norepinephrine uptake was not consistently reported in the reviewed literature. However, its potency has been described as comparable to the tricyclic antidepressant imipramine.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays and neurotransmitter uptake assays. The following sections detail the methodologies for these key experiments.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound, such as ziprasidone, for the human norepinephrine transporter.

Objective: To measure the displacement of a specific radioligand from the NET by a competing unlabeled ligand.

Materials:

  • Biological Material: Cell membranes prepared from a stable cell line expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).

  • Radioligand: [³H]Nisoxetine, a selective radioligand for the NET.

  • Test Compound: this compound.

  • Reference Compound: Desipramine (for determination of non-specific binding).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hNET cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µ g/well .

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for total binding) or 10 µM desipramine (for non-specific binding).

      • 50 µL of various concentrations of this compound (typically ranging from 0.1 nM to 10 µM).

      • 50 µL of [³H]Nisoxetine at a final concentration near its Kd (e.g., 1 nM).

      • 100 µL of the prepared cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials with an appropriate scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (CPM in the presence of desipramine) from the total binding (CPM in the absence of a competitor).

    • Plot the percentage of specific binding against the logarithm of the ziprasidone concentration.

    • Determine the IC50 value (the concentration of ziprasidone that inhibits 50% of the specific binding of [³H]Nisoxetine) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the NET.

In Vitro Norepinephrine Uptake Assay

This protocol describes a functional assay to measure the inhibition of norepinephrine uptake into cells expressing the NET by a test compound.

Objective: To determine the potency (IC50) of a test compound in inhibiting the transport of norepinephrine into cells.

Materials:

  • Cell Line: Human neuroblastoma cell line SK-N-BE(2)C (endogenously expressing NET) or a stable cell line overexpressing hNET (e.g., HEK293-hNET).

  • Radiolabeled Substrate: [³H]Norepinephrine.

  • Test Compound: this compound.

  • Reference Inhibitor: Desipramine or another potent NET inhibitor.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.

  • Scintillation Counter: Liquid scintillation counter.

Procedure:

  • Cell Culture:

    • Plate SK-N-BE(2)C or HEK293-hNET cells in 24- or 96-well plates and grow to near confluency.

  • Assay Preparation:

    • Wash the cell monolayers with KRH buffer.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 10-20 minutes at 37°C.

  • Uptake Initiation:

    • Initiate the uptake by adding [³H]Norepinephrine to each well at a final concentration close to its Km value for the transporter.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Uptake Termination:

    • Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.

  • Cell Lysis and Detection:

    • Lyse the cells with lysis buffer.

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Determine the amount of [³H]Norepinephrine taken up in the presence of different concentrations of ziprasidone.

    • Plot the percentage of inhibition of norepinephrine uptake against the logarithm of the ziprasidone concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to ziprasidone's interaction with the norepinephrine transporter.

Signaling Pathway of Norepinephrine Reuptake

Norepinephrine_Reuptake cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine in Vesicle NE_released Norepinephrine (Synaptic Cleft) NE_vesicle->NE_released Action Potential (Exocytosis) NET Norepinephrine Transporter (NET) NE_released->NET Adrenergic_Receptor Adrenergic Receptor NE_released->Adrenergic_Receptor NE_reuptake Reuptake of Norepinephrine NET->NE_reuptake Ziprasidone Ziprasidone Ziprasidone->NET Inhibition Postsynaptic_Effect Postsynaptic Signaling Adrenergic_Receptor->Postsynaptic_Effect

Caption: Norepinephrine reuptake at the synapse and its inhibition by ziprasidone.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes (with NET) start->prepare_membranes setup_assay Set up 96-well Plate: - Membranes - [3H]Nisoxetine - Ziprasidone (or vehicle/competitor) prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter wash Wash Filters filter->wash detect Scintillation Counting (Measure radioactivity) wash->detect analyze Data Analysis (Calculate IC50 and Ki) detect->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay to determine NET affinity.

Experimental Workflow for Norepinephrine Uptake Assay

NE_Uptake_Workflow start Start plate_cells Plate NET-expressing Cells start->plate_cells pre_incubate Pre-incubate with Ziprasidone (or vehicle) plate_cells->pre_incubate initiate_uptake Add [3H]Norepinephrine pre_incubate->initiate_uptake incubate Incubate at 37°C initiate_uptake->incubate terminate_uptake Wash with Ice-cold Buffer incubate->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells detect Scintillation Counting lyse_cells->detect analyze Data Analysis (Calculate IC50) detect->analyze end End analyze->end

Caption: Workflow for an in vitro norepinephrine uptake inhibition assay.

Conclusion

This compound exhibits moderate affinity for the human norepinephrine transporter, a pharmacological action that likely contributes to its overall clinical profile. The quantitative data, primarily defined by its Ki value, positions ziprasidone as a notable inhibitor of norepinephrine reuptake. The standardized in vitro assays detailed in this guide provide a robust framework for the continued investigation of ziprasidone and other compounds targeting the norepinephrine transporter. The provided visualizations offer a clear conceptual understanding of the molecular interactions and experimental procedures involved in this area of research.

References

The Role of Ziprasidone Mesylate in the Management of Acute Agitation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ziprasidone, an atypical antipsychotic, is a critical pharmacological intervention for the rapid control of acute agitation, particularly in patients with schizophrenia.[1] Its efficacy is attributed to a unique receptor binding profile, primarily characterized by high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3] This technical guide provides an in-depth review of the experimental evidence supporting the use of intramuscular ziprasidone mesylate in acute agitation, detailing its mechanism of action, clinical efficacy, and safety profile. The document summarizes quantitative data from pivotal clinical trials in structured tables for comparative analysis, outlines the experimental protocols of these key studies, and presents mandatory visualizations of the core signaling pathways and experimental workflows using the Graphviz (DOT language).

Mechanism of Action: A Multi-Receptor Approach

Ziprasidone's therapeutic effects in acute agitation are mediated through its interaction with multiple neurotransmitter receptors.[1] The primary mechanism involves the potent blockade of dopamine D2 and serotonin 5-HT2A receptors.[2]

  • Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive symptoms of psychosis, such as agitation.

  • Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is believed to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to conventional antipsychotics and may also play a role in mitigating negative symptoms of schizophrenia.

Beyond its primary targets, ziprasidone also exhibits affinity for other serotonin receptors, including 5-HT1A (as an agonist), 5-HT1D, and 5-HT2C, and it inhibits the reuptake of norepinephrine and serotonin. This broad receptor interaction profile likely contributes to its overall clinical effects.

Signaling Pathways

The binding of ziprasidone to D2 and 5-HT2A receptors initiates intracellular signaling cascades that ultimately modulate neuronal activity.

  • Dopamine D2 Receptor Signaling: As a G-protein coupled receptor (GPCR), the D2 receptor, when antagonized by ziprasidone, fails to inhibit adenylyl cyclase. This leads to an increase in cyclic AMP (cAMP) levels, activation of Protein Kinase A (PKA), and subsequent phosphorylation of downstream targets, influencing gene expression and neuronal excitability.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ziprasidone Ziprasidone D2R Dopamine D2 Receptor Ziprasidone->D2R Antagonizes AC Adenylyl Cyclase D2R->AC Inhibition (blocked by Ziprasidone) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Modulation of Neuronal Activity Downstream->Response

Diagram 1: Ziprasidone's Antagonism of the Dopamine D2 Receptor Signaling Pathway.
  • Serotonin 5-HT2A Receptor Signaling: The 5-HT2A receptor is also a GPCR that, upon activation, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream effects. Ziprasidone's antagonism of this receptor blocks these downstream events.

HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ziprasidone Ziprasidone HT2AR Serotonin 5-HT2A Receptor Ziprasidone->HT2AR Antagonizes PLC Phospholipase C (PLC) HT2AR->PLC Activation (blocked by Ziprasidone) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Modulation of Neuronal Activity Ca->Response PKC->Response

Diagram 2: Ziprasidone's Antagonism of the Serotonin 5-HT2A Receptor Signaling Pathway.

Clinical Efficacy in Acute Agitation

Numerous clinical trials have demonstrated the efficacy of intramuscular ziprasidone in rapidly controlling acute agitation in patients with psychotic disorders.

Pivotal Clinical Trials

Two key double-blind, randomized controlled trials established the efficacy of intramuscular ziprasidone for acute agitation in schizophrenia.

  • Daniel et al. (2001): This 24-hour study compared ziprasidone IM 20 mg and 2 mg in acutely agitated psychotic patients.

  • Brook et al. (2000): This 7-day study compared the efficacy and tolerability of flexible-dose intramuscular ziprasidone with intramuscular haloperidol, followed by oral treatment.

Data Presentation

The following tables summarize the quantitative efficacy data from these pivotal trials.

Table 1: Efficacy of Intramuscular Ziprasidone vs. Placebo/Low-Dose Comparator (Daniel et al., 2001)

Outcome MeasureZiprasidone 20 mgZiprasidone 2 mg (Comparator)p-value
Mean BARS Score Change from Baseline
30 minutesStatistically significantly lower than 2 mg group-<0.05
2 hoursMaintained improvement-<0.001
4 hoursMaintained improvement-<0.001
BARS Responders at 2 hours Almost all patientsApproximately one-third of patients<0.001
PANSS Agitation Items Reduction at 4 hours Significant reduction-<0.05
CGI-Severity Improvement at 4 hours Significant improvement-=0.008

BARS: Behavioral Activity Rating Scale; PANSS: Positive and Negative Syndrome Scale; CGI-S: Clinical Global Impression of Severity.

Table 2: Efficacy of Intramuscular Ziprasidone vs. Intramuscular Haloperidol (Brook et al., 2000)

Outcome Measure (Mean Reduction)Ziprasidone IMHaloperidol IMp-value
BPRS Total Score Statistically significantly greater-<0.05
BPRS Agitation Items Statistically significantly greater-<0.01
CGI-Severity Score Statistically significantly greater-<0.01

BPRS: Brief Psychiatric Rating Scale; CGI-S: Clinical Global Impression of Severity.

Experimental Protocols

The following sections detail the methodologies of the key clinical trials cited.

Daniel et al. (2001) - Ziprasidone in Acute Agitation
  • Study Design: A 24-hour, prospective, randomized, double-blind clinical trial.

  • Patient Population: Acutely agitated inpatients with a primary psychotic disorder.

  • Intervention:

    • Ziprasidone IM 20 mg (n=41)

    • Ziprasidone IM 2 mg (comparator group, n=38)

    • Up to three additional doses could be administered at 4-hour intervals if needed.

  • Efficacy Assessments:

    • Primary: Behavioral Activity Rating Scale (BARS)

    • Secondary: Positive and Negative Syndrome Scale (PANSS), Clinical Global Impression of Severity (CGI-S)

  • Assessment Schedule: BARS was assessed at baseline and at multiple time points post-injection, including 15, 30, 60, 90, and 120 minutes, and at 4 hours. PANSS and CGI-S were assessed at baseline and at 4 hours.

  • Statistical Analysis: Efficacy was evaluated by analyzing the area under the curve (AUC) of the BARS and CGI severity ratings.

Brook et al. (2000) - Ziprasidone vs. Haloperidol
  • Study Design: A 7-day, randomized, open-label, multicenter, international study.

  • Patient Population: Hospitalized patients with acute psychotic agitation related to DSM-III-R diagnoses.

  • Intervention:

    • Ziprasidone Group (n=90): Up to 3 days of flexible-dose ziprasidone IM (initial dose 10 mg, subsequent doses of 5-20 mg every 4-6 hours, max 80 mg/day), followed by oral ziprasidone (80-200 mg/day) to day 7.

    • Haloperidol Group (n=42): Up to 3 days of flexible-dose haloperidol IM (2.5-10 mg on entry, followed by 2.5-10 mg every 4-6 hours, max 40 mg/day), followed by oral haloperidol (10-80 mg/day) to day 7.

  • Efficacy Assessments: Brief Psychiatric Rating Scale (BPRS) total and agitation items, Clinical Global Impressions-Severity (CGI-S).

  • Safety Assessments: Monitoring of movement disorders.

  • Statistical Analysis: Comparison of mean reductions in BPRS and CGI-S scores between the two treatment groups.

Experimental Workflow Visualization

The following diagram illustrates the general workflow of a clinical trial investigating intramuscular ziprasidone for acute agitation.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Assessment & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessments (BARS, PANSS, CGI-S) Consent->Baseline Randomization Randomization Baseline->Randomization Ziprasidone_Arm IM Ziprasidone (e.g., 20 mg) Randomization->Ziprasidone_Arm Comparator_Arm Comparator (e.g., Haloperidol or Placebo) Randomization->Comparator_Arm Follow_up_Dosing Follow-up Dosing (as needed) Ziprasidone_Arm->Follow_up_Dosing Comparator_Arm->Follow_up_Dosing Efficacy_Assessments Efficacy Assessments at Multiple Time Points Follow_up_Dosing->Efficacy_Assessments Safety_Monitoring Safety & Tolerability Monitoring (AEs, Vitals, ECG) Efficacy_Assessments->Safety_Monitoring Data_Analysis Statistical Analysis Safety_Monitoring->Data_Analysis

Diagram 3: Generalized Experimental Workflow for IM Ziprasidone Trials in Acute Agitation.

Safety and Tolerability

Intramuscular ziprasidone is generally well-tolerated.

Common Adverse Events

The most frequently reported adverse events in clinical trials include insomnia, headache, and dizziness in fixed-dose studies, and insomnia and hypotension in flexible-dose trials.

Extrapyramidal Symptoms (EPS)

Compared to conventional antipsychotics like haloperidol, intramuscular ziprasidone is associated with a significantly lower incidence of movement disorders, including dystonia and akathisia.

Cardiovascular Safety

Ziprasidone has a known potential to prolong the QTc interval. The mean increase in QTc with intramuscular ziprasidone is generally modest and comparable to that of intramuscular haloperidol. However, caution is advised when administering ziprasidone to patients with a history of cardiac arrhythmias or those taking other medications that prolong the QT interval.

Table 3: Safety Profile of Intramuscular Ziprasidone

Adverse Event CategoryIncidence/Observation
Common Adverse Events Insomnia, headache, dizziness, hypotension
Extrapyramidal Symptoms (EPS) Lower incidence compared to haloperidol
QTc Prolongation Modest increase, comparable to haloperidol

Conclusion

Intramuscular this compound is a valuable therapeutic option for the management of acute agitation in patients with schizophrenia. Its rapid onset of action, demonstrated efficacy in reducing agitation, and favorable side effect profile, particularly the low incidence of extrapyramidal symptoms compared to conventional agents, make it a cornerstone of treatment in acute psychiatric settings. This technical guide provides a comprehensive overview of the evidence base for its use, intended to inform researchers, scientists, and drug development professionals in their ongoing work in this critical area of medicine.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Ziprasidone Mesylate Solution for Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for the preparation, handling, and analysis of Ziprasidone Mesylate for Injection. The information is intended to support research, development, and quality control activities involving this atypical antipsychotic agent.

Product Information and Formulation

This compound for injection is a lyophilized powder that, upon reconstitution, forms a solution for intramuscular administration. It is primarily used for the acute treatment of agitation in schizophrenic patients.[1][2][3][4][5] The formulation is designed to overcome the poor aqueous solubility of ziprasidone through the use of a solubilizing agent.

Table 1: Composition of Reconstituted this compound Solution for Injection

ComponentConcentration (per mL)Purpose
Ziprasidone20 mgActive Pharmaceutical Ingredient
Methanesulfonic Acid4.7 mgSolubilizing Agent
Sulfobutylether β-cyclodextrin sodium (SBECD)294 mgSolubilizing Agent / Complexation Agent
Sterile Water for Injectionq.s. to 1 mLVehicle

Preparation Protocol for this compound for Injection (20 mg/mL)

This protocol outlines the aseptic procedure for the reconstitution of lyophilized this compound powder.

Materials:
  • Single-dose vial of this compound for Injection (containing 30 mg of ziprasidone)

  • 1.2 mL of Sterile Water for Injection, USP

  • Sterile syringe and needle

  • Alcohol swabs

Procedure:
  • Visually inspect the vial of lyophilized powder for any particulate matter or discoloration.

  • Using aseptic technique, add 1.2 mL of Sterile Water for Injection to the single-dose vial.

  • Shake the vial vigorously until the powder is completely dissolved. The resulting solution should be clear and colorless to pale pink.

  • The final concentration of the reconstituted solution is 20 mg/mL of ziprasidone.

  • Visually inspect the reconstituted solution for particulate matter before administration or further use.

  • For a 10 mg dose, draw up 0.5 mL of the solution. For a 20 mg dose, draw up 1.0 mL.

  • The reconstituted solution should be used immediately. If not used immediately, storage conditions are critical for maintaining stability.

Stability and Storage

The stability of the reconstituted this compound solution is dependent on storage conditions.

Table 2: Stability of Reconstituted this compound Solution

Storage ConditionDurationReference
Room Temperature (Protected from Light)Up to 24 hours
Refrigerated (2-8°C, Protected from Light)Up to 7 days

An extemporaneously compounded oral solution of this compound (2.5 mg/mL) was found to be stable for at least 6 weeks when refrigerated. However, samples stored at room temperature, especially when exposed to light, showed significant degradation within 48 hours.

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of ziprasidone in solution. Specific parameters may need to be optimized based on the available instrumentation and specific requirements of the analysis.

Objective: To determine the concentration and purity of ziprasidone in a prepared solution.

Table 3: Example HPLC Parameters for Ziprasidone Analysis

ParameterCondition 1Condition 2
Column Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm)Zorbax SB C-8 (50 mm x 4.6 mm, 3.5 µm)
Mobile Phase 20 mM Ammonium Acetate (pH 3.0 with orthophosphoric acid) : Methanol (30:70 v/v)Acetonitrile : Water : Tetramethylethylenediamine (50:49.6:0.4, v/v/v)
Flow Rate 1.0 mL/minNot Specified
Detection UV at 225 nmUV at 254 nm
Injection Volume 20 µLNot Specified
Column Temperature Ambient45°C
Run Time 15 min2 min
Reference

System Suitability:

  • Tailing Factor: Should be ≤ 2.0. A study reported a tailing factor of 1.12.

  • Theoretical Plates: Should be ≥ 2000. A study reported 4217 theoretical plates.

  • Relative Standard Deviation (RSD) for replicate injections: Should be ≤ 2.0%.

Solubility Determination

Understanding the solubility of ziprasidone and its salts is crucial for formulation development.

Table 4: Solubility of Ziprasidone and its Salts

CompoundSolventSolubilityReference
Ziprasidone (free base)Water~0.5 µg/mL
Ziprasidone HydrochlorideWater~210 µg/mL
This compound DihydrateWater1.11 mg/mL
This compound TrihydrateWater0.73 mg/mL
This compound HemihydrateWater1.21 mg/mL
Ziprasidone Hydrochloride HydrateDMSO~1.2 mg/mL
Ziprasidone Hydrochloride HydrateDimethylformamide~0.16 mg/mL

Mechanism of Action and Signaling Pathway

Ziprasidone is an atypical antipsychotic that exhibits antagonism at dopamine D2 and serotonin 5-HT2A receptors. Its efficacy in treating schizophrenia is believed to be mediated through this dual antagonism, which helps to alleviate both the positive and negative symptoms of the disorder.

Ziprasidone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Activates Response Cellular Response (Modulation of Psychosis Symptoms) D2R->Response Leads to HT2AR->Response Modulates Ziprasidone Ziprasidone Ziprasidone->D2R Antagonizes Ziprasidone->HT2AR Antagonizes

Caption: Ziprasidone's antagonism of D2 and 5-HT2A receptors.

Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and analysis of a this compound solution for injection in a research setting.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Quality Control Analysis A Obtain this compound Lyophilized Powder B Aseptically add 1.2 mL Sterile Water for Injection A->B C Vigorously Shake to Dissolve B->C D Visually Inspect for Clarity C->D E Sample Preparation (Dilution) D->E Proceed to Analysis F HPLC Analysis E->F G Data Acquisition and Processing F->G H Compare against Reference Standard G->H I I H->I Report Results

Caption: Workflow for ziprasidone solution preparation and analysis.

References

Application Notes and Protocols for the Reconstitution of Lyophilized Ziprasidone Mesylate Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, handling, and storage of lyophilized ziprasidone mesylate powder for research and development purposes. The information is compiled to ensure the accurate preparation of solutions for in vitro and in vivo studies, maintaining the integrity and stability of the compound.

Introduction

Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1][2][3] For research and clinical applications, it is often supplied as a lyophilized powder of its mesylate salt, which requires reconstitution before use.[2][4] Proper reconstitution is critical to ensure the drug's solubility, stability, and, consequently, the reliability of experimental results. Ziprasidone's mechanism of action involves a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.

Product Information

Product Name Lyophilized this compound Powder
Appearance White to slightly pink lyophilized powder
Storage of Lyophilized Powder Store at controlled room temperature (20°C–22°C) and protect from light.

Reconstitution for Intramuscular Injection (Standard Protocol)

This protocol is based on the instructions for the commercially available this compound for injection.

Materials:

  • Vial of lyophilized this compound (containing 20 mg ziprasidone)

  • 1.2 mL Sterile Water for Injection, USP

Procedure:

  • To the single-dose vial containing the lyophilized powder, add 1.2 mL of Sterile Water for Injection.

  • Shake the vial vigorously until the drug is completely dissolved.

  • The resulting solution will have a concentration of 20 mg/mL of ziprasidone.

  • The reconstituted solution should be a clear, colorless to pale pink solution.

Preparation of a Diluted Oral Solution for Research

This protocol describes the preparation of a lower concentration oral solution from a reconstituted stock, suitable for experimental use.

Materials:

  • Reconstituted this compound solution (20 mg/mL)

  • Commercially available oral syrup vehicle (e.g., Ora-Sweet)

Procedure:

  • Begin with the 20 mg/mL reconstituted this compound solution as prepared in the standard protocol.

  • To achieve a final concentration of 2.5 mg/mL, dilute the 20 mg/mL solution with the oral syrup vehicle. For example, to prepare 8 mL of a 2.5 mg/mL solution, mix 1 mL of the 20 mg/mL ziprasidone solution with 7 mL of Ora-Sweet.

  • Store the final solution in a brown, plastic bottle to protect it from light.

Stability of Reconstituted and Diluted Solutions

The stability of this compound solutions is highly dependent on storage conditions.

Storage ConditionStability (≥90% of original potency)Observations
Refrigerated (5°C) At least 6 weeksSamples may appear cloudy when cold but clear upon warming to room temperature.
Room Temperature (20°C–22°C), Protected from Light Up to 14 days-
Room Temperature (20°C–22°C), Exposed to Light Less than 48 hoursPronounced yellow or brown discoloration after 168 hours.

Data is based on a 2.5 mg/mL ziprasidone solution in Ora-Sweet syrup.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Stability Testing

This protocol outlines a method for determining the concentration and stability of ziprasidone in a prepared solution.

Instrumentation and Conditions:

Parameter Specification
Column Agilent C18, 4.5 × 100 mm
Column Temperature 40°C
Mobile Phase 45% acetonitrile and 55% phosphate buffer (0.01 M, pH 7.99)
Flow Rate 2.0 mL/minute
Detection Ultraviolet absorbance at 317 nm
Retention Time Approximately 5.46 minutes for ziprasidone

| Calibration Range | 0.5 to 4 mg/mL |

Visualized Workflows and Pathways

Reconstitution_Workflow cluster_prep Preparation cluster_use Application cluster_storage Storage start Start: Lyophilized Ziprasidone Mesylate Powder reconstitute Add 1.2 mL Sterile Water for Injection start->reconstitute shake Shake Vigorously Until Completely Dissolved reconstitute->shake stock Result: 20 mg/mL Stock Solution shake->stock im_use Intramuscular Administration stock->im_use dilute Dilute with Vehicle (e.g., Ora-Sweet) stock->dilute oral_sol Lower Concentration Oral Solution for Research dilute->oral_sol refrigerate Refrigerate (5°C) Protect from Light oral_sol->refrigerate rt_dark Room Temp, Dark oral_sol->rt_dark rt_light Room Temp, Light oral_sol->rt_light

Caption: Workflow for the reconstitution and preparation of this compound solutions.

Ziprasidone_Signaling_Pathway cluster_receptors Receptor Targets cluster_effects Therapeutic Effects ziprasidone Ziprasidone d2 Dopamine D2 Receptor ziprasidone->d2 Antagonism ht2a Serotonin 5-HT2A Receptor ziprasidone->ht2a Antagonism ht1a Serotonin 5-HT1A Receptor ziprasidone->ht1a Agonism pos_symptoms Reduction of Positive Symptoms of Schizophrenia d2->pos_symptoms Mitigates Dopamine Hyperactivity neg_symptoms Reduction of Negative Symptoms of Schizophrenia ht2a->neg_symptoms Modulates Serotonin Pathways mood_stab Mood Stabilization (Bipolar Disorder) ht2a->mood_stab ht1a->mood_stab Enhances Mood Regulation

Caption: Simplified signaling pathway of ziprasidone's mechanism of action.

References

Application Notes and Protocols for Ziprasidone Mesylate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and administration of ziprasidone mesylate in preclinical animal studies. The protocols outlined below are intended to serve as a foundational resource for investigating the pharmacological effects of ziprasidone in relevant animal models.

Overview of Ziprasidone

Ziprasidone is an atypical antipsychotic agent with a high affinity for dopamine D2 and serotonin 5-HT2A receptors.[1] It also interacts with other serotonin receptors, including 5-HT2C, 5-HT1D, and 5-HT1A, and has a moderate affinity for serotonin and norepinephrine transporters.[1] The intramuscular formulation, this compound, allows for rapid drug absorption and is used clinically for the acute management of agitation in patients with schizophrenia.[2] In animal research, ziprasidone is a valuable tool for studying the mechanisms of antipsychotic action and for evaluating potential therapeutic effects in models of psychiatric disorders.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Ziprasidone in Animal Models (Oral Administration)
ParameterSpeciesDose (Oral)ValueSource(s)
Tmax (Time to Peak Plasma Concentration) Rat20 mg/kg~6-8 hours[3]
Bioavailability Rat20 mg/kg (with food)~60%[3]
Elimination Half-life (t½) Rat20 mg/kg~7 hours
Systemic Clearance RatNot Specified7.5 mL/min/kg
Table 2: Effective Doses of Ziprasidone in Rodent Behavioral Models
Behavioral TestSpeciesRoute of AdministrationEffective Dose RangeEffectSource(s)
Prepulse Inhibition (PPI) of Acoustic Startle RatOral5.6 - 17.8 mg/kgAttenuation of apomorphine- or ketamine-induced PPI deficits
Reversal Learning Task RatIntraperitoneal2.5 mg/kgReversal of PCP-induced cognitive deficits
Neurogenesis and Anxiety-like Behavior RatIntraperitonealNot SpecifiedAmelioration of anxiety-like behaviors and up-regulation of neurogenesis
Chronic Treatment Study RatOral12.0 mg/kg/dayInvestigated effects on nerve growth factor and choline acetyltransferase levels

Experimental Protocols

Preparation of this compound for Intramuscular Injection

This compound is supplied as a lyophilized powder that requires reconstitution before administration.

Materials:

  • Single-dose vial of this compound for injection (containing 20 mg of ziprasidone)

  • 1.2 mL of Sterile Water for Injection

  • Sterile syringes and needles

Procedure:

  • Using aseptic technique, withdraw 1.2 mL of Sterile Water for Injection into a sterile syringe.

  • Inject the Sterile Water for Injection into the vial containing the lyophilized this compound powder.

  • Shake the vial vigorously until the drug is completely dissolved. The reconstituted solution will have a concentration of 20 mg/mL of ziprasidone.

  • Visually inspect the solution for particulate matter and discoloration prior to administration. The solution should be clear and colorless to pale pink.

  • Draw the desired volume of the reconstituted solution into a new sterile syringe for administration.

  • Any unused portion of the reconstituted solution should be discarded as it does not contain a preservative.

Administration Protocol

For intramuscular (IM) administration, inject the prepared this compound solution into a large muscle mass, such as the gluteal or quadriceps muscles of the animal. The injection volume should be appropriate for the size of the animal to avoid tissue damage.

Experimental Workflow for Behavioral Studies

The following diagram illustrates a general workflow for conducting behavioral experiments with this compound in animal models.

G cluster_prep Preparation cluster_admin Administration cluster_test Testing cluster_analysis Analysis A Animal Acclimation B Randomization into Groups A->B D Baseline Behavioral Assessment (Optional) B->D C Preparation of this compound Solution E Administration of this compound or Vehicle C->E D->E F Behavioral Testing (e.g., PPI, Catalepsy) E->F G Data Collection and Analysis F->G H Interpretation of Results G->H

A generalized workflow for animal behavioral studies.
Protocol for Prepulse Inhibition (PPI) of Acoustic Startle

PPI is a measure of sensorimotor gating that is often impaired in animal models of schizophrenia.

Apparatus:

  • Acoustic startle response system with a sound-attenuating chamber.

Procedure:

  • Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Administer this compound or vehicle at the desired dose and time point before testing.

  • Place the animal in the startle chamber and allow for a 5-minute acclimation period with background white noise.

  • The test session consists of a series of trials, including:

    • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A non-startling acoustic prepulse (e.g., 70-85 dB) precedes the high-intensity pulse.

    • No-stimulus trials: Only background noise is present.

  • The startle response is measured as the peak amplitude of the animal's movement.

  • PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.

Protocol for Catalepsy Assessment

Catalepsy in rodents is used as a model to predict the extrapyramidal side effects of antipsychotic drugs.

Apparatus:

  • A horizontal bar raised a few centimeters from a flat surface.

Procedure:

  • Administer this compound or a control substance.

  • At specified time intervals after administration, gently place the animal's forepaws on the elevated bar.

  • Measure the time it takes for the animal to remove both forepaws from the bar.

  • A cut-off time (e.g., 180 seconds) is typically used.

  • An increase in the time the animal remains in this posture is indicative of catalepsy.

Signaling Pathways

Ziprasidone's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The following diagrams illustrate the simplified downstream signaling pathways associated with these receptors.

Dopamine D2 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor AC Adenylate Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Neuronal_Response Modulation of Neuronal Excitability DARPP32->Neuronal_Response Regulates Dopamine Dopamine Dopamine->D2R Activates Ziprasidone Ziprasidone Ziprasidone->D2R Blocks

Ziprasidone blocks dopamine's inhibitory effect on adenylyl cyclase.
Serotonin 5-HT2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HTR2A Serotonin 5-HT2A Receptor PLC Phospholipase C (PLC) HTR2A->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Response Modulation of Neuronal Signaling Ca2->Neuronal_Response PKC->Neuronal_Response Serotonin Serotonin Serotonin->HTR2A Activates Ziprasidone Ziprasidone Ziprasidone->HTR2A Blocks

Ziprasidone blocks serotonin-mediated activation of phospholipase C.

References

Application Notes and Protocols for the Quantification of Ziprasidone Mesylate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of ziprasidone mesylate in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Accurate and precise quantification of ziprasidone in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. This document outlines several validated reversed-phase HPLC (RP-HPLC) and UPLC methods for the determination of ziprasidone.

Comparative Summary of HPLC/UPLC Methods

The following table summarizes the key parameters of different chromatographic methods for the quantification of ziprasidone, providing a comparative overview to aid in method selection.

ParameterMethod 1 (RP-HPLC)Method 2 (RP-HPLC)Method 3 (UPLC)Method 4 (RP-HPLC)
Principle Isocratic RP-HPLCIsocratic RP-HPLCIsocratic UPLCGradient RP-HPLC
Column Lichrospher RP-18 (250 mm × 4.0 mm, 5 µm)[1]YMC C18 (150 × 4.6mm, 3µm)[2]Supelco C18 (100 × 2.1 mm, 2.7 µm)[3]Waters Spherisorb ODS1 (250 x 4.6 mm, 5.0 µm)[4]
Mobile Phase 20 mM Ammonium Acetate (pH 3.0 with orthophosphoric acid) and Methanol (30:70 v/v)[1]Phosphate buffer (pH 3.0) and Methanol (60:40 v/v)10 mM Ammonium Acetate (pH 6.7) and Acetonitrile (55:45 v/v)A: 0.05 M KH2PO4 + 10 mL/L Triethylamine (pH 2.5); B: Acetonitrile. Gradient elution.
Flow Rate 1.0 mL/min1.0 mL/min0.35 mL/min1.5 mL/min
Detection (UV) 225 nm219 nm318 nm250 nm
Injection Volume 20 µLNot Specified5 µLNot Specified
Run Time 15 min5 min3 minNot Specified
Retention Time ~4.7 min~2.75 minNot SpecifiedNot Specified
Linearity Range 1-500 µg/mL10-50 µg/mL70-130% of standard concentrationNot Specified
LOD 0.46 µg/mL0.002 µg/mLNot SpecifiedNot Specified
LOQ 1.0 µg/mL0.007 µg/mLNot SpecifiedNot Specified
Recovery >98%100.08% (mean)Not SpecifiedNot Specified

Experimental Protocols

Method 1: Isocratic RP-HPLC with UV Detection (225 nm)

This method is a simple, sensitive, and precise LC assay for the quantitative determination of Ziprasidone Hydrochloride (ZSH) in pharmaceutical dosage forms.

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Ammonium Acetate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Pharmaceutical dosage forms (e.g., Zypsydon 40 mg tablets)

2. Chromatographic Conditions:

  • Instrument: Shimadzu HPLC with LC 10 AT VP series pumps and SPD 10 A VP UV-Visible detector.

  • Column: Lichrospher RP-18 (250 mm × 4.0 mm, 5 µm).

  • Mobile Phase: A mixture of 20 mM ammonium acetate (pH adjusted to 3.0 with orthophosphoric acid) and methanol in a ratio of 30:70 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare a 20 mM ammonium acetate solution and adjust the pH to 3.0 with orthophosphoric acid. Filter and degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Ziprasidone reference standard in the mobile phase to obtain a stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (1-500 µg/mL).

  • Sample Preparation (for Tablets):

    • Weigh and powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of ziprasidone and transfer it to a volumetric flask.

    • Add a suitable volume of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter before injection.

4. System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • The theoretical plates (N) should be greater than 2000.

  • The tailing factor (T) should be less than 2.0.

5. Analysis:

  • Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of ziprasidone in the sample solutions from the calibration curve.

Method 3: Isocratic UPLC with UV Detection (318 nm)

This stability-indicating UPLC method is rapid and suitable for the determination of ziprasidone in active pharmaceutical ingredients (API).

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (AR grade)

  • Ammonia and Acetic Acid (for pH adjustment)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Instrument: Waters Acquity UPLC system with a PDA detector.

  • Column: Supelco C18 (100 × 2.1 mm, 2.7 µm).

  • Mobile Phase: A mixture of 10 mM ammonium acetate (pH adjusted to 6.7 with ammonia and acetic acid) and acetonitrile in a ratio of 55:45 (v/v).

  • Flow Rate: 0.35 mL/min.

  • Detection Wavelength: 318 nm.

  • Injection Volume: 5 µL.

  • Run Time: 3 min.

3. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare a 10 mM ammonium acetate solution and adjust the pH to 6.7. Filter and degas the mobile phase before use.

  • Standard and Sample Solutions: Prepare standard and sample solutions of ziprasidone in the mobile phase at the desired concentrations.

4. Forced Degradation Studies (for stability-indicating method validation):

  • Acid Degradation: Treat the drug substance with acid (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Degradation: Treat the drug substance with a base (e.g., 0.1 N NaOH) at room temperature. Ziprasidone is found to be sensitive to basic hydrolysis.

  • Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 3% H2O2).

  • Thermal Degradation: Expose the solid drug substance to dry heat.

  • Photolytic Degradation: Expose the drug substance to UV light.

5. Analysis:

  • Analyze the stressed samples along with a non-degraded standard.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the main ziprasidone peak.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weighing of Sample and Standard B Dissolution in Appropriate Solvent A->B C Sonication & Dilution to Final Concentration B->C D Filtration (0.45 µm) C->D E Injection into HPLC System D->E F Chromatographic Separation (C18 Column) E->F G UV Detection F->G H Chromatogram Acquisition G->H I Peak Integration & Area Measurement H->I J Quantification using Calibration Curve I->J K Final Report J->K

Caption: Experimental workflow for HPLC quantification of ziprasidone.

HPLC_System Solvent Mobile Phase Reservoir Pump HPLC Pump Solvent->Pump delivers Injector Autosampler/Injector Pump->Injector flows to Column HPLC Column (C18) Injector->Column injects sample Detector UV Detector Column->Detector separates analytes DataSystem Data Acquisition System Detector->DataSystem sends signal Waste Waste Detector->Waste effluent

Caption: Logical relationship of HPLC system components.

References

Application Notes and Protocols: Cell Culture Assays Using Ziprasidone Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziprasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder.[1][2] Its mechanism of action primarily involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4] Beyond its established psychiatric applications, emerging in vitro research has highlighted ziprasidone's potential as an anti-cancer agent and a neuroprotective compound, expanding its utility in drug development and biomedical research.[5]

These application notes provide detailed protocols for utilizing ziprasidone mesylate in various cell culture assays to investigate its cytotoxic, pro-apoptotic, cell cycle-disrupting, and neuroprotective effects. The methodologies and data presented herein are designed to guide researchers in exploring the diverse cellular impacts of this compound.

Mechanism of Action Overview

Ziprasidone exhibits a complex pharmacological profile by interacting with multiple neurotransmitter systems. Its efficacy in treating psychosis is attributed to the blockade of D2 receptors in the mesolimbic pathway and 5-HT2A receptors in the mesocortical pathway. Additionally, it acts as an agonist at 5-HT1A receptors and an antagonist at 5-HT2C and 5-HT1D receptors, while also inhibiting the reuptake of serotonin and norepinephrine. This multi-target engagement is believed to contribute to its therapeutic effects on positive, negative, and affective symptoms of schizophrenia.

In cancer cell lines, ziprasidone's anti-proliferative effects have been linked to distinct mechanisms, including the inhibition of glutamic-oxaloacetic transaminase 1 (GOT1) in pancreatic cancer, which disrupts glutamine metabolism, and functioning as an aromatase inhibitor in breast cancer models.

Ziprasidone_Antipsychotic_Mechanism cluster_legend Legend ziprasidone Ziprasidone d2 Dopamine D2 Receptor ziprasidone->d2 Antagonism ht2a Serotonin 5-HT2A Receptor ziprasidone->ht2a Antagonism ht1a Serotonin 5-HT1A Receptor ziprasidone->ht1a Agonism positive_symptoms Positive Symptoms (Hallucinations, Delusions) d2->positive_symptoms negative_symptoms Negative Symptoms & Cognitive Deficits ht2a->negative_symptoms ht1a->negative_symptoms inhibition Blockade/Antagonism inhibition->edge_inhibit activation Activation/Agonism activation->edge_activate

Ziprasidone's primary antipsychotic receptor targets.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment across various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell Line Cancer Type Assay Duration IC50 Value Citation
MCF-7 Breast MTT 24 hours 0.532 mM
MCF-7 Breast MTT 48 hours 0.27 mM

| SW1990 | Pancreatic | MTT | 48 hours | ~20 µM | |

Note: The effective cytotoxic concentrations for breast cancer cell lines were reported in the millimolar (mM) range, while for pancreatic cancer, it was in the micromolar (µM) range. Researchers should perform dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.

Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cell Lines

Cell Line Treatment % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase Citation
MCF-7 Control - 8.06% -
Ziprasidone - 12.2% -
MDA-MB-231 Control - 9.51% -
Ziprasidone - 12.9% -
T47D Control - 9.45% -

| | Ziprasidone | - | 13.5% | - | |

Note: An increase in the S phase population suggests a potential cell cycle block at the G1-S transition.

Table 3: Qualitative Effect of this compound on Apoptosis in MCF-7 Breast Cancer Cells

Ziprasidone Concentration Early Apoptosis Late Apoptosis / Necrosis Total Apoptotic Cells Citation
Control Baseline Baseline Baseline

| Increasing Concentrations | Dose-dependent Increase | Dose-dependent Increase | Dose-dependent Increase | |

Note: Apoptosis was confirmed via Annexin V-FITC/PI double staining followed by flow cytometry analysis, showing a clear shift towards early and late apoptotic populations with increasing drug concentration.

Experimental Protocols & Workflows

Protocol 1: Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h (allow attachment) start->incubate1 treat Treat with varying concentrations of This compound incubate1->treat incubate2 Incubate for 24h, 48h, or 72h treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance at ~570 nm solubilize->read end Calculate % Viability and IC50 Value read->end

Workflow for the MTT Cell Viability Assay.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated (vehicle control) and blank (medium only) wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Control) x 100

  • Plot the % Viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Apoptosis_Workflow start Seed and treat cells in 6-well plates harvest Harvest cells (including supernatant) start->harvest wash Wash cells with ice-cold PBS harvest->wash resuspend Resuspend cells in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark (15 min, RT) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify cell populations (Live, Apoptotic, Necrotic) analyze->end

Workflow for Apoptosis Analysis by Flow Cytometry.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation buffer or trypsin, then combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

Data Analysis:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cell populations in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.

CellCycle_Workflow start Seed and treat cells in 6-well plates harvest Harvest cells via trypsinization start->harvest wash Wash cells with PBS harvest->wash fix Fix cells in ice-cold 70% Ethanol wash->fix incubate_fix Incubate at -20°C (at least 2h) fix->incubate_fix stain Wash and resuspend in PI/RNase Staining Buffer incubate_fix->stain incubate_stain Incubate in the dark (30 min, RT) stain->incubate_stain analyze Analyze by Flow Cytometry incubate_stain->analyze end Determine % of cells in G0/G1, S, G2/M phases analyze->end

Workflow for Cell Cycle Analysis by Flow Cytometry.

Materials:

  • PI/RNase Staining Buffer

  • Ice-cold 70% ethanol

  • Ice-cold PBS

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound.

  • Harvesting: Harvest cells by trypsinization, centrifuge, and discard the supernatant.

  • Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol drop-wise to fix the cells.

  • Incubation: Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Key Signaling Pathways Modulated by Ziprasidone

Anti-Cancer and Neuroprotective Signaling

Recent studies have shown that ziprasidone's effects extend beyond receptor antagonism. In pancreatic cancer cells, it inhibits GOT1, leading to metabolic disruption and cell cycle arrest at the G1 phase via inhibition of the p38 and Erk MAPK pathways. In neuroblastoma cells, ziprasidone provides protection against oxidative stress by promoting the nuclear translocation of the transcription factor Nrf2, which upregulates antioxidant enzymes.

Ziprasidone_Cancer_Neuro_Signaling cluster_cancer Anti-Cancer Effects (Pancreatic) cluster_neuro Neuroprotective Effects (PC12 Cells) zip1 Ziprasidone got1 GOT1 zip1->got1 mapk p38/Erk (MAPK) zip1->mapk Inhibits Phosphorylation gln_met Glutamine Metabolism got1->gln_met gln_met->mapk proliferation Cell Proliferation mapk->proliferation zip2 Ziprasidone nrf2_c Nrf2 (Cytoplasm) zip2->nrf2_c Promotes Translocation nrf2_n Nrf2 (Nucleus) nrf2_c->nrf2_n are Antioxidant Response Element nrf2_n->are aoe Antioxidant Enzymes (NQO-1, CAT, HO-1) are->aoe protection Neuroprotection aoe->protection

Anti-cancer and neuroprotective signaling pathways of ziprasidone.
Pro-inflammatory Signaling

In non-neuronal cell types, ziprasidone has been shown to induce an inflammatory response. In atrial myocytes, it can trigger inflammasome signaling by upregulating NLRP3 and reactive oxygen species (ROS) production through the PI3K/Akt/mTOR pathway. This highlights the cell-type-specific effects of the drug.

Ziprasidone_Inflammatory_Signaling zip Ziprasidone pi3k PI3K zip->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor ros ROS Production mtor->ros nlrp3 NLRP3 Inflammasome mtor->nlrp3 pro_inflam Pro-inflammatory Cytokines (IL-1β, IL-18) nlrp3->pro_inflam

Ziprasidone-induced pro-inflammatory signaling cascade.

References

Application Notes and Protocols for Ziprasidone Mesylate Dose-Response Curve Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziprasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is attributed to its unique and complex pharmacology, primarily involving antagonism at dopamine D2 and serotonin 5-HT2A receptors.[3][4][5] Ziprasidone exhibits a high affinity for 5-HT2A receptors relative to D2 receptors, a characteristic that is thought to contribute to its atypical profile with a lower incidence of extrapyramidal side effects compared to typical antipsychotics. Furthermore, ziprasidone interacts with other serotonin receptor subtypes, including as an agonist at the 5-HT1A receptor, and has a moderate affinity for adrenergic and histaminergic receptors.

These application notes provide a comprehensive overview of the methodologies required to perform in vitro dose-response experiments for ziprasidone mesylate. The included protocols for receptor binding and functional assays are essential for characterizing the potency and mechanism of action of ziprasidone and similar compounds in a drug discovery and development setting.

Quantitative Data Summary

The following tables summarize the in vitro receptor binding affinities of ziprasidone for various neurotransmitter receptors. This data is crucial for understanding its pharmacological profile and for designing relevant dose-response experiments.

Table 1: Ziprasidone Receptor Binding Affinities (Ki values in nM)

Receptor SubtypeKi (nM)
Serotonin Receptors
5-HT2A0.4
5-HT1A3.4
5-HT2C1.3
5-HT1D2.3
5-HT79.3
Dopamine Receptors
D24.8
D37.2
D432
Adrenergic Receptors
α110
Histamine Receptors
H147

Note: Ki values represent the concentration of the drug that occupies 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of ziprasidone and the experimental procedures used to characterize it, the following diagrams are provided.

G cluster_0 Dopamine D2 Receptor Signaling (Antagonized by Ziprasidone) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R G_protein_i Gi/o D2R->G_protein_i Ziprasidone_D2 Ziprasidone Ziprasidone_D2->D2R AC Adenylyl Cyclase G_protein_i->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Regulation) PKA->Downstream

Dopamine D2 Receptor Signaling Pathway Antagonism

G cluster_1 Serotonin 5-HT2A Receptor Signaling (Antagonized by Ziprasidone) Serotonin Serotonin (5-HT) HTR2A 5-HT2A Receptor Serotonin->HTR2A G_protein_q Gq/11 HTR2A->G_protein_q Ziprasidone_HT2A Ziprasidone Ziprasidone_HT2A->HTR2A PLC Phospholipase C G_protein_q->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream_Ca Downstream Ca²⁺ Effects Ca_release->Downstream_Ca Downstream_PKC Downstream PKC Effects PKC->Downstream_PKC

Serotonin 5-HT2A Receptor Signaling Pathway Antagonism

G cluster_2 Experimental Workflow for Ziprasidone Dose-Response Analysis start Start: Compound Preparation (this compound Serial Dilutions) receptor_binding Receptor Binding Assays (e.g., Radioligand Binding) start->receptor_binding functional_assays Functional Assays (e.g., Calcium Mobilization, cAMP) start->functional_assays data_analysis Data Analysis (IC50/EC50/Ki Determination) receptor_binding->data_analysis functional_assays->data_analysis dose_response_curve Dose-Response Curve Generation data_analysis->dose_response_curve results Results Interpretation & Reporting dose_response_curve->results

References

Long-Term Stability of Ziprasidone Mesylate in Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term stability of ziprasidone mesylate in solution, with a focus on quantitative data, detailed experimental protocols, and an understanding of its degradation pathways. This information is critical for the development of stable liquid formulations and for ensuring the safety and efficacy of ziprasidone-based therapies.

Introduction

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. The mesylate salt of ziprasidone is utilized for intramuscular injections. Understanding the stability of this compound in solution is paramount for the formulation of liquid dosage forms, ensuring proper storage conditions, and defining shelf-life. This document summarizes key stability data and provides protocols for assessing the stability of this compound solutions.

Quantitative Stability Data

The stability of this compound in an extemporaneously compounded oral solution has been evaluated under various storage conditions. The following tables summarize the percentage of the initial ziprasidone concentration remaining over time.

Table 1: Stability of 2.5 mg/mL this compound Oral Solution in a Sugar-Free, Alcohol-Free Vehicle (Ora-Sweet®) [1][2][3]

TimeRefrigerated (5°C)Room Temperature (20-22°C) - Protected from LightRoom Temperature (20-22°C) - Exposed to Light
Initial 100%100%100%
48 hours >90%>90%<90%
14 days >90%≥90%-
21 days >90%87.6%-
6 weeks (42 days) ≥90%82.4%-

Key Findings:

  • This compound in the tested oral solution is most stable under refrigerated conditions, maintaining at least 90% of its initial concentration for at least 6 weeks[1][2].

  • At room temperature and protected from light, the solution retains 90% or more of its original potency for up to 14 days.

  • Exposure to light at room temperature leads to significant degradation, with the concentration dropping below 90% within 48 hours.

Degradation Pathways

Forced degradation studies have been conducted to understand the degradation pathways of ziprasidone under various stress conditions, including exposure to acid, base, oxidation, heat, and light.

Photodegradation

Ziprasidone is susceptible to photodegradation. Under UVC irradiation in a methanol solution, at least twelve degradation products have been identified. Under UVA irradiation, a primary photodegradation product is formed through a keto-enol tautomerism process.

Hydrolytic and Oxidative Degradation

Forced degradation studies indicate that ziprasidone is susceptible to degradation under basic and oxidative conditions, while it is relatively stable under acidic conditions. The primary sites of degradation include the piperazine ring and the indole ring. Oxidative degradation can lead to the formation of ziprasidone sulfoxide.

Below is a diagram illustrating the potential degradation pathways of ziprasidone.

DegradationPathways cluster_photodegradation Photodegradation (UVA/UVC) cluster_hydrolysis Hydrolytic Degradation (Base) cluster_oxidation Oxidative Degradation Ziprasidone Ziprasidone Photoproduct1 Keto-enol Tautomer Ziprasidone->Photoproduct1 UVA Photoproducts Multiple Degradation Products (UVC) Ziprasidone->Photoproducts UVC HydrolysisProduct Hydrolytic Degradants Ziprasidone->HydrolysisProduct Base OxidativeProduct Ziprasidone Sulfoxide Ziprasidone->OxidativeProduct Oxidation

Figure 1. Potential Degradation Pathways of Ziprasidone.

Experimental Protocols

This section outlines a general protocol for conducting a stability-indicating analysis of this compound in solution using High-Performance Liquid Chromatography (HPLC).

Stability Study Workflow

The following diagram illustrates a typical workflow for a stability study of this compound solution.

StabilityWorkflow A Prepare this compound Solution B Aliquot into Stability Chambers A->B C Store at Defined Conditions (e.g., 5°C, 25°C/60% RH, 40°C/75% RH, Photostability) B->C D Withdraw Samples at Predetermined Time Points C->D E Sample Preparation (e.g., Dilution) D->E F HPLC Analysis E->F G Data Analysis (% Remaining, Degradation Products) F->G H Report Results G->H

Figure 2. Experimental Workflow for Stability Testing.
Stability-Indicating HPLC Method

This protocol is a composite based on several published methods and may require optimization for specific formulations.

4.2.1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (or other suitable buffer salts)

  • Orthophosphoric Acid or Sodium Hydroxide (for pH adjustment)

  • Purified Water (HPLC grade)

  • Vehicle/placebo solution (if applicable)

4.2.2. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0-7.0) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution. A common starting point is a 50:50 (v/v) mixture.
Flow Rate 1.0 - 1.5 mL/min
Injection Volume 10 - 20 µL
Column Temperature 25 - 40°C
Detection UV detector at approximately 229 nm or 317 nm

4.2.3. Preparation of Standard Solutions

  • Stock Standard Solution: Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in the mobile phase or a suitable solvent to obtain a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock standard solution using the mobile phase to create a calibration curve covering the expected concentration range of the stability samples (e.g., 10 - 150 µg/mL).

4.2.4. Preparation of Stability Samples

  • At each time point, withdraw an aliquot of the this compound solution from the stability chamber.

  • Accurately dilute the sample with the mobile phase to a final concentration within the range of the calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

4.2.5. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution at least five times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Areas: Should be ≤ 2.0%.

4.2.6. Data Analysis

  • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of ziprasidone in the stability samples by interpolating their peak areas from the calibration curve.

  • Calculate the percentage of the initial ziprasidone concentration remaining at each time point.

  • Monitor the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.

Conclusion

The long-term stability of this compound in solution is significantly influenced by storage temperature and exposure to light. For extemporaneously prepared oral solutions, refrigeration is the recommended storage condition to ensure chemical stability for an extended period. The provided protocols offer a framework for researchers and drug development professionals to conduct robust stability studies and further investigate the degradation pathways of this important antipsychotic medication. The use of a validated stability-indicating analytical method is crucial for obtaining accurate and reliable data.

References

Application Notes and Protocols: A Comparative Analysis of Intramuscular and Oral Ziprasidone Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the comparative bioavailability of intramuscular (IM) and oral (PO) formulations of ziprasidone, an atypical antipsychotic. The following sections detail the pharmacokinetic differences, present summarized data, and offer generalized experimental protocols for research purposes.

Introduction

Ziprasidone is a crucial therapeutic agent for managing schizophrenia and bipolar disorder.[1] Its efficacy is intrinsically linked to its pharmacokinetic profile, which varies significantly between the intramuscular and oral routes of administration. The IM formulation is primarily utilized for the rapid control of acute agitation in schizophrenic patients, while the oral form is prescribed for maintenance therapy.[2] Understanding the disparities in bioavailability between these two formulations is paramount for optimizing clinical outcomes and guiding further drug development.

The primary distinction in bioavailability stems from the avoidance of first-pass metabolism with intramuscular administration, leading to complete systemic availability.[3] Conversely, oral ziprasidone undergoes extensive hepatic metabolism, and its absorption is significantly influenced by food, which can more than double its bioavailability.[4]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for both intramuscular and oral ziprasidone, facilitating a direct comparison.

Table 1: Bioavailability and Key Pharmacokinetic Parameters of Intramuscular (IM) Ziprasidone

ParameterValueCitation(s)
Absolute Bioavailability 100%[3]
Time to Peak Plasma Concentration (Tmax) ≤ 60 minutes
Mean Terminal Half-Life (t1/2) 2 to 5 hours

Table 2: Bioavailability and Key Pharmacokinetic Parameters of Oral (PO) Ziprasidone

ParameterValue (Fed Conditions)Value (Fasting Conditions)Citation(s)
Absolute Bioavailability Approximately 60% - 70%Bioavailability reduced by ~50%
Time to Peak Plasma Concentration (Tmax) 6 to 8 hoursNot explicitly stated, but absorption is significantly reduced
Mean Terminal Half-Life (t1/2) Approximately 7 hoursNot explicitly stated

Experimental Protocols

The following are generalized protocols for conducting a pharmacokinetic study comparing intramuscular and oral ziprasidone. These are based on methodologies reported in the scientific literature and should be adapted to specific research needs and institutional guidelines.

Protocol 1: In-Vivo Study for Pharmacokinetic Comparison

1. Study Design:

  • A randomized, open-label, two-way crossover study is recommended.

  • A washout period of at least 7 days should be implemented between treatment arms.

2. Subjects:

  • Healthy, non-smoking male and female volunteers, aged 18-45 years.

  • Subjects should undergo a comprehensive medical screening, including an electrocardiogram (ECG) to exclude individuals with a prolonged QTc interval.

  • Female subjects must be non-pregnant, non-lactating, and using a reliable method of contraception.

3. Drug Administration:

  • Intramuscular (IM) Arm: A single 20 mg dose of ziprasidone mesylate for injection administered into the deltoid muscle.

  • Oral (PO) Arm: A single 20 mg oral capsule of ziprasidone hydrochloride administered with a standardized high-fat meal (approximately 500-1000 kcal).

4. Blood Sampling:

  • Venous blood samples (approximately 5 mL) should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • IM Arm Sampling Times: Pre-dose (0 hours), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • PO Arm Sampling Times: Pre-dose (0 hours), and at 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, 16, 24, and 48 hours post-dose.

  • Plasma should be separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Protocol 2: Bioanalytical Method for Ziprasidone Quantification in Plasma

This protocol outlines a general procedure for quantifying ziprasidone concentrations in plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma sample, add an internal standard (e.g., a deuterated analog of ziprasidone).

  • Alkalinize the plasma with a suitable buffer (e.g., sodium carbonate solution).

  • Add 2 mL of an organic extraction solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane).

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-MS/MS Conditions:

  • HPLC System: A system capable of gradient or isocratic elution.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for ziprasidone and the internal standard.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of ziprasidone to the internal standard against the concentration of the standards.

  • Determine the concentration of ziprasidone in the unknown samples by interpolation from the calibration curve.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) should be calculated using non-compartmental analysis.

Visualizations

Signaling Pathways and Metabolism

The therapeutic effects of ziprasidone are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Its metabolism is extensive, mainly occurring in the liver via aldehyde oxidase and, to a lesser extent, cytochrome P450 3A4 (CYP3A4).

Ziprasidone_Mechanism_of_Action Ziprasidone Ziprasidone D2_Receptor Dopamine D2 Receptor Ziprasidone->D2_Receptor HT2A_Receptor Serotonin 5-HT2A Receptor Ziprasidone->HT2A_Receptor Therapeutic_Effects Therapeutic Effects (Reduction of Psychotic Symptoms) D2_Receptor->Therapeutic_Effects HT2A_Receptor->Therapeutic_Effects

Ziprasidone's primary mechanism of action.

Ziprasidone_Metabolism_Pathway Ziprasidone Ziprasidone Aldehyde_Oxidase Aldehyde Oxidase (Major Pathway) Ziprasidone->Aldehyde_Oxidase CYP3A4 CYP3A4 (Minor Pathway) Ziprasidone->CYP3A4 Metabolites Inactive Metabolites Aldehyde_Oxidase->Metabolites CYP3A4->Metabolites Excretion Excretion (Urine and Feces) Metabolites->Excretion

Simplified metabolic pathway of ziprasidone.
Experimental Workflow

The following diagram illustrates the logical flow of a comparative bioavailability study.

Bioavailability_Study_Workflow cluster0 cluster1 Subject_Recruitment Subject Recruitment & Screening Randomization Randomization Subject_Recruitment->Randomization IM_Arm Intramuscular (IM) Administration Randomization->IM_Arm Group 1 PO_Arm Oral (PO) Administration Randomization->PO_Arm Group 2 Blood_Sampling_IM Serial Blood Sampling IM_Arm->Blood_Sampling_IM Plasma_Analysis Plasma Sample Analysis (HPLC-MS/MS) Blood_Sampling_PO Serial Blood Sampling PO_Arm->Blood_Sampling_PO Washout Washout Period Blood_Sampling_IM->Washout Blood_Sampling_PO->Washout Crossover Crossover to Alternate Arm Washout->Crossover Crossover->IM_Arm Group 2 Crossover->PO_Arm Group 1 PK_Analysis Pharmacokinetic Data Analysis Plasma_Analysis->PK_Analysis Report Final Report PK_Analysis->Report

Workflow for a crossover bioavailability study.

References

Application Note: High-Throughput Analysis of Ziprasidone in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ziprasidone is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder. Therapeutic drug monitoring of ziprasidone is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing adverse effects. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of ziprasidone in human plasma. The described protocol is tailored for researchers, scientists, and professionals in the field of drug development and clinical pharmacology.

Principle

This method employs a simple and rapid liquid-liquid extraction (LLE) procedure for the isolation of ziprasidone and an internal standard (IS) from a plasma matrix. Chromatographic separation is achieved on a C18 reversed-phase column under isocratic conditions, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for accurate quantification.

Experimental Workflow

LC-MS/MS Workflow for Ziprasidone Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (0.5 mL) add_is Add Internal Standard (e.g., N-methyl ziprasidone) plasma->add_is alkalinize Alkalinize (e.g., with Sodium Carbonate) add_is->alkalinize extract Liquid-Liquid Extraction (e.g., tert-butyl methyl ether) alkalinize->extract vortex Vortex & Centrifuge extract->vortex evaporate Evaporate Supernatant vortex->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (MRM Mode) hplc->ms quantify Quantification (Peak Area Ratios) ms->quantify report Generate Report quantify->report

Caption: Overall workflow for ziprasidone analysis in plasma.

Materials and Reagents

  • Ziprasidone Mesylate reference standard

  • N-methyl ziprasidone (or other suitable internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • tert-Butyl methyl ether (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Human plasma (drug-free)

  • Deionized water

Instrumentation

  • Liquid Chromatograph (e.g., Agilent, Shimadzu, Waters)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of ziprasidone and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the ziprasidone stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Spiked Calibration and QC Samples: Spike drug-free human plasma with the working standard solutions to achieve final concentrations for the calibration curve and QC samples.

Sample Extraction Protocol

A liquid-liquid extraction procedure is recommended for sample clean-up.[1]

  • Pipette 0.5 mL of plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.

  • Add the internal standard solution.

  • Alkalinize the plasma with a suitable buffer.[2]

  • Add 2 mL of tert-butyl methyl ether.[3]

  • Vortex the tube for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Conditions
ParameterValue
Column C18, 4.6 mm x 150 mm, 5 µm[4]
Mobile Phase 90% Acetonitrile containing 2 mmol/L Ammonium Acetate[3]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 2.5 - 4.0 minutes
Table 2: Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Table 3: MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ziprasidone 413.2194.1
N-methyl ziprasidone (IS) 427.0177.0
Ziprasidone (confirmatory)413.0177.0

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical validation parameters reported in the literature.

Table 4: Method Validation Parameters
ParameterTypical Range/Value
Linearity Range 0.25 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.1 - 5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery > 80%

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted linear regression model. The concentrations of ziprasidone in the QC and unknown samples are then determined from this calibration curve.

Signaling Pathway (Illustrative)

While not a direct signaling pathway, the following diagram illustrates the logical flow of the analytical process.

Analytical Process Logic Start Start: Plasma Sample Extraction Extraction & Cleanup Start->Extraction Separation Chromatographic Separation Extraction->Separation Ionization Ionization (ESI+) Separation->Ionization Selection Precursor Ion Selection (m/z 413.2) Ionization->Selection Fragmentation Collision-Induced Dissociation Selection->Fragmentation Detection Product Ion Detection (m/z 194.1) Fragmentation->Detection Quantification Quantification Detection->Quantification Result Result: Concentration Quantification->Result

Caption: Logical flow of the analytical process.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of ziprasidone in human plasma. The protocol is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other applications in clinical and research settings. The simple extraction procedure and short chromatographic run time allow for high-throughput analysis.

References

Experimental Design for Evaluating the Efficacy of Ziprasidone Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental design for assessing the efficacy of ziprasidone mesylate, an atypical antipsychotic. It includes detailed protocols for key in vitro and in vivo assays, structured data presentation for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Ziprasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic effects are primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4] Ziprasidone also exhibits affinity for other receptors, including 5-HT1A (as an agonist), 5-HT1D, 5-HT2C, and possesses moderate inhibitory activity at serotonin and norepinephrine transporters, which may contribute to its overall clinical profile.[3] this compound is the intramuscular formulation of the drug, used for the acute treatment of agitation in schizophrenia.

The following sections detail a systematic approach to evaluating the preclinical efficacy of this compound, beginning with in vitro characterization of its receptor binding and functional activity, followed by in vivo assessment in established animal models of psychosis.

Data Presentation: In Vitro and In Vivo Efficacy of Ziprasidone

The following tables summarize key quantitative data regarding the in vitro receptor binding and functional activity of ziprasidone, as well as its efficacy in preclinical in vivo models.

Table 1: In Vitro Receptor Binding Affinity of Ziprasidone

Receptor SubtypeKi (nM)
Serotonin 5-HT2A0.4
Dopamine D24.8
Serotonin 5-HT1A3.4
Serotonin 5-HT1D2
Serotonin 5-HT2C1.3
Dopamine D37.2
α1-Adrenergic10
Histamine H147

Ki values represent the dissociation constant, with lower values indicating higher binding affinity.

Table 2: In Vivo Efficacy of Ziprasidone in Animal Models of Schizophrenia

Animal ModelBehavioral EndpointThis compound Dose RangeObserved Effect
PCP-Induced Hyperlocomotion (Rat)Reduction in locomotor activity2.5 mg/kg, i.p.Reversal of PCP-induced impairment in reversal learning.
Amphetamine-Induced Hyperactivity (Rat)Reduction in locomotor activityNot specifiedPotent blockade of d-amphetamine-induced hyperactivity.
Prepulse Inhibition (PPI) Disruption (Rat)Attenuation of PPI deficit5.6 - 17.8 mg/kg, p.o.Significant attenuation of apomorphine- and ketamine-induced PPI deficits.

Experimental Protocols

In Vitro Assays

1. Radioligand Receptor Binding Assays

These assays determine the affinity of ziprasidone for its primary targets, the dopamine D2 and serotonin 5-HT2A receptors.

Protocol: Dopamine D2 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

    • Radioligand: [³H]-Spiperone or [¹¹C]-raclopride.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • This compound serial dilutions.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine cell membranes, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of this compound.

    • For total binding wells, add assay buffer instead of ziprasidone.

    • For non-specific binding wells, add haloperidol.

    • Incubate at room temperature for 60 minutes.

    • Rapidly filter the reaction mixture through glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Serotonin 5-HT2A Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the serotonin 5-HT2A receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.

    • Radioligand: [³H]-Ketanserin or [¹⁸F]-setoperone.

    • Non-specific binding control: Mianserin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

    • This compound serial dilutions.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Follow the same procedural steps as the D2 receptor binding assay, substituting the appropriate radioligand and non-specific binding control.

    • Incubate at 37°C for 30 minutes.

  • Data Analysis:

    • Perform data analysis as described for the D2 receptor binding assay.

2. Functional Assays

These assays assess the functional consequences of ziprasidone binding to its target receptors.

Protocol: Dopamine D2 Receptor Functional Assay (cAMP Measurement)

  • Objective: To determine the functional antagonist activity of this compound at the D2 receptor.

  • Principle: The D2 receptor is a Gi-coupled receptor; its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block this effect.

  • Materials:

    • CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

    • Dopamine (agonist).

    • Forskolin (to stimulate cAMP production).

    • This compound serial dilutions.

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Plate the cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound for 15-30 minutes at 37°C.

    • Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value for the inhibition of the dopamine-induced decrease in cAMP.

Protocol: Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux Measurement)

  • Objective: To determine the functional antagonist activity of this compound at the 5-HT2A receptor.

  • Principle: The 5-HT2A receptor is a Gq-coupled receptor; its activation leads to an increase in intracellular calcium ([Ca²⁺]i). An antagonist will block this effect.

  • Materials:

    • U2OS or other suitable cells stably expressing the human 5-HT2A receptor.

    • Serotonin (agonist).

    • This compound serial dilutions.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Fluorescence plate reader with an injection port.

  • Procedure:

    • Plate the cells in a 96-well plate and incubate overnight.

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Pre-treat the cells with various concentrations of this compound.

    • Inject a fixed concentration of serotonin and immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the log concentration of this compound to determine the IC50 value for the inhibition of the serotonin-induced calcium flux.

In Vivo Assays

1. Pharmacologically-Induced Hyperactivity Models

These models assess the ability of ziprasidone to counteract the psychostimulant-induced hyperactivity, which is thought to model the positive symptoms of schizophrenia.

Protocol: Phencyclidine (PCP)-Induced Hyperlocomotion in Rats

  • Objective: To evaluate the efficacy of this compound in reducing PCP-induced hyperlocomotion.

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Materials:

    • Phencyclidine (PCP).

    • This compound.

    • Vehicle (e.g., saline, sterile water).

    • Open-field activity chambers equipped with photobeam detectors.

  • Procedure:

    • Acclimate the rats to the open-field chambers for 30-60 minutes.

    • Administer this compound (e.g., 2.5 mg/kg, i.p.) or vehicle.

    • After a pre-treatment interval (e.g., 30 minutes), administer PCP (e.g., 2.0-5.0 mg/kg, i.p.) or vehicle.

    • Immediately place the rats back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis:

    • Compare the locomotor activity of the ziprasidone-treated group with the PCP-only group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Calculate the percentage inhibition of PCP-induced hyperactivity.

2. Sensorimotor Gating Model

Protocol: Prepulse Inhibition (PPI) of Acoustic Startle in Mice or Rats

  • Objective: To assess the ability of this compound to reverse deficits in sensorimotor gating, a translational measure of a core deficit in schizophrenia.

  • Animals: Male mice (e.g., C57BL/6) or rats (e.g., Wistar).

  • Materials:

    • Acoustic startle response system.

    • A psychotomimetic agent to induce PPI deficit (e.g., apomorphine, ketamine, or PCP).

    • This compound.

    • Vehicle.

  • Procedure:

    • Administer this compound (e.g., 5.6-17.8 mg/kg, p.o. in rats) or vehicle.

    • After a pre-treatment interval, administer the PPI-disrupting agent (e.g., apomorphine 1 mg/kg or ketamine 10 mg/kg in rats).

    • Place the animal in the startle chamber for a 5-minute acclimation period with background white noise.

    • Present a series of trials in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).

      • Prepulse-pulse trials: A weak acoustic prepulse (e.g., 74, 78, 82 dB) preceding the strong pulse.

      • No-stimulus trials: Background noise only.

  • Data Analysis:

    • Measure the startle amplitude for each trial.

    • Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [(startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)] x 100.

    • Compare the %PPI between treatment groups using statistical analysis (e.g., repeated measures ANOVA).

Mandatory Visualizations

Signaling Pathways

G cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht2a Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Ziprasidone_D2 Ziprasidone Ziprasidone_D2->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Downstream_D2 Modulation of Neuronal Excitability PKA->Downstream_D2 Serotonin Serotonin HTR2A 5-HT2A Receptor Serotonin->HTR2A Ziprasidone_5HT2A Ziprasidone Ziprasidone_5HT2A->HTR2A Gq Gq Protein HTR2A->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream_5HT2A Modulation of Neuronal Excitability Ca2->Downstream_5HT2A PKC->Downstream_5HT2A

Caption: Ziprasidone's primary mechanisms of action.

Experimental Workflow

G cluster_in_vitro In Vitro Efficacy Assessment cluster_in_vivo In Vivo Efficacy Assessment cluster_data Data Analysis and Interpretation Binding_Assay Receptor Binding Assays (D2, 5-HT2A, etc.) Affinity_Determination Determine Ki values Binding_Assay->Affinity_Determination Functional_Assay Functional Assays (cAMP, Calcium Flux) Potency_Determination Determine IC50/EC50 values Functional_Assay->Potency_Determination PK_Studies Pharmacokinetic Studies Hyperactivity_Model Pharmacologically-Induced Hyperactivity Models PK_Studies->Hyperactivity_Model PPI_Model Prepulse Inhibition (PPI) Model PK_Studies->PPI_Model Behavioral_Analysis Analyze Behavioral Data Hyperactivity_Model->Behavioral_Analysis PPI_Model->Behavioral_Analysis Affinity_Determination->PK_Studies Potency_Determination->PK_Studies Efficacy_Conclusion Conclusion on Preclinical Efficacy Behavioral_Analysis->Efficacy_Conclusion

Caption: Preclinical experimental workflow for ziprasidone efficacy.

References

Application Notes and Protocols for Animal Behavioral Tests with Ziprasidone Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the behavioral effects of ziprasidone mesylate in established rodent models. The following sections outline the mechanism of action of ziprasidone and provide comprehensive procedures for the Open Field Test (OFT), Elevated Plus Maze (EPM), Forced Swim Test (FST), and Prepulse Inhibition (PPI) Test. Quantitative data from relevant studies are summarized in tables for comparative analysis. Additionally, experimental workflows and the primary signaling pathway of ziprasidone are visualized using diagrams.

Introduction to this compound

Ziprasidone is an atypical antipsychotic medication with a unique pharmacological profile. It exhibits high affinity for dopamine D2 and serotonin 5-HT2A receptors, acting as an antagonist at both.[1] Its efficacy in treating the positive symptoms of schizophrenia is primarily attributed to D2 receptor antagonism, while its action on 5-HT2A receptors is thought to contribute to its effects on negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1] Ziprasidone also demonstrates moderate affinity for histamine H1 and alpha-1 adrenergic receptors.[1] Furthermore, it acts as a moderate inhibitor of serotonin and norepinephrine reuptake, which may contribute to its potential anxiolytic and antidepressant properties.[1] The mesylate salt of ziprasidone is used for intramuscular administration.

Primary Signaling Pathway of Ziprasidone

The therapeutic effects of ziprasidone are mediated through its interaction with multiple neurotransmitter systems. The diagram below illustrates its primary mechanism of action.

Ziprasidone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_reuptake Norepinephrine Transporter SER_reuptake Serotonin Transporter D2_receptor D2 Receptor HT2A_receptor 5-HT2A Receptor H1_receptor H1 Receptor alpha1_receptor α1-Adrenergic Receptor Ziprasidone Ziprasidone Ziprasidone->NE_reuptake Inhibitor Ziprasidone->SER_reuptake Inhibitor Ziprasidone->D2_receptor Antagonist Ziprasidone->HT2A_receptor Antagonist Ziprasidone->H1_receptor Antagonist Ziprasidone->alpha1_receptor Antagonist

Figure 1: Primary signaling pathway of ziprasidone.

Open Field Test (OFT)

The Open Field Test is utilized to assess general locomotor activity and anxiety-like behavior in rodents. Animals naturally tend to stay close to the walls (thigmotaxis) in a novel, open environment. Anxiolytic compounds typically increase the time spent in the center of the arena.

Experimental Protocol

Objective: To evaluate the effects of this compound on locomotor activity and anxiety-like behavior.

Apparatus:

  • A square or circular arena (e.g., 42 x 42 x 42 cm for mice) with walls high enough to prevent escape.[2] The floor is typically divided into a central zone and a peripheral zone.

  • An overhead video camera connected to a computer with tracking software.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneally, orally) at a specified time before the test.

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Data Recording: Record the animal's activity for a predetermined duration, typically 5-10 minutes, using the video tracking system.

  • Data Analysis: The software will analyze various parameters, including:

    • Total distance traveled (cm)

    • Time spent in the center zone (s)

    • Number of entries into the center zone

    • Velocity (cm/s)

    • Rearing frequency (an exploratory behavior)

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

Quantitative Data
Dose of Ziprasidone Animal Model Key Findings Reference
1.5 mg/kgMale MiceReduced stretch attend and wall-following (thigmotaxis) behaviors without affecting total locomotion.
5.0 and 10.0 mg/kgMale MiceReduced horizontal and vertical (rearing) activity.

Experimental Workflow

Open_Field_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis acclimation Acclimate animal to testing room (30-60 min) drug_admin Administer Ziprasidone or Vehicle acclimation->drug_admin place_animal Place animal in center of open field drug_admin->place_animal record_behavior Record behavior (5-10 min) place_animal->record_behavior analyze_data Analyze locomotor activity and time in center record_behavior->analyze_data

Figure 2: Experimental workflow for the Open Field Test.

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used model for assessing anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces. Anxiolytic drugs increase the proportion of time spent and the number of entries into the open arms.

Experimental Protocol

Objective: To determine the anxiolytic or anxiogenic effects of this compound.

Apparatus:

  • A plus-shaped maze elevated from the floor (e.g., 50 cm).

  • Two opposite arms are open (e.g., 50 x 10 cm), and the other two are enclosed by high walls (e.g., 40 cm high).

  • A central platform (e.g., 5 x 5 cm) connects the arms.

  • An overhead video camera and tracking software.

Procedure:

  • Acclimation: Habituate the animals to the testing room for at least 30-60 minutes prior to testing.

  • Drug Administration: Administer this compound or vehicle control.

  • Test Initiation: Place the animal on the central platform, facing one of the open arms.

  • Data Recording: Allow the animal to explore the maze for 5 minutes, recording its movements.

  • Data Analysis: Key parameters for analysis include:

    • Percentage of time spent in the open arms

    • Percentage of entries into the open arms

    • Total number of arm entries (a measure of general activity)

  • Cleaning: Clean the maze thoroughly with 70% ethanol between trials.

Quantitative Data
Dose of Ziprasidone Animal Model Key Findings Reference
Not specifiedRat model of PTSDReversed anxiety-like behaviors.

Note: Specific quantitative data for ziprasidone in the EPM is limited in the readily available literature. The provided reference indicates a qualitative effect.

Experimental Workflow

EPM_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis acclimation Acclimate animal to testing room (30-60 min) drug_admin Administer Ziprasidone or Vehicle acclimation->drug_admin place_animal Place animal on central platform drug_admin->place_animal record_behavior Record behavior (5 min) place_animal->record_behavior analyze_data Analyze time and entries in open vs. closed arms record_behavior->analyze_data

Figure 3: Experimental workflow for the Elevated Plus Maze.

Forced Swim Test (FST)

The Forced Swim Test, also known as the Porsolt test, is a widely used model to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and decrease the total duration of immobility.

Experimental Protocol

Objective: To assess the potential antidepressant-like effects of this compound.

Apparatus:

  • A transparent cylindrical container (e.g., 30 cm height x 20 cm diameter for mice).

  • The cylinder is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs (e.g., 15 cm).

  • A video camera for recording the session.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room.

  • Drug Administration: Administer this compound or vehicle control. One study administered the drug for 42 consecutive days.

  • Test Session: Gently place the animal into the water-filled cylinder.

  • Data Recording: The test duration is typically 6 minutes. The behavior is often recorded, and the last 4 minutes are analyzed.

  • Data Analysis: The primary measure is the duration of immobility (s), defined as the time the animal spends floating with only minor movements necessary to keep its head above water.

  • Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm environment before returning it to its home cage.

Quantitative Data
Treatment Group Animal Model Immobility Time (seconds, Mean ± SD) at Day 42 Reference
Control (Normal Saline)Male Wistar Rats145.50 ± 1.58
FluoxetineMale Wistar Rats89.80 ± 1.48
ZiprasidoneMale Wistar Rats105.40 ± 1.51

The study found a significant antidepressant activity for both fluoxetine and ziprasidone compared to the control group after 42 days of treatment.

Experimental Workflow

FST_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis acclimation Acclimate animal to testing room drug_admin Administer Ziprasidone or Vehicle acclimation->drug_admin place_animal Place animal in water cylinder drug_admin->place_animal record_behavior Record behavior (6 min) place_animal->record_behavior analyze_data Analyze duration of immobility record_behavior->analyze_data

Figure 4: Experimental workflow for the Forced Swim Test.

Prepulse Inhibition (PPI) Test

The Prepulse Inhibition Test is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in sensorimotor gating are observed in psychiatric disorders such as schizophrenia. PPI is the phenomenon where a weak sensory stimulus (prepulse) presented shortly before a strong startling stimulus (pulse) reduces the magnitude of the startle response. Antipsychotic drugs are often evaluated for their ability to restore PPI deficits.

Experimental Protocol

Objective: To evaluate the effects of this compound on sensorimotor gating.

Apparatus:

  • A startle response system consisting of a sound-attenuating chamber, a small animal enclosure with a sensor to detect movement, a speaker to deliver auditory stimuli, and a computer to control the stimuli and record the response.

Procedure:

  • Acclimation: Place the animal in the enclosure within the chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

  • Drug Administration: Administer this compound or vehicle control. Often, a compound to induce a PPI deficit (e.g., apomorphine or ketamine) is also administered.

  • Test Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms) to elicit a startle response.

    • Prepulse + Pulse trials: A weak acoustic stimulus (e.g., 74-86 dB white noise for 20 ms) presented 30-120 ms before the pulse.

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Recording: The system records the maximal startle amplitude for each trial.

  • Data Analysis: PPI is calculated as a percentage:

    • % PPI = 100 * [(Startle response to pulse-alone) - (Startle response to prepulse + pulse)] / (Startle response to pulse-alone)

Quantitative Data
Treatment Group Animal Model Key Findings Reference
Ziprasidone (5.6-17.8 mg/kg, p.o.)Male Wistar Rats with apomorphine-induced PPI deficitSignificantly attenuated the decline in PPI.
Ziprasidone (5.6-17.8 mg/kg, p.o.)Male Wistar Rats with ketamine-induced PPI deficitSignificantly attenuated the decline in PPI.

Experimental Workflow

PPI_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis acclimation Acclimate animal to startle chamber (5-10 min) drug_admin Administer Ziprasidone/Vehicle and/or PPI-disrupting agent acclimation->drug_admin present_stimuli Present pseudorandomized acoustic stimuli drug_admin->present_stimuli record_response Record startle response present_stimuli->record_response calculate_ppi Calculate % Prepulse Inhibition record_response->calculate_ppi

Figure 5: Experimental workflow for the Prepulse Inhibition Test.

References

Application Notes and Protocols for the Formulation of Ziprasidone Mesylate in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the formulation of ziprasidone mesylate for use in preclinical research settings. The following sections cover the physicochemical properties, formulation strategies for various administration routes, and key experimental protocols.

Physicochemical Properties of Ziprasidone

Ziprasidone is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability. The free base is practically insoluble in water. To enhance solubility for pharmaceutical applications, ziprasidone is often formulated as a salt, with ziprasidone hydrochloride used in oral formulations and this compound in injectable formulations. For preclinical research, understanding these properties is crucial for developing appropriate and effective drug delivery systems.

PropertyValueReference
Molecular Formula (Mesylate Trihydrate) C21H21ClN4OS · CH3SO3H · 3H2O[1]
Molecular Weight (Mesylate Trihydrate) 563.09 g/mol [1]
BCS Class IIN/A
Oral Bioavailability (Human, with food) ~60%[2]
Intramuscular Bioavailability (Human) 100%[2][3]
Plasma Protein Binding (Human) >99%
Terminal Half-life (Human, Oral) ~7 hours
Terminal Half-life (Human, IM) 2-5 hours

Mechanism of Action: A Multi-Receptor Profile

Ziprasidone exhibits a unique pharmacological profile, acting on multiple neurotransmitter systems. Its primary mechanism of action is believed to be a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism. Additionally, it acts as a partial agonist at the 5-HT1A receptor and inhibits the reuptake of serotonin and norepinephrine. This complex interplay of receptor interactions contributes to its efficacy in treating both positive and negative symptoms of schizophrenia.

Receptor Binding Affinities
ReceptorKi (nM)
Serotonin 5-HT2A 0.4
Dopamine D2 4.8
Serotonin 5-HT1A 3.4
Serotonin 5-HT2C 1.3
Serotonin 5-HT1D 2
Histamine H1 47
α1-Adrenergic 10

Note: Ki values are a measure of binding affinity; a lower value indicates a higher affinity.

Signaling Pathway of Ziprasidone

The following diagram illustrates the primary signaling pathways modulated by ziprasidone.

ziprasidone_pathway ziprasidone Ziprasidone d2r D2 Receptor ziprasidone->d2r Antagonist ht2ar 5-HT2A Receptor ziprasidone->ht2ar Antagonist ht1ar 5-HT1A Receptor ziprasidone->ht1ar Agonist gi Gi/o d2r->gi gq Gq/11 ht2ar->gq ht1ar->gi ac Adenylyl Cyclase gi->ac gi->ac camp cAMP ac->camp ac->camp pka PKA camp->pka neuronal_modulation Neuronal Modulation (Increased Dopamine in Prefrontal Cortex) camp->neuronal_modulation neuronal_inhibition Neuronal Inhibition (Reduced Dopaminergic Activity) pka->neuronal_inhibition plc Phospholipase C gq->plc ip3_dag IP3 & DAG plc->ip3_dag ca_pkc ↑ Ca2+ & PKC ip3_dag->ca_pkc neuronal_excitation Reduced Neuronal Excitation ca_pkc->neuronal_excitation

Ziprasidone's primary signaling pathways.

Formulation Protocols for Preclinical Research

The low aqueous solubility of ziprasidone necessitates careful formulation for consistent and reliable results in preclinical studies. The following protocols are provided for oral and intramuscular administration.

Oral Formulation (for Gavage)

For oral administration in rodents, a suspension or solution is typically prepared. Given the poor solubility of ziprasidone salts in simple aqueous vehicles, a suspension in a viscosity-enhancing vehicle is often employed. Alternatively, an oral solution can be prepared by leveraging the commercially available intramuscular formulation.

This protocol describes the preparation of a this compound suspension, a common method for oral gavage of poorly soluble compounds.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose in deionized water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinder

  • Weighing balance

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • Weigh the calculated amount of this compound powder.

  • In a mortar, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to form a paste.

  • Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.

  • Transfer the suspension to a beaker containing a magnetic stir bar.

  • Stir the suspension on a stir plate for at least 30 minutes before dosing to ensure homogeneity.

  • Maintain continuous stirring during the dosing procedure to prevent settling of the drug particles.

This protocol is adapted from a published study and utilizes the commercial this compound for injection to create an oral solution. This method is advantageous for studies requiring a true solution.

Materials:

  • Geodon® for Injection (this compound), 20 mg/mL reconstituted

  • Sterile Water for Injection

  • Oral syrup vehicle (e.g., Ora-Sweet®)

  • Sterile syringe and needle

  • Volumetric flasks

  • Amber bottles for storage

Procedure:

  • Reconstitute the Geodon® for Injection vial with 1.2 mL of Sterile Water for Injection to obtain a 20 mg/mL solution of ziprasidone.

  • Withdraw the required volume of the reconstituted ziprasidone solution.

  • In a volumetric flask, dilute the ziprasidone solution with the oral syrup vehicle to the desired final concentration (e.g., 2.5 mg/mL).

  • Mix thoroughly by inversion.

  • Transfer the final solution to an amber bottle to protect from light.

  • Store the formulation under refrigeration (2-8°C). A study has shown that a 2.5 mg/mL solution in Ora-Sweet® is stable for at least 6 weeks when refrigerated.

Intramuscular Formulation

For intramuscular administration in preclinical models, the commercially available formulation of this compound for injection can be used.

Materials:

  • Geodon® for Injection (this compound) vial

  • Sterile Water for Injection

  • Sterile syringes and needles for reconstitution and administration

Procedure:

  • Reconstitute the vial of lyophilized this compound with 1.2 mL of Sterile Water for Injection.

  • Shake the vial vigorously until the drug is completely dissolved. The resulting concentration will be 20 mg/mL of ziprasidone.

  • Visually inspect the solution for particulate matter and discoloration before administration.

  • For a 10 mg dose, draw up 0.5 mL of the reconstituted solution. For a 20 mg dose, draw up 1.0 mL.

  • The reconstituted solution should be used for intramuscular injection only and should not be administered intravenously.

  • If lower concentrations are required for smaller animals, the reconstituted solution can be diluted with Sterile Water for Injection, though stability of the diluted solution should be considered for long-term studies.

Experimental Workflows

Oral Gavage Dosing Workflow

The following diagram outlines a typical workflow for preparing and administering an oral formulation of this compound to rodents.

oral_gavage_workflow start Start calc Calculate Dose and Formulation Volume start->calc prep Prepare Formulation (Suspension or Solution) calc->prep homogenize Homogenize Formulation (e.g., stirring, vortexing) prep->homogenize dose Administer by Oral Gavage homogenize->dose observe Observe Animal for Adverse Effects dose->observe end End observe->end

Workflow for oral gavage administration.
Intramuscular Injection Workflow

The following diagram illustrates the workflow for preparing and administering an intramuscular injection of this compound.

im_injection_workflow start Start reconstitute Reconstitute Lyophilized This compound start->reconstitute dissolve Ensure Complete Dissolution reconstitute->dissolve draw_dose Draw up Calculated Dose Volume dissolve->draw_dose inject Administer by Intramuscular Injection draw_dose->inject observe Observe Animal for Adverse Effects inject->observe end End observe->end

Workflow for intramuscular injection.

Preclinical Pharmacokinetic Data

The following tables summarize available pharmacokinetic data for ziprasidone in preclinical models. It is important to note that parameters can vary significantly based on the animal model, formulation, and analytical methods used.

Table 1: Pharmacokinetics of Oral Ziprasidone in Rats
Dose (mg/kg)VehicleCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
2, 6, or 12 (in diet)N/AN/AN/AN/A
2.5 (i.p.)N/AN/AN/AN/AN/A
Table 2: Pharmacokinetics of Intramuscular Ziprasidone in Humans (for reference)
Dose (mg)Cmax (ng/mL)Tmax (h)Half-life (h)BioavailabilityReference
10N/A≤ 12-5100%
20N/A≤ 12-5100%

Note: Preclinical pharmacokinetic data for intramuscular injection in rodents was not explicitly found in the search results. Human data is provided as a reference for the expected rapid absorption and high bioavailability of the intramuscular formulation.

Table 3: Brain Penetration in Mice
FormulationBrain Cmax (ng/g)Plasma Cmax (ng/mL)Brain/Plasma RatioReference
Ziprasidone Solution (IV)~100~150~0.67N/A
Ziprasidone Lipid-Polymer Hybrid Nanocarriers (Intranasal)~400~250~1.6N/A

Note: These values are estimated from graphical data in the referenced study and highlight the potential of novel formulations to enhance brain delivery.

Conclusion

The successful use of this compound in preclinical research is highly dependent on the appropriate selection and preparation of the formulation. For oral administration, suspensions in vehicles like methylcellulose or extemporaneously prepared solutions from the commercial injectable form are viable options. For intramuscular studies, the commercially available formulation provides a reliable and highly bioavailable solution. Researchers should carefully consider the goals of their study, the animal model being used, and the desired pharmacokinetic profile when choosing a formulation strategy. The protocols and data presented in these application notes serve as a comprehensive guide for the effective use of this compound in a preclinical setting.

References

Troubleshooting & Optimization

Preventing degradation of ziprasidone mesylate in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Ziprasidone Mesylate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause degradation of this compound?

A1: this compound is susceptible to degradation under several conditions. The primary factors are:

  • pH: It is particularly sensitive to basic (alkaline) conditions, leading to considerable hydrolytic degradation.[1][2] It is more stable in acidic to neutral conditions.

  • Oxidation: Exposure to oxidizing agents can cause significant degradation.[1][2]

  • Light: this compound is photolabile, and exposure to ambient or UV light can lead to degradation.[3] The parenteral product information includes a notice to protect the product from light.

  • Temperature: While more stable at refrigerated temperatures, elevated temperatures can accelerate degradation, especially in solution.

Q2: How should I store my this compound stock solutions?

A2: For optimal stability, stock solutions should be stored under refrigeration at approximately 5°C and protected from light. When stored under these conditions, an extemporaneously compounded oral solution of this compound maintained at least 90% of its potency for at least 6 weeks. Storage at room temperature, even when protected from light, results in faster degradation.

Q3: Can I use ziprasidone hydrochloride instead of the mesylate salt for my experiments?

A3: While both are salts of ziprasidone, they have different properties. Ziprasidone hydrochloride is used in oral capsule formulations, while the mesylate salt is used for intramuscular injections and is more water-soluble. The choice of salt may impact solubility and stability in your specific experimental setup. Be aware that the free base and the hydrochloride salt may exhibit different photostability compared to the mesylate.

Q4: What are the major degradation products of ziprasidone?

A4: The primary degradation pathways involve oxidation and hydrolysis. Key degradation products include ziprasidone sulfoxide and ziprasidone sulfone, which are products of oxidation. Alkaline hydrolysis can yield a novel degradation product, which is an isomer of a cyclic sulfonamide derivative. Other identified impurities and degradation products include Zip-Oxide, Zip-dimer, and Zip-BIT.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in my chromatogram (HPLC/UPLC). Degradation of this compound due to improper sample handling or storage.1. Ensure samples are protected from light and stored at refrigerated temperatures (around 5°C) until analysis. 2. Prepare fresh solutions before each experiment. 3. Check the pH of your sample solutions; ziprasidone is more stable in acidic to neutral pH. 4. If using a new batch of solvent, run a blank to check for impurities.
Loss of potency in my standard/stock solutions over a short period. The solution may be exposed to light, stored at room temperature, or the pH of the solvent may be alkaline.1. Store all solutions containing this compound in amber vials or wrap containers in aluminum foil to protect from light. 2. Always store solutions in a refrigerator at 2-8°C. 3. Use a slightly acidic or neutral buffer for preparing solutions if compatible with your experimental design.
Precipitation observed in my aqueous solution. Ziprasidone has low aqueous solubility, especially the hydrochloride salt. The mesylate salt is more soluble but can still precipitate under certain conditions.1. Ensure the concentration is within the solubility limits for your chosen solvent and pH. 2. Consider using a co-solvent if appropriate for your experiment. 3. For injectable formulations, this compound is often complexed with a cyclodextrin to improve solubility.
Inconsistent results between experimental runs. Variability in storage time, light exposure, or temperature between experiments.1. Standardize your experimental workflow. Prepare fresh solutions for each set of experiments. 2. Control the temperature of your experimental environment. 3. Minimize the time samples are exposed to light and room temperature.

Data on Ziprasidone Degradation

The following tables summarize the degradation of ziprasidone under various stress conditions as reported in forced degradation studies.

Table 1: Hydrolytic Degradation of Ziprasidone

Condition Duration Temperature % Degradation Reference
0.5 M HCl8 hours40°CStable (Assay: 101.80%)
0.1 N HCl4 hours80°CStable
0.5 M NaOH8 hoursAmbientConsiderable Degradation
10% NaOHNot specifiedNot specified26.48% (Assay: 73.52%)
0.1 N NaOH1 hour80°C~23.45%

Table 2: Oxidative, Thermal, and Photolytic Degradation of Ziprasidone

Stressor Condition Duration % Degradation Reference
3% H₂O₂1 hourRoom TempMild Degradation
5% H₂O₂0.5 hours80°CSubstantial Degradation
ThermalHeat8 hours100°CStable
PhotolyticUV/Vis light8 hoursStable
Ambient Light700 Lumen48 hours>10%

Experimental Protocols

Below are detailed methodologies for stability-indicating analysis of ziprasidone.

Protocol 1: UPLC Method for Ziprasidone Assay

  • Objective: To determine the concentration of ziprasidone in the presence of its degradation products.

  • Instrumentation: Waters Acquity UPLC™ system with a PDA detector.

  • Column: Supelco C18, 2.7 µm, (100 × 2.1) mm i.d.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (ACN) and 10 mM ammonium acetate buffer (pH 6.7) in a 45:55 (ACN:Buffer) ratio.

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Detection Wavelength: 318 nm.

  • Run Time: 3 minutes.

  • Reference:

Protocol 2: HPLC Method for Ziprasidone Stability Testing

  • Objective: To assess the stability of ziprasidone in a compounded oral solution.

  • Instrumentation: Hitachi Elite La-Chrom HPLC system.

  • Column: Agilent C18 column, 4.5 × 100 mm.

  • Mobile Phase: 45% acetonitrile and 55% phosphate buffer (0.01 M, pH 7.99).

  • Flow Rate: 2.0 mL/minute.

  • Column Temperature: 40°C.

  • Detection: Ultraviolet absorbance at 317 nm.

  • Sample Preparation: Dilute samples 10-fold with distilled water.

  • Reference:

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound degradation and analysis.

Ziprasidone Degradation Pathways Ziprasidone Ziprasidone Zip_Sulfoxide Ziprasidone Sulfoxide Ziprasidone->Zip_Sulfoxide Hydrolysis_Product Hydrolytic Degradation Products Ziprasidone->Hydrolysis_Product Photodegradation_Products Photodegradation Products Ziprasidone->Photodegradation_Products Oxidation Oxidative Stress (e.g., H₂O₂) Oxidation->Zip_Sulfoxide Oxidation Base_Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Base_Hydrolysis->Hydrolysis_Product Light Photolytic Stress (UV/Ambient Light) Light->Photodegradation_Products Zip_Sulfone Ziprasidone Sulfone Zip_Sulfoxide->Zip_Sulfone Further Oxidation

Caption: Major degradation pathways of ziprasidone.

Troubleshooting Workflow for Unexpected Chromatographic Peaks Start Start: Unexpected Peak Observed in Chromatogram Check_Blank 1. Analyze a Solvent Blank Start->Check_Blank Impurity_in_Solvent Peak Present? (Yes) Check_Blank->Impurity_in_Solvent Source_New_Solvent Source High-Purity Solvent Impurity_in_Solvent->Source_New_Solvent Yes No_Impurity Peak Present? (No) Impurity_in_Solvent->No_Impurity No Source_New_Solvent->Start Re-run Check_Storage 2. Review Sample Storage Conditions Improper_Storage Stored at RT or Exposed to Light? Check_Storage->Improper_Storage Store_Properly Store at 5°C, Protected from Light. Re-analyze. Improper_Storage->Store_Properly Yes Proper_Storage No Improper_Storage->Proper_Storage No Store_Properly->Start Re-run Check_pH 3. Check pH of Sample Solution Alkaline_pH Is pH > 7? Check_pH->Alkaline_pH Adjust_pH Adjust to Neutral/Acidic pH if Possible. Re-analyze. Alkaline_pH->Adjust_pH Yes Neutral_Acidic No Alkaline_pH->Neutral_Acidic No Adjust_pH->Start Re-run Conclusion Peak likely a degradation product. Consider structure elucidation. No_Impurity->Check_Storage Proper_Storage->Check_pH Neutral_Acidic->Conclusion

Caption: Troubleshooting workflow for unexpected peaks.

References

Technical Support Center: Enhancing the Oral Bioavailability of Ziprasidone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to overcome the poor oral bioavailability of the atypical antipsychotic drug, ziprasidone.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of ziprasidone?

Ziprasidone is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high membrane permeability but low aqueous solubility.[1][2][3][4][5] Its poor solubility is a major limiting factor for its dissolution in the gastrointestinal tract, leading to low and variable oral bioavailability. Furthermore, ziprasidone's absorption is significantly influenced by the presence of food, with bioavailability doubling when taken with a high-calorie meal compared to a fasting state. This pronounced "food effect" presents a challenge for consistent drug absorption and patient compliance.

Q2: What are the most common formulation strategies being researched to improve ziprasidone's oral bioavailability?

Several advanced formulation strategies are being explored to enhance the oral bioavailability of ziprasidone. These primarily focus on increasing its solubility and dissolution rate. Key approaches include:

  • Nanotechnology-based Formulations: Reducing the particle size of ziprasidone to the nanometer range significantly increases its surface area, leading to improved dissolution. This includes nanosuspensions, nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are lipid-based formulations that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids, enhancing the solubilization and absorption of lipophilic drugs like ziprasidone.

  • Amorphous Solid Dispersions: By converting the crystalline form of ziprasidone to a more soluble amorphous state and dispersing it in a carrier matrix, the dissolution rate can be significantly increased.

  • Inclusion Complexes: Complexation of ziprasidone with molecules like cyclodextrins can enhance its aqueous solubility.

  • Co-crystals and Co-amorphous Systems: These novel approaches involve modifying the solid-state properties of ziprasidone to improve its solubility and dissolution characteristics without altering its chemical structure.

  • Mesoporous Silica Carriers: These materials can adsorb ziprasidone into their pores in a non-crystalline, amorphous state, which can lead to enhanced dissolution.

Troubleshooting Guides

Issue 1: Low Drug Loading in Nanoparticle Formulations

Problem: Difficulty achieving a high drug loading percentage in ziprasidone-loaded nanoparticles (e.g., SLNs, NLCs), leading to a large final dosage form.

Potential Cause Troubleshooting Step Expected Outcome
Poor solubility of ziprasidone in the lipid matrix. Screen various solid and liquid lipids to identify those with the highest solubilizing capacity for ziprasidone. A combination of lipids (as in NLCs) can also be explored.Increased drug entrapment efficiency and higher drug loading.
Drug expulsion during nanoparticle solidification. Optimize the manufacturing process parameters, such as the cooling rate. A rapid cooling process (e.g., high-pressure homogenization followed by spray drying) can help trap the drug in an amorphous or disordered crystalline state within the lipid matrix.Reduced drug expulsion and improved drug loading.
Inappropriate surfactant concentration. Optimize the type and concentration of the surfactant. An adequate amount of surfactant is crucial for stabilizing the nanoparticles and preventing drug leakage.Enhanced nanoparticle stability and drug entrapment.
Issue 2: Physical Instability of Amorphous Ziprasidone Formulations (Recrystallization)

Problem: Amorphous ziprasidone in solid dispersions or milled formulations tends to recrystallize over time, leading to a loss of the solubility advantage.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient stabilization by the carrier. Select a polymer carrier with strong intermolecular interactions (e.g., hydrogen bonding) with ziprasidone. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) has shown promise.Inhibition of molecular mobility and prevention of recrystallization.
High drug loading. Optimize the drug-to-carrier ratio. A lower drug loading may be necessary to ensure the drug remains molecularly dispersed within the carrier.Improved physical stability of the amorphous form.
Environmental factors (temperature and humidity). Store the formulation in controlled conditions with low temperature and humidity. Package the final product in moisture-protective materials.Reduced risk of moisture-induced phase transitions and enhanced shelf-life.
Issue 3: Inconsistent In Vivo Performance and Significant Food Effect

Problem: A developed ziprasidone formulation shows good in vitro dissolution but fails to demonstrate significantly improved bioavailability or a reduced food effect in animal models.

Potential Cause Troubleshooting Step Expected Outcome
Precipitation of the drug in the gastrointestinal tract. Incorporate precipitation inhibitors into the formulation. Certain polymers can help maintain a supersaturated state of the drug in the gut, facilitating absorption.Enhanced in vivo absorption and bioavailability.
Formulation not optimized for both fasted and fed states. Evaluate the formulation's performance in simulated gastric and intestinal fluids that mimic both fasted and fed conditions. Adjust the composition (e.g., lipids, surfactants in SNEDDS) to ensure robust performance under different physiological conditions.A formulation that provides consistent drug release and absorption, thereby reducing the food effect.
First-pass metabolism. While ziprasidone is highly permeable, it undergoes extensive first-pass metabolism. Some nanoformulations, particularly those using lipids, may promote lymphatic transport, partially bypassing the liver and reducing first-pass metabolism. Consider this during formulation design.Increased systemic exposure to the parent drug.

Quantitative Data Summary

The following tables summarize key quantitative data from various research studies on enhancing the oral bioavailability of ziprasidone.

Table 1: Pharmacokinetic Parameters of Different Ziprasidone Formulations in Beagle Dogs

FormulationDosing StateCmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Commercial Capsule (Zeldox®)Fed--100 (Reference)
ZIP-SNEDDS Sustained-Release PelletsFed--157.8
ZIP-SNEDDS Sustained-Release PelletsFasted--150.1
Amorphous Inclusion ComplexFasted--Increased absorption
Crystalline NanosuspensionFasted--Increased absorption

Table 2: Physicochemical Characterization of Ziprasidone Nanoformulations

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
Nanosuspension (Nanoprecipitation-Ultrasonication)220 ± 100.456 ± 0.051-32.1 ± 1.45-
Nanosuspension (Media Milling)238.2 ± 2.5--19.6 ± 0.1-
Crystalline Nanosuspension274---
Lipid-Polymer Hybrid Nanocarriers97.56 ± 4.55--97.98 ± 1.22

Experimental Protocols

1. Preparation of Ziprasidone Nanosuspension via Nanoprecipitation-Ultrasonication

This method involves dissolving the drug in a solvent and then introducing this solution into an anti-solvent, causing the drug to precipitate as nanoparticles.

  • Materials: Ziprasidone hydrochloride, methanol (solvent), water (anti-solvent), Poloxamer 407 (stabilizer), mannitol (cryoprotectant).

  • Protocol:

    • Dissolve ziprasidone hydrochloride in methanol with the aid of sonication.

    • Dissolve the stabilizer (e.g., Poloxamer 407) in water to create the anti-solvent solution.

    • Rapidly inject the drug-solvent solution into the anti-solvent solution under constant stirring.

    • Subject the resulting suspension to ultrasonication to further reduce particle size and ensure homogeneity.

    • For lyophilization, add a cryoprotectant like mannitol to the nanosuspension.

    • Freeze the suspension and then lyophilize it to obtain a dry powder of ziprasidone nanoparticles.

2. Formulation of Ziprasidone Self-Nanoemulsifying Drug Delivery System (SNEDDS)

SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that form nanoemulsions upon contact with aqueous media.

  • Materials: Ziprasidone, oil phase (e.g., Capmul MCM), surfactant (e.g., Labrasol), co-surfactant (e.g., PEG 400).

  • Protocol:

    • Excipient Screening: Determine the solubility of ziprasidone in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Constructing Pseudo-ternary Phase Diagrams: Prepare various mixtures of the selected oil, surfactant, and co-surfactant in different ratios. Titrate each mixture with water and observe for the formation of a clear or bluish-white nanoemulsion to identify the nanoemulsification region.

    • Formulation Preparation: Accurately weigh and mix the selected oil, surfactant, and co-surfactant. Add the required amount of ziprasidone and mix until it is completely dissolved, forming the SNEDDS pre-concentrate.

Visualizations

experimental_workflow_nanosuspension cluster_materials Materials cluster_process Process cluster_output Output drug Ziprasidone HCl dissolve Dissolve Drug in Solvent drug->dissolve solvent Methanol solvent->dissolve antisolvent Water + Stabilizer mix Rapid Injection into Anti-solvent antisolvent->mix cryo Mannitol lyophilize Lyophilization cryo->lyophilize dissolve->mix sonicate Ultrasonication mix->sonicate nanosuspension Nanosuspension sonicate->nanosuspension powder Dry Nanoparticle Powder lyophilize->powder nanosuspension->lyophilize logical_relationship_bioavailability poor_solubility Poor Aqueous Solubility (BCS Class II) low_bioavailability Low & Variable Oral Bioavailability poor_solubility->low_bioavailability leads to food_effect Significant Food Effect food_effect->low_bioavailability contributes to strategies Formulation Strategies low_bioavailability->strategies addressed by nano Nanotechnology strategies->nano sedds Lipid-Based (SNEDDS) strategies->sedds asd Amorphous Solid Dispersions strategies->asd increase_dissolution Increased Dissolution Rate nano->increase_dissolution increase_solubility Enhanced Solubilization sedds->increase_solubility asd->increase_dissolution improved_bioavailability Improved & Consistent Oral Bioavailability increase_dissolution->improved_bioavailability increase_solubility->improved_bioavailability

References

Technical Support Center: Ziprasidone Mesylate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for optimizing the dosage of ziprasidone mesylate in preclinical in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from the hydrochloride salt?

Ziprasidone is an atypical antipsychotic. For research and clinical use, it is available in two primary salt forms:

  • This compound: This form is a lyophilized powder used for intramuscular (IM) injections.[1] It is formulated with a solubilizing agent (sulfobutylether β-cyclodextrin) to ensure it dissolves for injection.[2][3]

  • Ziprasidone Hydrochloride: This is the salt form used in oral capsules.[1]

For most in vivo studies requiring parenteral administration (IM, IP, SC), the mesylate form is the appropriate choice due to its formulation for solubility.

Q2: How should I prepare this compound for in vivo administration?

This compound for injection is supplied as a powder that must be reconstituted.[4] The standard clinical reconstitution involves adding 1.2 mL of Sterile Water for Injection to the vial to yield a final concentration of 20 mg/mL. This solution can then be used directly or diluted further with an appropriate vehicle (e.g., sterile saline) to achieve the desired concentration for animal dosing. Always use aseptic techniques during preparation.

Q3: What is the recommended route of administration for animal studies?

  • Intramuscular (IM): This route provides 100% bioavailability and rapid absorption, with peak plasma concentrations occurring at or before 60 minutes post-injection. It is the intended route for the mesylate formulation.

  • Intraperitoneal (IP) or Subcutaneous (SC): While not the clinical route, IP and SC injections are common in rodent studies for systemic drug delivery and are generally acceptable. Assume bioavailability is high, similar to the IM route.

  • Oral (PO): If oral administration is required, be aware of the significant "food effect." Ziprasidone's oral bioavailability is approximately 60% under fed conditions but can be reduced by half in a fasted state. To ensure consistent absorption, oral doses should be administered with a meal or in a fed animal. Simply increasing the dose does not compensate for the lack of food.

Q4: How do I determine a starting dose for my animal model?

A precise dose for a specific animal model and disease state must be determined empirically. However, a systematic approach is recommended:

  • Literature Review: Search for published studies that have used ziprasidone in a similar species and experimental model.

  • Dose-Response Pilot Study: If no data is available, conduct a pilot study with a small number of animals. Start with a low dose (e.g., 1-5 mg/kg) and escalate the dose in different cohorts to identify a range that provides the desired therapeutic effect without significant adverse events. A study in rats used a dose of 12.0 mg/kg orally.

  • Consider Human Dosing: For reference, human clinical doses for schizophrenia typically start at 20 mg twice daily orally, while IM doses for acute agitation are 10-20 mg. These can be used as a rough guide for allometric scaling calculations, but empirical validation is crucial.

Q5: What are the key pharmacokinetic parameters I should be aware of?

Understanding the pharmacokinetic profile is critical for designing your dosing schedule (e.g., once vs. twice daily).

ParameterOral Administration (with food)Intramuscular (IM) Administration
Bioavailability ~60%100%
Time to Peak Plasma (Tmax) 6 - 8 hours≤ 60 minutes
Elimination Half-Life (T½) ~7 - 10 hours2 - 5 hours
Metabolism Hepatic: ~66% via aldehyde oxidase, ~33% via CYP3A4Not expected to alter metabolic pathways

Q6: What are common adverse effects to monitor in animal models?

Based on clinical data, researchers should monitor animals for signs corresponding to the following adverse effects:

  • Sedation/Somnolence: This is a very common side effect. Observe animals for reduced activity, lethargy, or prolonged sleeping.

  • Extrapyramidal Symptoms (EPS): Monitor for tremors, muscle rigidity, abnormal postures, or repetitive movements (analogous to akathisia).

  • Cardiovascular Effects: Ziprasidone can cause orthostatic hypotension (dizziness upon standing) and may prolong the QT interval. While difficult to measure directly without specialized equipment, signs of distress or arrhythmia should be noted.

  • Metabolic Changes: Although ziprasidone has a lower risk compared to other atypical antipsychotics, monitoring for changes in weight and blood glucose, especially in long-term studies, is advisable.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High variability in experimental results 1. Inconsistent drug absorption due to the food effect (oral studies).2. Improper drug solubilization or precipitation.3. Inconsistent administration technique.1. For oral dosing, ensure all animals are in a consistent fed state or co-administer with a standardized meal.2. Ensure the mesylate powder is fully dissolved after reconstitution. Prepare fresh solutions and store refrigerated.3. Standardize the injection volume, site, and speed across all animals.
Low or no observed drug efficacy 1. Dose is too low.2. Poor bioavailability (especially for oral dosing in fasted animals).3. Dosing frequency is insufficient for the drug's half-life.1. Conduct a dose-response study to confirm an effective dose. Optimal D2 receptor occupancy in humans occurs at higher doses (≥120 mg/day).2. If using oral administration, confirm animals are fed. Consider switching to a parenteral route (IM, IP) for 100% bioavailability.3. Review the pharmacokinetic data. For parenteral routes with a short half-life (2-5 hours), twice-daily dosing may be necessary to maintain steady-state concentrations.
Animals show signs of distress or excessive sedation 1. Dose is too high.2. Acute toxicity or severe adverse reaction.1. Reduce the dose. Refer to your pilot study to select a better-tolerated dose.2. Monitor animals closely for specific adverse effects like EPS or cardiovascular distress. If severe reactions occur, cease the experiment and consult with the institutional animal care committee. Consider a slower dose titration schedule at the beginning of the study.
Difficulty preparing the drug solution 1. Using the wrong salt form (e.g., hydrochloride for injection).2. Using an incorrect solvent for reconstitution.1. Ensure you are using this compound for injection.2. Reconstitute the vial with Sterile Water for Injection as specified. Do not use other solvents unless validated. The mesylate formulation contains cyclodextrin, which is essential for solubilization.

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound for Injection (IM/IP)
  • Materials:

    • Vial of this compound for Injection (e.g., 20 mg ziprasidone).

    • Sterile Water for Injection (SWFI).

    • Sterile syringe (e.g., 3 mL) and needles.

    • Sterile diluent (e.g., 0.9% saline), if needed.

    • Sterile, sealed vial for final solution storage.

  • Procedure:

    • Using aseptic technique, draw 1.2 mL of SWFI into a syringe.

    • Inject the 1.2 mL of SWFI into the this compound vial.

    • Shake the vial vigorously until the powder is completely dissolved. The resulting solution will have a concentration of 20 mg/mL.

    • Visually inspect the solution to ensure it is clear and free of particulate matter.

    • For a lower concentration, this stock solution can be further diluted with sterile saline. For example, to make a 2 mg/mL solution, mix 1 part of the stock solution with 9 parts sterile saline.

    • Store the reconstituted solution under refrigeration (5°C). Studies show it remains stable for at least two weeks when refrigerated.

Protocol 2: General Guideline for a Dose-Response Study
  • Animal Groups: Randomly assign animals to at least 4 groups (n=6-8 per group is typical for a pilot study): Vehicle control, Low Dose, Medium Dose, and High Dose.

  • Dose Selection: Based on literature, select a dose range. For example: Vehicle, 2.5 mg/kg, 5 mg/kg, and 10 mg/kg.

  • Administration: Administer the selected dose via the chosen route. Ensure the injection volume is consistent across all animals (e.g., 5 mL/kg).

  • Observation: At peak effect time (e.g., 30-60 min post-IP/IM injection), perform the primary behavioral or physiological assessment.

  • Tolerability Monitoring: Observe all animals for signs of sedation, EPS, and general distress at regular intervals for several hours post-dose.

  • Analysis: Plot the dose against the measured effect to generate a dose-response curve. Select the lowest dose that produces the desired significant effect without causing unacceptable adverse events for use in subsequent, larger-scale studies.

Visualizations

G cluster_prep Phase 1: Preparation & Pilot cluster_eval Phase 2: Evaluation cluster_main Phase 3: Definitive Study Lit_Review Literature Review (Similar models & species) Dose_Select Select Starting Dose Range (e.g., 1-10 mg/kg) Lit_Review->Dose_Select Pilot_Study Pilot Dose-Escalation Study (n=6-8 per group) Dose_Select->Pilot_Study Assess Assess Efficacy & Tolerability (Behavioral & physiological endpoints) Pilot_Study->Assess Optimal_Dose Select Optimal Dose (Lowest effective, best tolerated dose) Assess->Optimal_Dose Success Ineffective Ineffective or Poor Tolerability Assess->Ineffective Failure Definitive_Study Conduct Definitive Experiment (Using optimal dose) Optimal_Dose->Definitive_Study

Caption: Workflow for In Vivo Dose Optimization of this compound.

G cluster_receptors Primary Receptor Targets cluster_transporters Reuptake Transporters cluster_effects Downstream Effects Ziprasidone Ziprasidone D2 Dopamine D2 Receptor Ziprasidone->D2 Antagonist SHT2A Serotonin 5-HT2A Receptor Ziprasidone->SHT2A Antagonist SHT1A Serotonin 5-HT1A Receptor Ziprasidone->SHT1A Agonist SERT Serotonin Transporter Ziprasidone->SERT Inhibitor NET Norepinephrine Transporter Ziprasidone->NET Inhibitor Dopamine_Effect Modulation of Dopaminergic Activity D2->Dopamine_Effect Serotonin_Effect Modulation of Serotonergic Activity SHT2A->Serotonin_Effect SHT1A->Serotonin_Effect Antidepressant_Effect Antidepressant & Anxiolytic -like Effects SERT->Antidepressant_Effect NET->Antidepressant_Effect

Caption: Simplified Mechanism of Action for Ziprasidone.

References

Technical Support Center: Ziprasidone Mesylate Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ziprasidone mesylate in animal models. The information is designed to address specific issues that may arise during experiments and to provide detailed experimental context.

I. Cardiovascular Side Effects

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cardiac arrhythmias in our rabbit model treated with ziprasidone. What could be the underlying mechanism?

A1: Unexpected cardiac arrhythmias, specifically atrial tachyarrhythmias, have been observed in rabbit models treated with ziprasidone. The proposed mechanism involves the impairment of intracellular calcium (Ca²⁺) and sodium (Na⁺) homeostasis, leading to proarrhythmic substrates in the atria.[1][2][3] Ziprasidone has been shown to enhance oxidative stress and activate inflammatory signaling pathways, such as the TNF-α/NLRP3 inflammasome and PI3K/Akt/mTOR pathways, which contribute to these arrhythmic events.[1][2]

Q2: Our QT interval measurements in rats treated with ziprasidone are variable. What factors could be contributing to this?

A2: Ziprasidone is known to cause a mild to moderate dose-related prolongation of the QT interval. Variability in your measurements could be due to several factors, including the specific rat strain used, the method of ECG recording and analysis, and the presence of electrolyte imbalances (hypokalemia or hypomagnesemia), which can potentiate QT prolongation. Ensure consistent experimental conditions and consider screening for baseline electrolyte levels.

Q3: Can ziprasidone induce cardiotoxicity at therapeutic doses in animal models?

A3: While ziprasidone has a generally safe cardiac profile at therapeutic doses, evidence from animal models, particularly rabbits, suggests a potential for cardiotoxicity, manifesting as atrial arrhythmogenesis. This appears to be linked to off-target effects on ion channels and inflammatory pathways rather than direct cytotoxicity. Overdose scenarios, however, have been associated with more significant cardiotoxic effects, including widened QRS complex and prolonged QTc interval.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
Sudden death in a cohort of ziprasidone-treated rodents.Possible cardiac arrhythmia (e.g., Torsade de Pointes) secondary to significant QT prolongation.Review your protocol for factors that could exacerbate QT prolongation, such as co-administration of other QT-prolonging drugs or electrolyte imbalances. Consider continuous ECG monitoring in a subset of animals to detect transient arrhythmias.
Inconsistent atrial fibrillation (AF) induction in a rabbit model.Variability in the baseline arrhythmogenic substrate of the animals.Ensure a standardized rapid atrial pacing (RAP) protocol. Consider pre-screening animals for baseline cardiac function to ensure a homogenous study population.
Difficulty in measuring QT interval accurately in mice.High heart rate in mice can make accurate QT correction challenging.Use a heart rate correction formula specifically validated for mice (e.g., Bazett's formula may not be appropriate). Ensure consistent anesthesia and body temperature to minimize heart rate variability.
Quantitative Data Summary: Cardiotoxicity
Animal Model Dosage Observed Effect Reference
Rabbit100 µg/mL (in vitro)Sustained triggered activities after rapid pacing in atrial tissues.
RabbitNot specifiedDose-dependent shortening of action potential duration at 50% and 90% repolarization in left atria.
Human (Clinical Data for context)160 mg/dayMean QTc increase of 15.9 ms.
Human (Clinical Data for context)160 mg/dayMean QTc change of 19.5 ms.
Human (Clinical Data for context)320 mg/dayMean QTc change of 22.5 ms.
Experimental Protocol: Induction and Assessment of Atrial Arrhythmias in Rabbits

This protocol is adapted from studies investigating ziprasidone-induced arrhythmogenesis.

1. Animal Preparation:

  • Male New Zealand white rabbits (2-3 kg) are anesthetized.

  • The heart is rapidly excised and placed in oxygenated Tyrode's solution.

  • The left atrium is dissected and mounted in a tissue bath superfused with oxygenated Tyrode's solution at 37°C.

2. Electrophysiological Recording:

  • A microelectrode is used to record action potentials from the atrial tissue.

  • The tissue is stimulated at a basal rate (e.g., 1 Hz).

  • After a baseline recording period, ziprasidone (e.g., 100 µg/mL) is added to the superfusate.

3. Arrhythmia Induction:

  • A rapid atrial pacing (RAP) protocol (e.g., 20 Hz for 1 second) is applied to induce triggered activity.

  • The occurrence, frequency, and duration of spontaneous action potentials following RAP are recorded.

4. Data Analysis:

  • Action potential duration at 50% and 90% repolarization (APD50 and APD90) are measured.

  • The incidence and characteristics of triggered arrhythmias are quantified.

Signaling Pathway Diagrams

ziprasidone_cardiac_signaling Ziprasidone Ziprasidone PI3K PI3K Ziprasidone->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ROS ROS mTOR->ROS Increases NLRP3_Inflammasome NLRP3 Inflammasome mTOR->NLRP3_Inflammasome Upregulates ROS->NLRP3_Inflammasome Activates Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 IL1B_IL18 IL-1β / IL-18 Caspase1->IL1B_IL18 Cleaves pro-forms to active forms Arrhythmia Arrhythmia IL1B_IL18->Arrhythmia Contributes to

Caption: Ziprasidone-induced PI3K/Akt/mTOR signaling leading to atrial arrhythmia.

ziprasidone_tnf_nlrp3_pathway Ziprasidone Ziprasidone TNF_alpha TNF-α Ziprasidone->TNF_alpha Increases Oxidative_Stress Oxidative Stress Ziprasidone->Oxidative_Stress NLRP3_Inflammasome NLRP3 Inflammasome TNF_alpha->NLRP3_Inflammasome Upregulates Atrial_Arrhythmia Atrial_Arrhythmia NLRP3_Inflammasome->Atrial_Arrhythmia Contributes to Ca_Na_Dysregulation Ca²⁺/Na⁺ Dysregulation Oxidative_Stress->Ca_Na_Dysregulation Ca_Na_Dysregulation->Atrial_Arrhythmia Induces

Caption: Ziprasidone-activated TNF-α/NLRP3 inflammasome pathway in atrial arrhythmogenesis.

II. Metabolic Side Effects

Frequently Asked Questions (FAQs)

Q1: We are observing weight loss in our female Sprague-Dawley rats treated with ziprasidone, which is contrary to what is often seen with other atypical antipsychotics. Is this an expected finding?

A1: Yes, this is an unexpected but reported finding. In female Sprague-Dawley rats, chronic ziprasidone administration (e.g., 20 mg/kg for 7 weeks) has been shown to cause a significant decrease in weight gain compared to controls. This is attributed to an increase in resting energy expenditure and thermogenesis, without a corresponding change in food intake.

Q2: Does ziprasidone affect glucose metabolism in animal models?

A2: While clinical data suggests a lower risk of hyperglycemia and diabetes with ziprasidone compared to other atypical antipsychotics, animal studies on this specific aspect are less conclusive and warrant further investigation. It is advisable to monitor blood glucose levels, especially in long-term studies.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
High variability in body weight measurements within the ziprasidone-treated group.Inconsistent drug administration or food intake. Ziprasidone's absorption is significantly increased with food.Ensure consistent administration with a meal or a standardized nutritional vehicle. Monitor food and water intake for each animal.
No significant change in body weight in male rats.Sex-dependent differences in metabolic response to ziprasidone.The weight-lowering effect has been specifically documented in female rats. Consider including both sexes in your study design to investigate potential sex-specific effects.
Quantitative Data Summary: Metabolic Effects
Animal Model Dosage Duration Observed Effect Reference
Female Sprague-Dawley Rat20 mg/kg/day7 weeksSignificantly less weight gain (p=0.031)
Female Sprague-Dawley Rat20 mg/kg/day7 weeksLower level of physical activity (p=0.016)
Female Sprague-Dawley Rat20 mg/kg/day7 weeksHigher resting energy expenditure (p<0.001)
Female Sprague-Dawley Rat20 mg/kg/day7 weeksGreater capacity for thermogenesis (p<0.001)
Experimental Protocol: Assessment of Metabolic Parameters in Rats

1. Animal Housing and Acclimation:

  • House rats individually in metabolic cages to allow for accurate measurement of food and water intake and collection of urine and feces.

  • Allow for an acclimation period of at least one week before the start of the experiment.

2. Drug Administration:

  • Administer this compound or vehicle daily at the same time each day.

  • Due to the effect of food on absorption, administer the drug mixed with a small, palatable food item that is readily consumed.

3. Data Collection:

  • Measure body weight, food intake, and water consumption daily.

  • Collect 24-hour urine and feces at regular intervals for analysis of metabolic markers.

  • At the end of the study, collect blood samples for analysis of glucose, insulin, and lipid profiles.

  • Consider using indirect calorimetry to measure energy expenditure.

III. Neurological and Behavioral Side Effects

Frequently Asked Questions (FAQs)

Q1: We are observing sedation in our mice shortly after ziprasidone administration. Is this a known side effect?

A1: Yes, sedation and somnolence are commonly reported side effects of ziprasidone. This is likely due to its antagonist activity at histamine H1 receptors. The sedative effects are typically most pronounced shortly after administration and may diminish with repeated dosing as tolerance develops.

Q2: Does ziprasidone have a high risk of inducing extrapyramidal symptoms (EPS) in animal models?

A2: Ziprasidone is considered an "atypical" antipsychotic due to its lower propensity to cause EPS compared to older, "typical" antipsychotics. This is attributed to its high 5-HT2A to D2 receptor affinity ratio. However, at higher doses, some motor side effects, such as catalepsy, can be observed in rodents, although with weaker potency compared to typical antipsychotics.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
Difficulty in performing behavioral tests due to sedation.The timing of the behavioral test coincides with the peak sedative effect of ziprasidone.Adjust the timing of your behavioral testing to a later point after drug administration, allowing the initial sedative effects to subside.
Conflicting results in locomotor activity tests.Biphasic effects of ziprasidone on motor activity have been reported in some models.Test a wider range of doses to fully characterize the dose-response curve for locomotor activity.
Experimental Protocol: Open Field Test for Locomotor Activity and Anxiety-Like Behavior

1. Apparatus:

  • A square arena with high walls to prevent escape. The arena should be evenly illuminated.

  • A video camera mounted above the arena to record the animal's movement.

2. Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the test.

  • Administer ziprasidone or vehicle at a predetermined time before the test.

  • Gently place the animal in the center of the open field.

  • Record the animal's behavior for a set duration (e.g., 5-10 minutes).

3. Data Analysis:

  • Use a video tracking software to analyze the following parameters:

    • Total distance traveled (a measure of locomotor activity).
    • Time spent in the center of the arena (an indicator of anxiety-like behavior).
    • Rearing frequency (a measure of exploratory behavior).

IV. Reproductive and Developmental Toxicity

Frequently Asked Questions (FAQs)

Q1: What is the known reproductive and developmental toxicity of ziprasidone in animal models?

A1: Animal studies have indicated some developmental toxicity with ziprasidone. In pregnant rabbits, an increased incidence of fetal structural abnormalities, including cardiovascular and kidney alterations, has been observed at doses three times the maximum recommended human dose. In rats, while not teratogenic, ziprasidone has been associated with decreased pup weights, increased perinatal mortality, and delayed functional development at maternally toxic doses.

Q2: Are there any effects of ziprasidone on fertility in animal models?

A2: Undesirable effects on fertility have been observed in rats at doses that also caused maternal toxicity, such as decreased body weight gain.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
High incidence of maternal death in a rabbit developmental toxicity study.The dose of ziprasidone is too high and is causing significant maternal toxicity.Conduct a dose-range finding study to determine the maximum tolerated dose in pregnant rabbits before proceeding with the main study.
Difficulty in interpreting developmental effects.It is unclear if the observed effects are a direct result of ziprasidone on the fetus or secondary to maternal toxicity.Carefully monitor and record signs of maternal toxicity (e.g., body weight, food consumption). Include a toxicokinetic arm in your study to relate fetal exposure to maternal exposure.
Experimental Protocol: Embryo-Fetal Developmental Toxicity Study in Rabbits

This is a general outline based on standard regulatory guidelines.

1. Animal Model:

  • Time-mated pregnant rabbits.

2. Dosing:

  • Administer this compound or vehicle daily by oral gavage during the period of organogenesis (e.g., gestation days 6-18).

  • Include a control group and at least three dose levels.

3. Observations:

  • Monitor maternal animals daily for clinical signs of toxicity, body weight, and food consumption.

  • At the end of the treatment period (e.g., gestation day 29), perform a caesarean section.

4. Fetal Examinations:

  • Examine the uterine contents, including the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

  • Weigh and sex each fetus.

  • Conduct external, visceral, and skeletal examinations of the fetuses for any abnormalities.

Experimental Workflow Diagram

developmental_toxicity_workflow start Start time_mated_rabbits Time-Mated Pregnant Rabbits start->time_mated_rabbits dose_administration Daily Dosing (Gestation Days 6-18) time_mated_rabbits->dose_administration maternal_monitoring Maternal Monitoring (Daily) dose_administration->maternal_monitoring c_section Caesarean Section (Gestation Day 29) maternal_monitoring->c_section uterine_exam Uterine Examination c_section->uterine_exam fetal_exam Fetal Examinations (External, Visceral, Skeletal) uterine_exam->fetal_exam data_analysis Data Analysis fetal_exam->data_analysis end End data_analysis->end

Caption: Workflow for a rabbit embryo-fetal developmental toxicity study.

References

Technical Support Center: Ziprasidone Mesylate Stability for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of ziprasidone mesylate for long-term experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily affected by temperature, light exposure, and pH. Exposure to ambient light and room temperature can lead to significant degradation within 48 hours.[1] The molecule is also susceptible to degradation under alkaline and oxidative conditions.[2]

Q2: What are the recommended storage conditions for this compound solutions intended for long-term experiments?

A2: To maintain potency for extended periods, it is highly recommended to store this compound solutions under refrigeration at approximately 5°C and protected from light.[1][3] Under these conditions, an extemporaneously compounded oral solution has been shown to retain at least 90% of its potency for up to six weeks.[1] For any new formulation in a specific research buffer or medium, it is crucial to validate its stability under the intended storage and experimental conditions.

Q3: Can I use this compound solutions that have changed color?

A3: No, it is not recommended. A change in color, such as the appearance of a yellow or brown tint, is an indicator of significant chemical degradation and the solution should not be used for experiments.

Q4: What are the main degradation pathways of ziprasidone?

A4: Ziprasidone can degrade through several pathways. The primary routes include oxidation to form ziprasidone sulfoxide and ziprasidone sulfone, and reductive cleavage of the N-S bond in the benzisothiazole ring, which is followed by methylation to form S-methyldihydroziprasidone. It is also susceptible to hydrolysis under alkaline conditions.

Q5: Is this compound stable in common physiological buffers like PBS?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected or inconsistent experimental results over time. Degradation of this compound in the stock or working solution.1. Prepare fresh stock solutions of this compound frequently.2. Store stock solutions at 5°C and protected from light.3. For long-term experiments, consider preparing fresh working solutions from a refrigerated stock solution daily.4. Validate the stability of this compound in your specific experimental buffer or medium under the experimental conditions (e.g., temperature, light exposure).
Visible precipitate in the solution. Poor solubility or precipitation of the compound. Ziprasidone free base is practically insoluble in phosphate buffer solutions with a pH above 6.8.1. Ensure the pH of your solution is within a range where this compound is soluble.2. Consider using a solubilizing agent, such as beta-cyclodextrin sulfobutyl ether (SBECD), which has been used to increase the solubility of ziprasidone.3. If using a suspension, ensure it is thoroughly and consistently resuspended before each use.
Solution has turned yellow or brown. Significant chemical degradation of this compound.1. Discard the solution immediately.2. Prepare a fresh solution using the recommended storage and handling procedures.3. Review your solution preparation and storage protocol to identify potential sources of degradation (e.g., exposure to light, inappropriate temperature, high pH).

Quantitative Stability Data

The following table summarizes the stability of an extemporaneously compounded ziprasidone oral solution (2.5 mg/mL) under different storage conditions.

Storage ConditionTime PointRemaining Potency (%)
Room Temperature (20°C–22°C) with Ambient Light48 hours< 90%
Room Temperature (20°C–22°C) Protected from Light14 days (336 hours)≥ 90%
21 days (504 hours)87.6%
42 days (1008 hours)82.4%
Refrigerated (5°C) Protected from Light6 weeks≥ 90%
Data sourced from Green & Parish (2010).

Experimental Protocols

Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Ziprasidone

This protocol is adapted from a validated method for determining ziprasidone concentration in an oral solution and can be used as a starting point for stability studies.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Agilent C18 column (4.5 × 100 mm).

  • Mobile Phase: 45% acetonitrile and 55% phosphate buffer (0.01 M, pH 7.99).

  • Flow Rate: 2.0 mL/minute.

  • Column Temperature: 40°C.

  • Detection Wavelength: 317 nm.

  • Injection Volume: 20 µL (can be optimized).

  • Expected Retention Time: Approximately 5.46 minutes.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.5 to 4 µg/mL).

  • Sample Preparation:

    • At each time point of your stability study, withdraw an aliquot of the test solution.

    • Dilute the sample with the mobile phase to a concentration that falls within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the calibration standards to generate a standard curve.

  • Inject the prepared samples.

  • Quantify the concentration of ziprasidone in the samples by comparing the peak area to the standard curve.

  • Calculate the percentage of the initial concentration remaining at each time point.

Visualizations

Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2 D2 Receptor Dopamine->D2 Binds Serotonin Serotonin (5-HT) HT2A 5-HT2A Receptor Serotonin->HT2A Binds HT1A 5-HT1A Receptor Serotonin->HT1A Binds Ziprasidone Ziprasidone Ziprasidone->D2 Antagonist Ziprasidone->HT2A Antagonist Ziprasidone->HT1A Agonist

Caption: Ziprasidone's primary mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t=0, t=x, t=y...) A Prepare this compound Solution in Experimental Buffer/Medium B1 Refrigerated (5°C) Protected from Light A->B1 B2 Room Temperature Protected from Light A->B2 B3 Room Temperature Ambient Light A->B3 C Sample Collection and Preparation B1->C B2->C B3->C D HPLC Analysis C->D E Quantify Remaining Ziprasidone D->E

Caption: Workflow for assessing ziprasidone stability.

Degradation_Pathway cluster_oxidation Oxidative Degradation cluster_reduction Reductive Cleavage & Methylation cluster_hydrolysis Alkaline Hydrolysis Ziprasidone Ziprasidone Ox1 Ziprasidone Sulfoxide Ziprasidone->Ox1 Oxidation Red1 Dihydroziprasidone Ziprasidone->Red1 Reduction Hyd1 Hydrolysis Degradants Ziprasidone->Hyd1 High pH Ox2 Ziprasidone Sulfone Ox1->Ox2 Further Oxidation Red2 S-methyldihydroziprasidone Red1->Red2 Methylation

Caption: Simplified ziprasidone degradation pathways.

References

Technical Support Center: Matrix Effects in Ziprasidone Mesylate Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of ziprasidone mesylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound bioanalysis?

A1: A matrix effect is the alteration of ionization efficiency for this compound caused by co-eluting endogenous components from the biological sample (e.g., plasma, serum, brain tissue).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3][4]

Q2: What are the common causes of matrix effects in plasma-based ziprasidone assays?

A2: The primary causes of matrix effects in plasma are phospholipids, which are major components of cell membranes.[5] These can be co-extracted with ziprasidone, particularly when using simpler sample preparation methods like protein precipitation (PPT). Other endogenous substances like salts, proteins, and metabolites can also contribute to matrix effects.

Q3: How can I determine if my ziprasidone assay is experiencing matrix effects?

A3: Two main experimental approaches are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify at what points during the chromatographic run ion suppression or enhancement occurs. A solution of ziprasidone is infused post-column while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal for ziprasidone indicate the presence of matrix effects.

  • Post-Extraction Spike Analysis: This is the standard quantitative method. The response of ziprasidone in a neat solution is compared to its response when spiked into an extracted blank matrix. The ratio of these responses, known as the Matrix Factor (MF), quantifies the extent of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 signifies ion enhancement.

Q4: Can a stable isotope-labeled internal standard (SIL-IS) for ziprasidone compensate for matrix effects?

A4: Yes, a SIL-IS (like Ziprasidone-d8) is the preferred method for compensating for matrix effects. The SIL-IS co-elutes with ziprasidone and experiences similar ionization suppression or enhancement, thus correcting for variations in the signal. However, it is still crucial to minimize the matrix effect as much as possible to ensure the method is robust and reliable.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your ziprasidone bioanalysis.

Problem 1: Low or inconsistent recovery of ziprasidone.

  • Possible Cause: Inefficient sample extraction.

  • Solution: Optimize your sample preparation method. While protein precipitation is simple, it often results in lower recoveries and significant matrix effects for compounds like ziprasidone. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts and improving recovery.

Problem 2: Significant ion suppression is observed at the retention time of ziprasidone.

  • Possible Cause: Co-elution of phospholipids.

  • Solutions:

    • Improve Chromatographic Separation: Modify your LC method to separate ziprasidone from the interfering phospholipids. This can involve adjusting the mobile phase gradient, changing the analytical column (e.g., using a C8 column), or altering the flow rate.

    • Enhance Sample Cleanup:

      • Liquid-Liquid Extraction (LLE): LLE has been shown to be a suitable method for extracting ziprasidone with high recovery and reduced matrix effects.

      • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT and can effectively remove many matrix components.

      • Phospholipid Removal Plates (e.g., HybridSPE): These specialized plates combine protein precipitation with the targeted removal of phospholipids, resulting in a much cleaner extract.

Problem 3: High variability in results between different plasma lots.

  • Possible Cause: Lot-to-lot differences in the biological matrix are affecting the ionization of ziprasidone.

  • Solution: During method validation, it is essential to evaluate the matrix effect across at least six different lots of the biological matrix. If significant variability is observed, a more robust sample cleanup method is necessary to minimize the impact of these differences.

Experimental Protocols

Below are detailed methodologies for key experiments related to assessing and mitigating matrix effects.

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
  • Prepare Solutions:

    • Set A (Neat Solution): Spike ziprasidone and its internal standard (e.g., Ziprasidone-d8) into the reconstitution solvent at low and high concentrations (LQC and HQC).

    • Set B (Post-Extraction Spike): Extract six different lots of blank plasma using your validated method. Spike ziprasidone and its internal standard into the extracted matrix at the LQC and HQC levels.

  • Analysis: Analyze both sets of samples via LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF): Calculate the MF using the following formula:

      • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

    • IS-Normalized MF: The CV of the IS-normalized MF calculated from the six lots of matrix should not be greater than 15%.

Protocol 2: Liquid-Liquid Extraction (LLE) for Ziprasidone

This protocol is based on a validated method for ziprasidone in plasma.

  • Sample Preparation: To 500 µL of plasma in a centrifuge tube, add the internal standard solution.

  • Extraction: Add 3 mL of an organic solvent mixture (e.g., 20% methylene chloride in pentane).

  • Vortex & Centrifuge: Vortex the mixture for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system.

Data Presentation

The following tables summarize quantitative data from various studies on ziprasidone bioanalysis, highlighting the effectiveness of different sample preparation techniques.

Table 1: Comparison of Recovery and Matrix Effect for Ziprasidone with Different Extraction Methods

Extraction MethodAnalyteInternal StandardRecovery (%)Matrix Effect (% CV)Reference
Liquid-Liquid Extraction (LLE)ZiprasidoneZiprasidone-d892.57%0.35% (LQC), 0.73% (HQC)
Liquid-Liquid Extraction (LLE)ZiprasidoneNot Specified> 81.0%< 5.2%
Protein Precipitation (PPT)ZiprasidoneAlbendazole90-95%Not specified

Note: Lower % CV for matrix effect indicates less variability and better method performance.

Visualizations

Experimental Workflow for Ziprasidone Bioanalysis

cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard (Ziprasidone-d8) Plasma->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Workflow for the bioanalysis of ziprasidone in plasma.

Troubleshooting Logic for Matrix Effects

Start Inconsistent or Inaccurate Results? Check_ME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->Check_ME ME_Present Matrix Effect (Ion Suppression/ Enhancement) Present? Check_ME->ME_Present No_ME Other Issue (e.g., instrument error, standard prep) ME_Present->No_ME No Optimize_Cleanup Optimize Sample Cleanup Method ME_Present->Optimize_Cleanup Yes Optimize_Chroma Optimize Chromatography Optimize_Cleanup->Optimize_Chroma Use_SIL_IS Use Stable Isotope Labeled IS Optimize_Chroma->Use_SIL_IS Revalidate Re-validate Method Use_SIL_IS->Revalidate

References

Technical Support Center: Ziprasidone Mesylate Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting pH for the optimal solubility of ziprasidone mesylate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dissolving this compound?

A1: Ziprasidone, as a weak base, exhibits significantly higher solubility in acidic conditions. While specific solubility data for this compound across a wide pH range is not extensively published, data for ziprasidone free base and hydrochloride salt indicate that a pH between 3 and 5 is optimal for achieving maximum solubility. The commercial formulation of this compound for injection includes methanesulfonic acid, which creates an acidic environment upon reconstitution, further supporting the need for a low pH.[1][2]

Q2: Why is my this compound not dissolving at neutral or slightly alkaline pH?

A2: Ziprasidone free base is practically insoluble in aqueous solutions with a pH above 6.8.[1][2] If your solution is at or near neutral pH, the equilibrium will shift towards the less soluble free base form, leading to poor dissolution or precipitation of the compound.

Q3: Can I use a buffer to adjust the pH?

A3: Yes, using a buffer system is the recommended method for maintaining a stable pH. Acetate or citrate buffers within the pH range of 3 to 5 are suitable choices. It is crucial to ensure the buffer components do not interact with this compound.

Q4: What is the role of sulfobutylether β-cyclodextrin sodium (SBECD) in the commercial formulation?

A4: In the commercial injectable formulation, SBECD is used as a solubilizing agent to form an inclusion complex with ziprasidone.[3] This complexation significantly enhances the aqueous solubility of the drug beyond what can be achieved by pH adjustment alone. For experimental purposes, if high concentrations of this compound in solution are required, the use of a similar complexing agent may be necessary.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon standing The pH of the solution may have shifted, or the solution is supersaturated.Re-verify the pH of your solution and adjust if necessary. If supersaturation is the issue, consider diluting the sample or preparing a fresh solution at a slightly lower concentration. Ensure the solution is protected from light, as photodegradation can occur.
Cloudy solution after pH adjustment The pH is not sufficiently low, or the rate of pH modifier addition was too rapid, causing localized high pH and precipitation.Ensure the initial dispersion of this compound is well-stirred. Add the acidic pH modifier dropwise while continuously monitoring the pH and observing the solution's clarity.
Inconsistent solubility results The solid form of ziprasidone may be a factor (e.g., crystalline vs. amorphous). Temperature fluctuations can also affect solubility.Ensure you are using a consistent solid form of this compound for all experiments. Maintain a constant temperature during your experiments, as solubility is temperature-dependent.

Quantitative Data: pH-Dependent Solubility of Ziprasidone

The following table summarizes the solubility of different forms of ziprasidone at various pH values.

FormpHDissolution MediumSolubility
Ziprasidone Free Base> 6.8Phosphate BufferPractically Insoluble
Ziprasidone Free Base4.5Acetate BufferImproved Solubility
Ziprasidone Free Base1.20.1 M Hydrochloric AcidHigher Solubility
Ziprasidone Hydrochloride7.2DMSO:PBS (1:2)~0.33 mg/mL

Experimental Protocol: Preparation and pH Adjustment of a this compound Solution

This protocol outlines a general procedure for dissolving this compound and adjusting the pH for in vitro experimental use.

Materials:

  • This compound powder

  • Deionized water or appropriate aqueous buffer (e.g., 50 mM acetate buffer)

  • 0.1 N Hydrochloric Acid (HCl) or Methanesulfonic Acid

  • 0.1 N Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and appropriate glassware

Procedure:

  • Initial Dispersion: Weigh the desired amount of this compound powder and transfer it to a volumetric flask. Add approximately 70-80% of the final desired volume of deionized water or buffer.

  • Stirring: Place the flask on a stir plate and begin stirring to create a uniform suspension.

  • Initial pH Measurement: Measure the initial pH of the suspension. It is expected to be slightly acidic.

  • pH Adjustment (Lowering pH): Slowly add 0.1 N HCl or methanesulfonic acid dropwise to the stirring suspension. Monitor the pH continuously. As the pH decreases, the this compound will begin to dissolve.

  • Achieving Dissolution: Continue to add acid until the desired pH (typically between 3 and 5) is reached and the solution becomes clear.

  • Final Volume Adjustment: Once the this compound is fully dissolved and the pH is stable, add the remaining deionized water or buffer to reach the final volume.

  • Final pH Check: Measure the pH of the final solution and make any minor adjustments if necessary.

  • Filtration (Optional): If any particulates remain, the solution can be filtered through a 0.22 µm syringe filter.

Visualizations

ziprasidone_solubility cluster_pH pH Scale cluster_solubility Ziprasidone Solubility Acidic (pH < 7) Acidic (pH < 7) Neutral (pH 7) Neutral (pH 7) Acidic (pH < 7)->Neutral (pH 7) High_Solubility High Solubility Acidic (pH < 7)->High_Solubility Favors Dissolution Alkaline (pH > 7) Alkaline (pH > 7) Neutral (pH 7)->Alkaline (pH > 7) Low_Solubility Low Solubility Alkaline (pH > 7)->Low_Solubility Promotes Precipitation

Caption: Relationship between pH and ziprasidone solubility.

experimental_workflow start Start disperse Disperse this compound in Aqueous Vehicle start->disperse stir Stir to Form a Uniform Suspension disperse->stir measure_ph1 Measure Initial pH stir->measure_ph1 adjust_ph Slowly Add Acid (e.g., 0.1 N HCl) measure_ph1->adjust_ph check_dissolution Observe for Complete Dissolution adjust_ph->check_dissolution check_dissolution->adjust_ph Incomplete measure_ph2 Measure and Confirm Final pH check_dissolution->measure_ph2 Complete final_volume Adjust to Final Volume measure_ph2->final_volume end End final_volume->end

Caption: Workflow for pH adjustment of this compound solution.

References

Light sensitivity and storage of ziprasidone mesylate solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the light sensitivity and proper storage of ziprasidone mesylate solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder?

For optimal stability, this compound solid powder should be stored in a dry, dark environment. Recommended storage temperatures are:

  • Short-term (days to weeks): 0 - 4°C[1]

  • Long-term (months to years): -20°C[1]

Q2: My this compound solution was briefly exposed to ambient light. Is it still usable?

This compound solutions are known to be light-sensitive. Exposure to ambient fluorescent light can lead to significant degradation in as little as 48 hours.[2] For critical experiments, it is highly recommended to prepare fresh solutions and always protect them from light. If brief, accidental exposure occurs, the suitability of the solution should be verified by an appropriate analytical method, such as HPLC, to ensure its integrity before use.

Q3: How should I prepare and store a stock solution of this compound in DMSO?

This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the powder in DMSO with gentle vortexing. For storage of DMSO stock solutions, the following is recommended:

  • Short-term (days to weeks): 0 - 4°C[1]

  • Long-term (months): -20°C

Always store DMSO stock solutions in light-protecting containers (e.g., amber vials) and tightly sealed to prevent moisture absorption.

Q4: What is the stability of the reconstituted this compound for injection (20 mg/mL)?

The reconstituted injectable solution (20 mg/mL in Sterile Water for Injection) has demonstrated chemical and physical stability under the following conditions when protected from light:

  • Up to 24 hours at room temperature (up to 25°C).

  • Up to 7 days when refrigerated (2 - 8°C).

It is crucial to protect these reconstituted solutions from light to prevent degradation.

Q5: Are there known degradation products of this compound upon exposure to light?

Yes, ziprasidone is known to be a photolabile compound. Photodegradation studies have shown that upon exposure to UVA and UVC irradiation in a methanol solution, multiple degradation products can form. One study identified a single photodegradation product under UVA light and twelve degradation products under UVC irradiation. The degradation process can involve keto-enol tautomerism and degradation of the indole ring.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound solution due to improper storage or light exposure.Always prepare fresh solutions for critical applications. Store all solutions protected from light (e.g., in amber vials or wrapped in aluminum foil) and at the recommended temperature. Verify the concentration and purity of your solution using a stability-indicating HPLC method before use.
Precipitation observed in refrigerated aqueous solution Low aqueous solubility, especially at lower temperatures.Before use, allow the refrigerated solution to equilibrate to room temperature. Gently vortex to ensure any precipitate has redissolved. If precipitation persists, consider preparing a fresh solution.
Discoloration of the solution Potential degradation of the compound.A colorless to pale pink solution is expected for the reconstituted injection. Any significant change in color may indicate degradation. Do not use discolored solutions and prepare a fresh batch under light-protected conditions.
Low assay values in HPLC analysis Degradation of the analyte. Adsorption to container surfaces.Ensure all sample handling, from preparation to injection, is performed under light-protected conditions. Use silanized glass or low-adsorption polypropylene containers if you suspect adsorption is an issue.

Data Presentation: Stability of this compound Solutions

Table 1: Stability of 2.5 mg/mL this compound Oral Solution

(Data summarized from a study by Green and Parish)

Storage ConditionTemperatureLight ConditionTime to <90% Potency
Refrigerated5°CProtected from light> 6 weeks
Room Temperature20-22°CProtected from light~14-21 days
Room Temperature20-22°CAmbient Fluorescent Light< 48 hours

Table 2: Stability of Reconstituted this compound for Injection (20 mg/mL)

Storage ConditionTemperatureLight ConditionRecommended Use-By Time
Room Temperatureup to 25°CProtected from lightWithin 24 hours
Refrigerated2-8°CProtected from lightWithin 7 days

Experimental Protocols

Protocol 1: Preparation of a 2.5 mg/mL this compound Oral Solution for Stability Testing

This protocol is based on the methodology described by Green and Parish.

  • Reconstitution of Injection: Reconstitute a vial of this compound for injection (containing the equivalent of 20 mg ziprasidone base) with 1.2 mL of Sterile Water for Injection to yield a 20 mg/mL solution.

  • Dilution: Further dilute the 20 mg/mL solution to a final concentration of 2.5 mg/mL using a suitable vehicle (e.g., Ora-Sweet, a commercially available sugar-free syrup).

  • Aliquoting and Storage: Divide the final solution into aliquots in amber plastic or glass bottles to protect from light.

  • Storage Conditions for Study:

    • Store one set of samples at room temperature (20-22°C) under ambient fluorescent lighting.

    • Store a second set at room temperature (20-22°C) in complete darkness.

    • Store a third set under refrigeration (5°C).

  • Sampling: At predetermined time points (e.g., 0, 24, 48 hours, 7, 14, 21, 42 days), withdraw samples for analysis.

Protocol 2: Stability-Indicating HPLC Method

This is a representative HPLC method synthesized from several published studies for the analysis of ziprasidone. Method validation is required before use.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C8 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common combination is potassium dihydrogen phosphate buffer (pH adjusted to 3.0-4.5) and acetonitrile (e.g., in a 70:30 v/v ratio).

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection Wavelength: 229 nm or 247 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to fall within the linear range of the calibration curve.

  • Calibration: Prepare a series of standard solutions of known concentrations to establish a calibration curve.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions A Prepare Ziprasidone Mesylate Solution B Aliquot into Light-Protecting Containers A->B C1 Refrigerated (5°C) Dark B->C1 C2 Room Temp (20-22°C) Dark B->C2 C3 Room Temp (20-22°C) Light Exposure B->C3 D Sample at Predetermined Time Points C1->D C2->D C3->D E HPLC Analysis D->E F Data Analysis (% Remaining vs. Time) E->F

Workflow for this compound Solution Stability Testing.

Logical_Relationship cluster_factors Factors Affecting Stability Z This compound Solution Deg Degradation Z->Deg Light Light Exposure (UV, Ambient) Light->Deg Temp Elevated Temperature Temp->Deg Protect Protective Measures (Amber Vials, Refrigeration) Protect->Z stabilizes

References

Minimizing injection site reactions with ziprasidone mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ziprasidone mesylate for intramuscular (IM) injection. The focus is on minimizing and managing injection site reactions to ensure experimental integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the common injection site reactions associated with intramuscular this compound?

The most frequently reported injection site reaction is pain.[1][2][3] Other common adverse events associated with the intramuscular administration of ziprasidone include headache, somnolence (drowsiness), nausea, and dizziness.[1][2]

Q2: What is the reported incidence of injection site pain in clinical trials?

The incidence of injection site pain has been quantified in clinical studies. One study reported pain at the injection site in 13% of patients receiving a 2 mg dose and 7.9% of those receiving a 10 mg dose. Another study noted injection site pain as a common adverse event when comparing 2 mg and 20 mg doses. Overall, pain at the injection site is considered a common reaction, experienced by more than 5% of patients in some trials.

Q3: What components of the this compound formulation might contribute to injection site reactions?

The formulation for intramuscular ziprasidone is a lyophilized powder that, upon reconstitution, contains several components. Each milliliter of the reconstituted solution includes:

  • 20 mg of ziprasidone

  • 4.7 mg of methanesulfonic acid

  • 294 mg of sulfobutylether β-cyclodextrin sodium (SBECD)

The drug itself, the acidic pH due to methanesulfonic acid, or the high concentration of the solubilizing agent, SBECD, could potentially contribute to local tissue irritation and pain upon injection. The SBECD excipient is cleared by renal filtration, so caution is advised when administering to subjects with impaired renal function.

Q4: Are there specific administration techniques that can help minimize injection site reactions?

Yes, proper administration technique is critical. While the provided search results do not detail specific techniques for ziprasidone beyond standard intramuscular injection protocols, general best practices for minimizing injection site reactions are applicable. These include ensuring the medication is injected into a large muscle mass, rotating injection sites for repeated administrations, and avoiding rubbing the site post-injection. Adhering strictly to the recommended reconstitution protocol is also essential.

Q5: What should I do if a significant injection site reaction (e.g., severe pain, swelling, redness) occurs during my experiment?

For mild reactions such as minor redness or discomfort, applying a cool compress can help reduce inflammation. If the reaction is moderate to severe, characterized by significant swelling, persistent pain, or extensive redness, it is important to document the event thoroughly. For extensive local reactions without systemic symptoms, stronger topical corticosteroids or oral antihistamines for itching (pruritus) may be considered. If symptoms worsen over 24-48 hours, a reassessment is recommended.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Precipitation or Cloudiness in Reconstituted Vial Incomplete dissolution; Use of incorrect diluent.Ensure only 1.2 mL of Sterile Water for Injection is used. Shake the vial vigorously until all powder is completely dissolved. Do not use if particulate matter or discoloration is observed.
Higher than Expected Incidence of Injection Site Pain Improper injection technique; Rapid injection speed; Cold temperature of the injectate.Review the detailed experimental protocol for administration. Ensure deep intramuscular injection. Administer the solution slowly. Allow the reconstituted solution to reach room temperature before injection.
Subject Reports Dizziness or Fainting Post-Injection Orthostatic hypotension, a known side effect.This can occur due to the drug's α1-adrenergic antagonism. Ensure the subject rests in a supine position for a short period post-injection and rises slowly. This is particularly important during initial dose titration.
Variable Efficacy or Onset of Action Incorrect reconstitution leading to improper dosage; Administration error (e.g., subcutaneous instead of IM).Confirm the final concentration is 20 mg/mL after reconstitution. Ensure the injection is administered via the intramuscular route only; intravenous administration is contraindicated. Peak serum concentrations are typically reached approximately 60 minutes after IM administration, with 100% bioavailability.

Quantitative Data Summary

The following table summarizes the incidence of key adverse events, including injection site pain, as reported in clinical trials of intramuscular ziprasidone.

Adverse EventIncidence Rate (Dose Dependent)Source(s)
Pain at Injection Site 13% (2 mg dose), 7.9% (10 mg dose)
Headache 5.6% (2 mg dose), 12.7% (10 mg dose), up to 13% in higher dose groups
Nausea Up to 12% in higher dose groups
Somnolence (Drowsiness) 13.2% (2 mg dose), 19.5% (20 mg dose), up to 20% in higher dose groups

Experimental Protocols

Protocol 1: Reconstitution of this compound for Injection

Objective: To correctly prepare a 20 mg/mL solution of ziprasidone for intramuscular administration.

Materials:

  • One single-dose vial of this compound (containing 30 mg of ziprasidone)

  • One vial of Sterile Water for Injection, USP

  • A sterile syringe (3 mL) with a sterile needle

  • Alcohol swabs

Procedure:

  • Inspect the ziprasidone vial to ensure the lyophilized powder is present and the seal is intact.

  • Using aseptic technique, remove the protective cap from the ziprasidone vial and wipe the rubber stopper with an alcohol swab.

  • Withdraw exactly 1.2 mL of Sterile Water for Injection into the syringe.

  • Inject the 1.2 mL of Sterile Water for Injection into the ziprasidone vial.

  • Remove the syringe and shake the vial vigorously until the powder is completely dissolved. The resulting solution should be clear and colorless to pale pink.

  • The final reconstituted solution contains 20 mg of ziprasidone per 1 mL.

  • Visually inspect the solution for any particulate matter or discoloration before administration. Discard if any is present.

  • The total volume in the reconstituted vial will be approximately 1.5 mL, containing a total of 30 mg of ziprasidone. Any unused portion should be discarded as the product contains no preservative.

Protocol 2: Intramuscular Administration

Objective: To administer the reconstituted this compound solution while minimizing local tissue irritation.

Procedure:

  • Following successful reconstitution (Protocol 1), use a new sterile syringe and needle to withdraw the desired volume from the vial.

    • For a 10 mg dose, withdraw 0.5 mL of the solution.

    • For a 20 mg dose, withdraw 1.0 mL of the solution.

  • Select a large muscle for the injection site (e.g., deltoid, gluteus medius).

  • Cleanse the injection site with an alcohol swab and allow it to air dry.

  • Administer the injection via the deep intramuscular route. Do not administer intravenously.

  • Inject the medication slowly over several seconds to allow for tissue dispersion.

  • Withdraw the needle and apply gentle pressure with a sterile gauze pad. Do not massage or rub the injection site.

  • Dispose of the needle, syringe, and vial in an appropriate sharps container.

  • Monitor the subject for efficacy and any potential adverse reactions, including injection site pain, drowsiness, or dizziness.

Visualizations

experimental_workflow cluster_prep Phase 1: Reconstitution cluster_admin Phase 2: Administration cluster_decision Quality Control cluster_fail start Start: Obtain Ziprasidone Vial & Sterile Water add_water Inject 1.2 mL Sterile Water into Vial start->add_water shake Shake Vigorously Until Completely Dissolved add_water->shake inspect Inspect for Clarity and Particulate Matter shake->inspect qc_check Solution Clear? inspect->qc_check withdraw Withdraw Desired Dose (0.5 mL for 10 mg or 1.0 mL for 20 mg) select_site Select & Prepare IM Injection Site withdraw->select_site inject Administer via Deep IM Injection (Slowly) select_site->inject end_process End: Monitor Subject & Dispose of Materials inject->end_process qc_check->withdraw Yes discard Discard Vial qc_check->discard No

Caption: Experimental Workflow: Reconstitution and Administration of this compound.

troubleshooting_guide start Injection Site Reaction Occurs assess Assess Severity: - Pain Level - Redness - Swelling - Systemic Symptoms? start->assess mild Mild Reaction (Minor Pain/Redness) assess->mild Mild moderate Moderate/Severe Local Reaction (Significant Pain/Swelling) assess->moderate Moderate/Severe (Local) systemic Systemic Symptoms Present (e.g., Anaphylaxis) assess->systemic Systemic action_mild Action: - Apply Cool Compress - Document Findings - Continue Monitoring mild->action_mild action_moderate Action: - Consider Topical Corticosteroids or Oral Antihistamines - Document and Re-evaluate in 24h moderate->action_moderate action_systemic IMMEDIATE ACTION REQUIRED: Cease Experiment & Seek Emergency Medical Attention systemic->action_systemic

Caption: Troubleshooting Guide for Injection Site Reactions.

signaling_pathway cluster_trigger Initial Trigger cluster_response Cellular & Vascular Response cluster_symptoms Clinical Manifestations injection IM Injection (Physical Trauma, Drug, Excipients) injury Local Tissue Cell Injury injection->injury mediators Release of Inflammatory Mediators (e.g., Histamine, Prostaglandins) injury->mediators vasodilation Vasodilation & Increased Permeability mediators->vasodilation pain Pain mediators->pain Nerve Ending Stimulation recruitment Recruitment of Immune Cells (e.g., Neutrophils, Macrophages) vasodilation->recruitment redness Redness (Erythema) vasodilation->redness Increased Blood Flow swelling Swelling (Edema) vasodilation->swelling Fluid Extravasation

Caption: Generalized Inflammatory Response Pathway at an Injection Site.

References

Challenges in developing a pediatric formulation of ziprasidone.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on a pediatric formulation of ziprasidone.

Section 1: FAQs - Formulation and Physicochemical Challenges

Q1: What are the primary challenges in developing a pediatric liquid formulation of ziprasidone?

A1: The main obstacles are ziprasidone's inherent physicochemical properties. It is a highly lipophilic (LogP ~3.8) and practically insoluble drug in water, which complicates the development of a simple aqueous oral solution.[1][2] Furthermore, like many active pharmaceutical ingredients (APIs), it has a bitter taste that requires significant taste-masking to ensure patient compliance, especially in children.[3][4] Stability is another major concern; both the amorphous free base and liquid formulations can be unstable, requiring specific storage conditions.[5]

Q2: What key physicochemical properties of ziprasidone must be considered during pre-formulation studies?

A2: Researchers must focus on the properties outlined in the table below. The low aqueous solubility is a critical parameter that often dictates whether a solution, suspension, or other advanced formulation strategy is pursued.

PropertyValueSignificance in Pediatric Formulation
Molecular Weight412.9 g/mol Standard property for all calculations.
Physical FormSolidInfluences dissolution and processing.
pKa13.34 ± 0.20 (predicted)Indicates potential for pH-based solubility modification.
LogP~3.8High lipophilicity suggests poor water solubility.
Aqueous SolubilityVery low (e.g., 7.18e-03 g/L)Major barrier to developing a true oral solution.

Q3: My amorphous ziprasidone solid dispersion is showing physical instability (crystallization) during accelerated stability testing. What can I do?

A3: The amorphous form of ziprasidone free base is known to be physically unstable, especially under accelerated conditions (e.g., 40°C/75% RH). To improve stability, consider the following:

  • Storage Conditions: Storing the formulation at reduced temperatures, such as under refrigeration (5°C), has been shown to maintain the stability of amorphous ziprasidone for longer periods (e.g., 6 months).

  • Polymer Selection: The choice of polymer in the solid dispersion is critical. Select polymers that have a high glass transition temperature (Tg) and can form strong hydrogen bonds with ziprasidone to inhibit molecular mobility and prevent crystallization.

  • Excipient Screening: Conduct thorough drug-excipient compatibility studies to ensure that other components in the formulation are not promoting crystallization.

Q4: I am developing a liquid formulation. What are the expected stability issues?

A4: Liquid formulations of ziprasidone, often compounded from the mesylate salt for injection, are susceptible to degradation, particularly at room temperature and when exposed to light. Studies on extemporaneously compounded oral solutions show that to maintain at least 90% potency, refrigeration is required. One study found that a refrigerated (5°C) solution was stable for at least two weeks, whereas the same formulation at room temperature in ambient light retained less than 90% potency after just 48 hours.

Section 2: Troubleshooting Guide - Taste-Masking and Palatability

Q5: My initial use of sweeteners and fruit flavors is not adequately masking the bitterness of ziprasidone. What are more advanced strategies?

A5: When simple flavoring and sweetening are insufficient, you must employ advanced taste-masking technologies that create a physical or chemical barrier between the drug and the patient's taste receptors. Consider the following options:

  • Polymer Coating/Microencapsulation: Encapsulating drug particles with a polymer barrier is a highly effective method. pH-sensitive polymers like methacrylate copolymers (e.g., Eudragit®) can be used to prevent drug release in the neutral pH of the mouth but allow release in the acidic environment of the stomach.

  • Complexation: Forming an inclusion complex with an agent like a cyclodextrin can "hide" the bitter drug molecule, preventing it from interacting with taste receptors.

  • Ion-Exchange Resins (IERs): The drug can be bound to an IER. This complex is stable in the mouth, preventing the drug from dissolving in saliva, but the drug is later released in the gastrointestinal tract in exchange for ions.

  • Solubility Modification: For a suspension, rendering the drug insoluble in the liquid vehicle is an effective strategy. This can be achieved by adjusting the pH of the formulation for drugs with pH-dependent solubility.

Q6: How can I evaluate the effectiveness of my taste-masking strategy?

A6: A multi-pronged approach is recommended.

  • Human Taste Panel: This is the gold standard for assessing palatability. Panels are typically used in later stages of development due to ethical and logistical considerations.

  • Electronic Tongues (e-Tongues): These are analytical instruments with sensors that can detect and quantify bitterness. They are valuable for high-throughput screening of different taste-masking formulations during early-stage development.

  • In Vitro Drug Release: For barrier-coated formulations, it is crucial to conduct dissolution testing under conditions simulating the oral cavity (e.g., pH 6.8-7.4 saliva simulant) to ensure no premature drug release occurs. The test should confirm that the coating remains intact for a short period (e.g., 1-2 minutes) but dissolves under gastric or intestinal conditions.

Section 3: FAQs - Preclinical and Clinical Considerations

Q7: How do the pharmacokinetics (PK) of ziprasidone in children compare to adults?

A7: Studies in children and adolescents (ages 7-16) show that oral ziprasidone exhibits linear pharmacokinetics, similar to adults. Exposure (AUC and Cmax) changes in a dose-related manner. However, dosing must be adjusted for body weight to achieve appropriate exposure levels. It is also critical to administer ziprasidone with food, as this can increase absorption by up to two-fold.

Pediatric PK Parameter (Single Oral Dose)Value (7-16 years)Reference
Time to Max Concentration (Tmax)5.0 - 5.5 hours
Serum Half-life (t1/2)3.3 - 4.1 hours
DosingWeight-adjusted
Food EffectAbsorption increases up to 2x with food

Q8: What are the most significant safety concerns when using ziprasidone in a pediatric population?

A8: The primary safety concerns are similar to those in adults but require careful monitoring in children.

  • QTc Interval Prolongation: Ziprasidone has a greater propensity for prolonging the QTc interval compared to some other atypical antipsychotics, which carries a risk for cardiac arrhythmias. Baseline and follow-up electrocardiogram (ECG) monitoring is warranted.

  • Sedation and Somnolence: These are the most commonly reported adverse events in pediatric trials.

  • Metabolic Effects: While ziprasidone is associated with less risk for weight gain compared to other atypical antipsychotics, weight and BMI should still be monitored.

Common Adverse Events in Pediatric Trials (>10%)Approximate IncidenceReferences
Sedation~29-33%
Somnolence~17-25%
Headache~22-38%
Nausea~7-14%
Fatigue~7-15%
Dizziness~8-13%

Q9: What are the regulatory expectations for selecting excipients for a pediatric formulation?

A9: Regulators like the EMA and FDA place a high emphasis on excipient safety in children. Many excipients considered safe for adults may be toxic or unsuitable for pediatric use, especially in neonates and infants, due to their immature metabolic pathways. A risk-based assessment is required for every excipient.

Excipient ClassExamplesPotential Pediatric Safety Concern
SolventsEthanol, Propylene Glycol, Benzyl AlcoholNeurotoxicity, cardiovascular issues, metabolic acidosis, gasping syndrome (benzyl alcohol in neonates).
SweetenersSorbitol, MannitolOsmotic diarrhea, especially in high doses.
PreservativesParabens, BenzoatesHypersensitivity reactions, potential for toxicity in neonates.
ColorsAzo dyesHypersensitivity reactions.

Section 4: Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Ziprasidone Oral Solution This protocol is a representative example based on methodologies described in the literature.

  • Objective: To quantify the concentration of ziprasidone in an oral liquid formulation over time and separate it from potential degradants.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at the absorbance maximum of ziprasidone.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately dilute a sample of the ziprasidone oral formulation with the mobile phase to a final concentration within the linear range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Forced Degradation Study (for method validation):

    • Expose the drug solution to stress conditions: acidic (e.g., 0.1N HCl), basic (e.g., 0.1N NaOH), oxidative (e.g., 3% H₂O₂), thermal, and photolytic.

    • Analyze the stressed samples to demonstrate that degradation products do not interfere with the main ziprasidone peak, thus proving the method is "stability-indicating."

  • Stability Study Execution:

    • Store aliquots of the pediatric formulation under various conditions (e.g., 5°C; 25°C/60% RH; 40°C/75% RH; photostability chamber).

    • At specified time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months), withdraw samples, prepare them as described above, and analyze by HPLC.

    • Calculate the percentage of the initial ziprasidone concentration remaining. A result of >90% is typically considered stable.

Protocol 2: In Vitro Dissolution for Taste-Masked Multiparticulate Formulations

  • Objective: To assess the drug release profile of a taste-masked formulation, ensuring the coating prevents release in the mouth but allows it in the stomach.

  • Instrumentation: USP Dissolution Apparatus 2 (Paddle).

  • Two-Stage Dissolution Media:

    • Stage 1 (Oral Cavity Simulation): pH 6.8 phosphate buffer (simulating saliva).

    • Stage 2 (Gastric Simulation): 0.1N HCl (pH 1.2).

  • Method:

    • Place a dose of the taste-masked multiparticulates into the dissolution vessel containing 900 mL of the Stage 1 medium at 37°C, with a paddle speed of 50 RPM.

    • Take samples at short time intervals (e.g., 1, 2, 5 minutes). The amount of drug released should be minimal (<10%) to confirm effective taste-masking.

    • After the final Stage 1 time point, carefully change the medium to the Stage 2 medium (0.1N HCl).

    • Continue the dissolution test, taking samples at regular intervals (e.g., 10, 15, 30, 45, 60 minutes).

    • Analyze the samples for ziprasidone content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Acceptance Criteria:

    • Stage 1: Less than 10% of the drug released in 5 minutes.

    • Stage 2: Greater than 80% of the drug released within a specified time (e.g., 45 minutes), demonstrating bioavailability is not compromised.

Section 5: Visualizations

Pediatric_Formulation_Workflow start Start: Develop Pediatric Ziprasidone Formulation api_props Assess API Properties: - Low Solubility - Bitter Taste - Instability start->api_props taste_mask Is Taste-Masking Required? api_props->taste_mask solubility Is Solubility Enhancement Required? taste_mask->solubility Yes taste_mask->solubility No (Unlikely) suspension Suspension (Micronized API) solubility->suspension No (Proceed as Suspension) multiparticulate Taste-Masked Multiparticulates (e.g., coated beads) solubility->multiparticulate Yes (Advanced Formulation) solution Simple Solution (e.g., with co-solvents) basic_masking Add Sweeteners & Flavors suspension->basic_masking advanced_masking Apply Advanced Taste-Masking (e.g., Polymer Coating) multiparticulate->advanced_masking stability_test Conduct Stability & Excipient Safety Assessment basic_masking->stability_test advanced_masking->stability_test finish Final Formulation stability_test->finish

Caption: Decision workflow for selecting a pediatric ziprasidone formulation strategy.

Taste_Masking_Troubleshooting start Problem: Poor Palatability in Initial Formulation eval_basic Strategy 1: Basic Masking - Optimize Sweeteners - Test Flavor Combinations start->eval_basic check_basic Is Taste Acceptable? eval_basic->check_basic eval_advanced Strategy 2: Advanced Masking - Microencapsulation - Complexation (Cyclodextrin) - Ion-Exchange Resin check_basic->eval_advanced No success Solution: Optimized Palatable Formulation check_basic->success Yes check_advanced Is Taste Acceptable? eval_advanced->check_advanced check_bio Does it Compromise Drug Release / Bioavailability? check_advanced->check_bio Yes reiterate Re-evaluate Polymer/ Complexing Agent/ Coating Level check_advanced->reiterate No check_bio->reiterate Yes check_bio->success No reiterate->eval_advanced

Caption: Troubleshooting workflow for an ineffective taste-masking strategy.

Ziprasidone_MoA ziprasidone Ziprasidone d2_receptor Dopamine D2 Receptor ziprasidone->d2_receptor Antagonism ht2a_receptor Serotonin 5-HT2A Receptor ziprasidone->ht2a_receptor Antagonism mesolimbic Mesolimbic Pathway (Reduces Positive Symptoms) d2_receptor->mesolimbic Modulates mesocortical Mesocortical Pathway (Reduces Negative Symptoms) ht2a_receptor->mesocortical Modulates

Caption: Simplified mechanism of action for ziprasidone at key receptors.

References

Technical Support Center: Drug-Drug Interaction Studies with Ziprasidone Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in drug-drug interaction (DDI) studies involving ziprasidone mesylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for ziprasidone and which enzymes are involved?

A1: Ziprasidone is extensively metabolized in the liver, with less than 5% of the drug excreted unchanged.[1][2] The primary metabolic routes are:

  • Reductive metabolism: This is the main pathway, catalyzed by aldehyde oxidase (AO) .[1][3]

  • Oxidative metabolism: This is a less prominent pathway mediated by cytochrome P450 3A4 (CYP3A4) , with a minor contribution from CYP1A2 .[4]

Q2: What is the potential for ziprasidone to be a victim of drug-drug interactions?

A2: Ziprasidone's plasma concentrations can be altered by co-administration of drugs that are potent inhibitors or inducers of CYP3A4.

  • CYP3A4 inhibitors (e.g., ketoconazole) can lead to a modest increase in ziprasidone exposure.

  • CYP3A4 inducers (e.g., carbamazepine) can cause a modest decrease in ziprasidone exposure.

Q3: What is the potential for ziprasidone to be a perpetrator of drug-drug interactions?

A3: At clinically relevant concentrations, ziprasidone is unlikely to cause significant pharmacokinetic drug interactions by inhibiting major CYP enzymes. In vitro studies have shown that ziprasidone is a weak inhibitor of CYP2D6, but this is not considered clinically significant due to its high plasma protein binding.

Q4: Are there any specific formulation considerations for this compound in DDI studies?

A4: Yes, this compound has low aqueous solubility. For in vitro studies, this can present challenges. For intramuscular and potentially oral in vivo studies in animals, solubilizing agents like β-cyclodextrins (e.g., sulfobutylether β-cyclodextrin - SBECD) have been used to improve its solubility and bioavailability. For creating oral solutions for preclinical studies, extemporaneously compounded formulations using commercially available syrups have been shown to be stable under refrigerated conditions.

Troubleshooting Guide

Issue 1: Inconsistent or low recovery of ziprasidone in in vitro metabolism assays.

  • Question: I am seeing high variability and lower than expected concentrations of ziprasidone in my human liver microsome incubations. What could be the cause?

  • Answer: This could be due to the poor aqueous solubility of ziprasidone. At higher concentrations, the compound may precipitate in the incubation medium, leading to inaccurate results.

    • Troubleshooting Steps:

      • Lower the substrate concentration: Ensure the concentration of ziprasidone in your assay is below its solubility limit in the incubation buffer.

      • Use a co-solvent: A small percentage of an organic solvent (e.g., DMSO, methanol) can be used to keep ziprasidone in solution. However, be cautious as high concentrations of organic solvents can inhibit CYP enzyme activity. It is crucial to include appropriate vehicle controls.

      • Consider alternative formulations: For specific assays, exploring formulations with solubilizing agents like SBECD might be an option, but their potential impact on enzyme kinetics should be carefully evaluated.

Issue 2: Unexpectedly high inter-subject variability in an in vivo DDI study.

  • Question: In my clinical DDI study, I'm observing a wide range of ziprasidone plasma concentrations across subjects, even in the control group. What could be contributing to this?

  • Answer: The absorption of oral ziprasidone is highly dependent on food intake. Its bioavailability can increase up to two-fold when taken with a meal of at least 500 kcal. Inconsistent food intake among study participants can lead to significant variability in plasma exposure.

    • Troubleshooting Steps:

      • Standardize meal protocols: Ensure all subjects consume a standardized meal with a specified caloric and fat content at a fixed time relative to drug administration.

      • Monitor and document food intake: Closely monitor and document the food and fluid intake of all participants to ensure compliance with the study protocol.

      • Pharmacogenetic considerations: While aldehyde oxidase does not show significant genetic polymorphism, variations in CYP3A4 activity among individuals could contribute to some variability, although this is a lesser factor for ziprasidone.

Issue 3: Difficulty in interpreting the contribution of aldehyde oxidase versus CYP3A4 to ziprasidone metabolism.

  • Question: How can I differentiate the metabolic clearance of ziprasidone by aldehyde oxidase and CYP3A4 in my in vitro experiments?

  • Answer: You can use a combination of specific enzyme inhibitors and different subcellular fractions.

    • Troubleshooting Steps:

      • Use specific inhibitors: In incubations with human liver S9 fractions or hepatocytes, include a potent CYP3A4 inhibitor (e.g., ketoconazole) to isolate the contribution of aldehyde oxidase. Conversely, while potent and specific inhibitors of aldehyde oxidase are less readily available for in vitro studies, comparing metabolism in the presence and absence of known AO substrates or weak inhibitors can provide insights.

      • Compare subcellular fractions: Aldehyde oxidase is a cytosolic enzyme, while CYP enzymes are primarily located in the endoplasmic reticulum (microsomes). Comparing the rate of metabolism in human liver cytosol versus human liver microsomes can help distinguish the contribution of each enzyme system. Metabolism in cytosol will be predominantly driven by AO, while metabolism in microsomes will be primarily due to CYPs.

Data Presentation

Table 1: Summary of In Vitro Ziprasidone DDI Parameters

ParameterEnzymeValueSource
Inhibition Constant (Ki) CYP2D611 µM (weak inhibitor)
Inhibitory Potential CYP1A2, CYP2C9, CYP2C19, CYP3A4Little to no inhibition at clinically relevant concentrations

Table 2: Summary of Clinical DDI Studies with Ziprasidone as the Victim Drug

Co-administered DrugEffect on ZiprasidoneAUC ChangeCmax ChangeClinical RecommendationSource
Ketoconazole (CYP3A4 Inhibitor)Increased exposure↑ ~35-40%↑ ~35-40%Dose adjustment not typically required, but monitor for adverse effects.
Carbamazepine (CYP3A4 Inducer)Decreased exposure↓ ~35%↓ ~27%Dose adjustment not typically required, but monitor for reduced efficacy.

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay (Reversible Inhibition)

Objective: To determine the potential of a test compound to inhibit the CYP3A4-mediated metabolism of ziprasidone.

Materials:

  • Human Liver Microsomes (HLM)

  • Ziprasidone

  • Test compound (potential inhibitor)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS for analysis

Methodology:

  • Prepare solutions: Prepare stock solutions of ziprasidone, the test compound, and a positive control inhibitor (e.g., ketoconazole) in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a microcentrifuge tube, pre-incubate HLM, phosphate buffer, and varying concentrations of the test compound (or vehicle control) for 5-10 minutes at 37°C.

    • Add ziprasidone (at a concentration near its Km for CYP3A4, if known) to the pre-incubation mixture.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Reaction termination: After a specific incubation time (e.g., 15-30 minutes, determined from linearity experiments), terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile).

  • Sample processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS analysis: Quantify the amount of a specific ziprasidone metabolite (e.g., ziprasidone sulfoxide) or the remaining parent ziprasidone using a validated LC-MS/MS method.

  • Data analysis: Calculate the rate of metabolite formation or substrate depletion at each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: In Vivo DDI Study with a CYP3A4 Inducer (e.g., Carbamazepine)

Objective: To evaluate the effect of a CYP3A4 inducer on the pharmacokinetics of ziprasidone.

Study Design: A two-period, fixed-sequence study in healthy volunteers.

Methodology:

  • Period 1 (Reference):

    • Administer a single oral dose of this compound (e.g., 40 mg) with a standardized meal.

    • Collect serial blood samples at predefined time points (e.g., pre-dose, and at 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Washout Period: A suitable washout period to ensure complete elimination of ziprasidone.

  • Inducer Treatment: Administer the CYP3A4 inducer (e.g., carbamazepine) for a sufficient duration to achieve maximal induction (e.g., 14-21 days).

  • Period 2 (Test):

    • On the last day of inducer administration, co-administer a single oral dose of this compound (same dose as in Period 1) with a standardized meal.

    • Collect serial blood samples at the same time points as in Period 1.

  • Bioanalysis: Analyze the plasma samples for ziprasidone concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, tmax, t1/2) for ziprasidone in both periods using non-compartmental analysis.

  • Statistical Analysis: Compare the pharmacokinetic parameters between the two periods to assess the magnitude of the drug-drug interaction.

Protocol 3: In Vitro Aldehyde Oxidase (AO) Activity Assay

Objective: To determine if ziprasidone is a substrate of aldehyde oxidase.

Materials:

  • Human Liver Cytosol (HLC)

  • Ziprasidone

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Aldehyde oxidase inhibitor (e.g., menadione) for control experiments

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS for analysis

Methodology:

  • Prepare solutions: Prepare a stock solution of ziprasidone in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a microcentrifuge tube, add HLC and phosphate buffer.

    • In a parallel set of experiments, pre-incubate HLC and buffer with an AO inhibitor (e.g., menadione) for 5-10 minutes at 37°C.

    • Initiate the reaction by adding ziprasidone to the mixtures.

  • Time course sampling: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction termination: Immediately terminate the reaction in each aliquot by adding a cold organic solvent.

  • Sample processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS analysis: Quantify the amount of remaining ziprasidone at each time point using a validated LC-MS/MS method.

  • Data analysis: Plot the natural logarithm of the percentage of remaining ziprasidone versus time. The slope of the linear portion of the curve represents the elimination rate constant. The intrinsic clearance (CLint) can then be calculated. A significant reduction in the clearance of ziprasidone in the presence of the AO inhibitor confirms its role as an AO substrate.

Visualizations

Ziprasidone_Metabolism_Pathway cluster_AO Aldehyde Oxidase (Major Pathway) cluster_CYP3A4 CYP3A4 (Minor Pathway) Ziprasidone Ziprasidone Metabolite1 S-Methyl-dihydro-ziprasidone Ziprasidone->Metabolite1 Reduction Metabolite2 Ziprasidone Sulfoxide Ziprasidone->Metabolite2 Oxidation Metabolite3 Ziprasidone Sulfone Metabolite2->Metabolite3

Ziprasidone Metabolic Pathways

DDI_Workflow start Start: DDI Study Design for Ziprasidone in_vitro In Vitro Studies (CYP & AO Inhibition/Induction) start->in_vitro in_vivo In Vivo Clinical/Preclinical Studies in_vitro->in_vivo Based on in vitro findings victim Ziprasidone as a 'Victim' (Co-administer with known inhibitors/inducers) in_vivo->victim perpetrator Ziprasidone as a 'Perpetrator' (Co-administer with probe substrates) in_vivo->perpetrator data_analysis Pharmacokinetic & Statistical Analysis victim->data_analysis perpetrator->data_analysis report Report Findings & Clinical Recommendations data_analysis->report

General Workflow for Ziprasidone DDI Studies

Troubleshooting_Logic start Problem Encountered in DDI Study issue1 Inconsistent In Vitro Results start->issue1 issue2 High In Vivo Variability start->issue2 issue3 Ambiguous Enzyme Contribution start->issue3 solution1 Check Solubility Lower Concentration Use Co-solvent issue1->solution1 Solution solution2 Standardize Meals Monitor Food Intake issue2->solution2 Solution solution3 Use Specific Inhibitors Compare Subcellular Fractions issue3->solution3 Solution

Troubleshooting Logic for Ziprasidone DDI Studies

References

Technical Support Center: Ziprasidone Mesylate-Induced QTc Prolongation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating QTc prolongation induced by ziprasidone mesylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound prolongs the QTc interval?

Ziprasidone prolongs the QTc interval primarily by blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3] This channel is critical for cardiac repolarization, and its inhibition leads to a delay in the outflow of potassium ions from cardiac myocytes, thereby prolonging the action potential duration and, consequently, the QT interval on an electrocardiogram (ECG).[4]

Q2: What is the expected magnitude of QTc prolongation with ziprasidone in clinical and preclinical studies?

Clinical studies have shown a dose-dependent increase in the QTc interval with oral ziprasidone administration.[5] The mean increase typically ranges from 4.5 to 19.5 milliseconds (ms) for daily doses between 40 and 160 mg. In a comparative study, the mean QTc increase at steady-state maximum concentration was 15.9 ms. It is estimated that for every 100 ng/mL increase in ziprasidone concentration, the QTc interval increases by approximately 6 ms.

Q3: What are the key risk factors for exaggerated QTc prolongation with ziprasidone?

Several factors can increase the risk of significant QTc prolongation when working with ziprasidone. These include:

  • Electrolyte imbalances: Hypokalemia (low potassium) and hypomagnesemia (low magnesium) can exacerbate QTc prolongation.

  • Female sex: Females may be at a higher risk for drug-induced QTc prolongation.

  • Advanced age: Individuals over 65 may be more susceptible.

  • Underlying heart conditions: Pre-existing heart disease or bradyarrhythmias are significant risk factors.

  • Concomitant medications: The risk is increased when ziprasidone is co-administered with other drugs known to prolong the QT interval.

Q4: Are there alternatives to in vivo studies for assessing ziprasidone's effect on QTc?

Yes, in vitro assays using human-derived cells are common. The most direct method involves patch-clamp electrophysiology to measure the block of the hERG potassium channel expressed in cell lines like HEK-293 or Xenopus oocytes. Additionally, in vitro QT prolongation assays using human cardiomyocytes derived from embryonic or induced pluripotent stem cells can provide a more integrated assessment of the drug's effect on all relevant ion channels.

Troubleshooting Guides

Issue 1: High variability in QTc measurements in our in vivo animal study.

  • Possible Cause 1: Inadequate control of physiological parameters.

    • Troubleshooting Step: Ensure that core body temperature, heart rate, and electrolyte levels (especially potassium and magnesium) are stable and monitored throughout the experiment. Anesthesia can also affect these parameters and should be carefully controlled.

  • Possible Cause 2: Incorrect ECG lead placement or signal processing.

    • Troubleshooting Step: Verify that ECG electrodes are placed consistently according to established protocols for the animal model. Use appropriate filters to minimize noise and ensure accurate detection of the QRS onset and T-wave offset.

  • Possible Cause 3: Pharmacokinetic variability.

    • Troubleshooting Step: Collect plasma samples at multiple time points to correlate ziprasidone concentration with the observed QTc changes. This can help determine if the variability is due to differences in drug absorption, distribution, metabolism, or excretion.

Issue 2: Our in vitro hERG assay shows a different IC50 value for ziprasidone than reported in the literature.

  • Possible Cause 1: Differences in experimental conditions.

    • Troubleshooting Step: Compare your experimental protocol with published studies. Key parameters to check include:

      • Cell line used: (e.g., HEK-293, CHO, Xenopus oocytes).

      • Temperature: hERG channel kinetics are temperature-sensitive.

      • Voltage protocol: The specific voltage steps and durations used to elicit and measure the hERG current can significantly impact the calculated IC50.

      • Extracellular solution composition: Ion concentrations, particularly potassium, can alter channel gating and drug binding.

  • Possible Cause 2: Issues with the test compound.

    • Troubleshooting Step: Verify the identity, purity, and concentration of your this compound stock solution. Ensure proper storage to prevent degradation.

  • Possible Cause 3: Cell passage number and health.

    • Troubleshooting Step: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered channel expression or function. Ensure cells are healthy and have a stable resting membrane potential.

Issue 3: We observe QTc prolongation, but the mechanism does not appear to be solely hERG blockade.

  • Possible Cause 1: Effects on other ion channels.

    • Troubleshooting Step: While hERG blockade is the primary mechanism, ziprasidone may affect other cardiac ion channels at higher concentrations. Conduct additional electrophysiology experiments to assess the drug's effect on other key currents, such as the late sodium current (I_NaL) or the L-type calcium current (I_CaL).

  • Possible Cause 2: Drug metabolites.

    • Troubleshooting Step: Investigate whether any major metabolites of ziprasidone have activity at cardiac ion channels. This may require synthesizing the metabolites and testing them in separate in vitro assays.

  • Possible Cause 3: Indirect effects.

    • Troubleshooting Step: Consider if ziprasidone is indirectly affecting cardiac repolarization through mechanisms such as altering intracellular signaling pathways that regulate ion channel function.

Data Presentation

Table 1: Summary of Ziprasidone-Induced QTc Prolongation in Clinical Studies

Study TypeDose Range (Oral)Mean QTc Change from Baseline (ms)Notes
Clinical Pharmacology40-160 mg/day4.5 - 19.5Dose-dependent increase observed.
Clinical Pharmacology320 mg/day22.5Small incremental increase at supratherapeutic doses.
Comparative StudyNot specified15.9At steady state maximum concentration.
Pooled Phase II-IV RCTsNot specified3.6 (± 20.8)Compared to -0.3 (± 20.6) ms in the placebo group.
Intramuscular (IM) StudiesNot specified-3.7 to 12.8Mean change from baseline to end of study.

Table 2: In Vitro Potency of Ziprasidone on hERG Channels

Expression SystemIC50TemperatureVoltageReference
HEK-293 cells120 nM37°C0 mV
Xenopus oocytes2.8 µM23°C0 mV

Experimental Protocols

Protocol 1: In Vitro hERG Assay using Patch-Clamp Electrophysiology

  • Cell Culture: Maintain HEK-293 cells stably expressing the hERG channel in appropriate culture medium at 37°C and 5% CO2. Passage cells every 2-3 days and use cells within passages 5-20 for experiments.

  • Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density on glass coverslips.

  • Electrophysiology Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution (containing, for example, in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH).

  • Patch-Clamp Recording:

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with an internal solution (containing, for example, in mM: 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH).

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -80 mV.

  • Voltage Protocol: To elicit hERG current, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds. The peak tail current is measured during the repolarizing step.

  • Drug Application:

    • Record baseline hERG currents in the external solution.

    • Perfuse the chamber with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).

  • Data Analysis: Measure the peak tail current at each concentration and normalize it to the baseline current. Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

Mandatory Visualizations

Ziprasidone_hERG_Blockade cluster_membrane Cardiac Myocyte Membrane cluster_effect Cellular & ECG Effect Ziprasidone Ziprasidone hERG hERG K+ Channel (IKr) Ziprasidone->hERG Blocks K_ion_out K+ Efflux hERG->K_ion_out Repolarization AP Action Potential Duration K_ion_out->AP K_ion_in K+ QTc QTc Interval AP->QTc Leads to Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., hERG-HEK293) Solution_Prep 2. Prepare Internal & External Solutions Patch_Clamp 3. Establish Whole-Cell Patch-Clamp Solution_Prep->Patch_Clamp Baseline 4. Record Baseline hERG Current Patch_Clamp->Baseline Drug_App 5. Apply Ziprasidone (Increasing Concentrations) Baseline->Drug_App Washout 6. Washout Drug_App->Washout Measure 7. Measure Peak Tail Current Washout->Measure Normalize 8. Normalize Data to Baseline Measure->Normalize Curve_Fit 9. Concentration-Response Curve Fitting Normalize->Curve_Fit IC50 10. Determine IC50 Curve_Fit->IC50 Troubleshooting_Logic Start High Variability in In Vivo QTc Data Physiology Check Physiological Parameters (Temp, HR, Electrolytes) Start->Physiology ECG Verify ECG Setup & Signal Processing Start->ECG PK Analyze Plasma Concentrations (PK) Start->PK Physiology_OK Parameters Stable? Physiology->Physiology_OK ECG_OK Setup Consistent? ECG->ECG_OK PK_OK PK Correlates with QTc? PK->PK_OK Stabilize Action: Stabilize Parameters Physiology_OK->Stabilize No Resolved Issue Likely Resolved/ Understood Physiology_OK->Resolved Yes Standardize_ECG Action: Standardize Protocol ECG_OK->Standardize_ECG No ECG_OK->Resolved Yes Investigate_Metabolism Action: Investigate Metabolism/Excretion PK_OK->Investigate_Metabolism No PK_OK->Resolved Yes

References

Technical Support Center: Managing Sedation in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage sedation as a confounding factor in behavioral experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between sedation and the specific behavioral effect I am studying?

A sedative-hypnotic agent reduces anxiety and exerts a calming effect at lower doses (sedation), while at higher doses, it induces drowsiness and promotes the onset and maintenance of sleep (hypnosis).[1][2] This is distinct from a specific therapeutic effect, such as anxiolysis or analgesia, which may be the target of your compound. Sedation is a generalized depression of the central nervous system (CNS), which can non-specifically affect performance in various behavioral tasks.[1][3]

Q2: How can I objectively measure sedation in my experiments?

Several behavioral tests are widely used to objectively measure sedation and its effects on motor coordination and exploratory behavior. These include:

  • Open-Field Test: This test assesses general locomotor activity and exploratory patterns.[4] A significant decrease in the distance traveled or the number of line crossings can indicate sedation.

  • Rotarod Test: This test specifically evaluates motor coordination and balance. A reduced latency to fall from the rotating rod is a strong indicator of motor impairment, which can be caused by sedation.

  • Catalepsy Bar Test: This test measures the failure of an animal to correct an externally imposed posture, a state known as catalepsy. While often associated with antipsychotic drugs, it can also be an indicator of profound motor sedation.

Q3: What are some common behavioral tests that are sensitive to sedative effects?

Many behavioral tests can be influenced by sedation. In addition to the direct measures mentioned above, performance in the following tests can be confounded by sedative effects:

  • Elevated Plus Maze: While primarily a test for anxiety, a sedated animal may show reduced overall movement, leading to misinterpretation of the time spent in the open and closed arms.

  • Forced Swim Test and Tail Suspension Test: These tests for antidepressant-like activity can be affected by sedation, as a sedated animal may show increased immobility that is not related to a depressive-like state.

  • Cognitive Tests (e.g., Morris Water Maze, Y-Maze): Sedation can impair learning, memory, and attention, leading to poor performance in these tasks that is not indicative of a specific cognitive deficit.

Q4: How can I design my experiment to minimize the impact of sedation?

To minimize the impact of sedation, consider the following experimental design strategies:

  • Dose-Response Studies: Conduct a thorough dose-response study to identify a dose of your compound that produces the desired therapeutic effect with minimal sedative side effects.

  • Time-Course Studies: Determine the time course of both the sedative and therapeutic effects of your compound. It may be possible to conduct behavioral testing at a time point when the sedative effects have subsided, but the therapeutic effects are still present.

  • Control Groups: Include appropriate control groups, such as a vehicle control and a positive control for sedation (e.g., diazepam), to help differentiate between sedative and specific behavioral effects.

  • Test Battery: Use a battery of behavioral tests that assess different domains (e.g., locomotion, motor coordination, anxiety, cognition). This can help to build a more complete behavioral profile of your compound and distinguish specific effects from general sedation.

Q5: What statistical approaches can be used to account for sedation in my data analysis?

Statistical methods can help to dissect the effects of sedation from your primary outcome. Consider the following approaches:

  • Analysis of Covariance (ANCOVA): If you have a continuous measure of sedation (e.g., distance traveled in the open-field test), you can use it as a covariate in your analysis of the primary behavioral endpoint.

  • Multivariable Regression Models: These models can simultaneously assess the effects of your treatment and potential confounding variables, like measures of sedation, on the outcome of interest.

  • State-Space Models: For more complex behavioral data, state-space models can be used to analyze the dynamics of behavioral changes over time and can help to separate different components of the behavioral response.

Troubleshooting Guides

Problem 1: My compound shows a promising effect in a specific behavioral test, but I suspect it's due to sedation. What should I do?

  • Quantify Sedation: Conduct specific tests to measure sedation and motor coordination, such as the open-field test and the rotarod test.

  • Dose-Response Characterization: Perform a dose-response study for both the desired effect and the sedative effects. This will help you determine if there is a therapeutic window where the desired effect is present without significant sedation.

  • Compare to a Positive Control: Include a known sedative (e.g., diazepam) as a positive control to benchmark the sedative effects of your compound.

  • Consider Alternative Behavioral Paradigms: Explore behavioral tests that are less sensitive to motor impairment.

Problem 2: How do I interpret results from an open-field test to assess sedation?

  • A significant reduction in total distance traveled and the number of line crossings compared to the vehicle control group is a primary indicator of sedation.

  • Observe the animal's rearing frequency (vertical activity). A decrease in rearing can also suggest a sedative effect.

  • Note any changes in grooming behavior . Some sedatives can alter the duration and frequency of grooming.

  • Analyze the time spent in the center versus the periphery of the arena. While this is often used as a measure of anxiety, profound sedation can lead to an animal remaining inactive in one location, which could be misinterpreted.

Problem 3: What are the best control groups to include when sedation is a potential confounder?

  • Vehicle Control: This is the most critical control group and serves as the baseline for all comparisons.

  • Positive Control for Sedation: A well-characterized sedative drug (e.g., diazepam, a benzodiazepine) should be included to understand the profile of a sedated animal in your specific behavioral assays.

  • Positive Control for the Therapeutic Effect: If available, include a standard drug for the therapeutic effect you are investigating that is known to have minimal sedative properties. This can help to demonstrate the specificity of your compound's effects.

Quantitative Data Summary

Table 1: Key Parameters Measured in Behavioral Tests for Sedation

Behavioral TestPrimary Measures for SedationOther Relevant Measures
Open-Field Test Total Distance Traveled, Number of Line Crossings, Rearing FrequencyTime in Center vs. Periphery, Grooming Duration/Frequency, Defecation Boluses
Rotarod Test Latency to Fall (seconds)Rotational Speed at which the animal falls
Catalepsy Bar Test Time to Remove Paws from the Bar (seconds)Postural changes, immobility score

Experimental Protocols

Open-Field Test Protocol

Purpose: To assess general locomotor activity and exploratory behavior, which can be indicative of sedation.

Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape, often made of a non-reflective material. The arena is typically divided into a grid of equal-sized squares. The test is conducted in a quiet, dimly lit room.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.

  • Habituation (Optional): Some protocols include a habituation trial on a preceding day to reduce novelty-induced anxiety.

  • Drug Administration: Administer the test compound or vehicle at the appropriate time before the test.

  • Test Initiation: Gently place the animal in the center of the open-field arena.

  • Data Collection: Record the animal's behavior for a set duration (typically 5-10 minutes) using an automated video-tracking system or by manual scoring.

  • Cleaning: Thoroughly clean the apparatus between each animal to remove any olfactory cues.

Rotarod Test Protocol

Purpose: To evaluate motor coordination and balance.

Apparatus: A commercially available rotarod apparatus with a rotating rod, typically with dividers to create individual lanes for multiple animals. The speed of rotation can be constant or accelerating.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 15-30 minutes.

  • Training (Optional but Recommended): Some protocols include training sessions on the days preceding the test to ensure the animals learn the task. This involves placing the animals on the rod at a low, constant speed for a set duration.

  • Drug Administration: Administer the test compound or vehicle.

  • Test Trials: Place the animal on the rotating rod. The test can be run at a fixed speed or with an accelerating speed (e.g., from 4 to 40 rpm over 300 seconds).

  • Data Collection: Record the latency (time) for the animal to fall off the rod. Typically, multiple trials are conducted with an inter-trial interval (e.g., 15 minutes).

  • Cleaning: Clean the rod between animals.

Catalepsy Bar Test Protocol

Purpose: To measure the failure of an animal to correct an imposed posture.

Apparatus: A horizontal bar elevated at a specific height (e.g., 9-12 cm) above a platform. The apparatus may have automated sensors to detect when the animal's paws are on the bar.

Procedure:

  • Acclimation: Acclimate the animals to the testing room.

  • Drug Administration: Administer the test compound or vehicle. Haloperidol is often used as a positive control.

  • Test Initiation: Gently place the animal's forepaws on the elevated bar, with its hind paws on the platform.

  • Data Collection: Measure the time it takes for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

  • Repetitions: The test is usually repeated at several time points after drug administration to assess the time course of the cataleptic effect.

Visualizations

Sedation_Assessment_Workflow cluster_0 Initial Behavioral Screen cluster_1 Assess for Sedation cluster_2 Data Interpretation cluster_3 Conclusion A Primary Behavioral Assay (e.g., Anxiety, Cognition) B Open-Field Test (Locomotor Activity) A->B C Rotarod Test (Motor Coordination) A->C D Is there a significant decrease in activity or coordination? B->D C->D E Effect is likely independent of sedation D->E No F Effect is likely confounded by sedation D->F Yes

Caption: Workflow for assessing sedation as a confounding factor.

Experimental_Design_Decision_Tree cluster_0 Initial Observation cluster_1 Experimental Controls cluster_2 Data Analysis cluster_3 Interpretation A Is sedation a potential confounder for your behavioral endpoint? B Include Vehicle and Positive Sedative Control (e.g., Diazepam) A->B Yes C Conduct Dose-Response and Time-Course Studies B->C D Correlate sedation measures with the primary behavioral outcome C->D E Dissociate sedative effects from the specific therapeutic effect D->E

Caption: Decision tree for designing experiments to manage sedation.

References

Validation & Comparative

A Preclinical Showdown: Ziprasidone Mesylate vs. Haloperidol in Schizophrenia Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between atypical and typical antipsychotics is paramount in the quest for more effective and tolerable treatments for schizophrenia. This guide provides an objective comparison of ziprasidone mesylate, a second-generation (atypical) antipsychotic, and haloperidol, a first-generation (typical) antipsychotic, based on their performance in established preclinical schizophrenia models. The following analysis delves into their receptor binding profiles, efficacy in behavioral models analogous to positive, negative, and cognitive symptoms, and their propensity to induce extrapyramidal side effects.

Receptor Binding Profile: A Tale of Two Mechanisms

The fundamental difference in the clinical profiles of ziprasidone and haloperidol can be traced to their distinct interactions with various neurotransmitter receptors. Haloperidol's therapeutic action and its side effect profile are predominantly attributed to its high-affinity antagonism of the dopamine D2 receptor.[1][2][3] In contrast, ziprasidone exhibits a more complex pharmacology, characterized by a potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[2][3] This dual antagonism is a hallmark of many atypical antipsychotics and is thought to contribute to their improved side effect profile, particularly concerning extrapyramidal symptoms (EPS), and potential efficacy against negative symptoms.

Furthermore, ziprasidone interacts with other serotonin receptors, including 5-HT2C, 5-HT1A (as an agonist), and 5-HT1D, and also inhibits the reuptake of serotonin and norepinephrine. This broader receptor interaction profile is hypothesized to contribute to its effects on mood and cognition.

Table 1: Receptor Binding Affinities (Ki, nM) of Ziprasidone and Haloperidol

ReceptorZiprasidoneHaloperidol
Dopamine D24.81.5
Serotonin 5-HT2A0.450
Serotonin 5-HT1A3.4-
Serotonin 5-HT2C1.3230
Serotonin 5-HT1D2.3-
Norepinephrine Transporter70-
Serotonin Transporter10-
Histamine H147300
Muscarinic M1>1000>1000

Data compiled from various in vitro studies. Ki values represent the concentration of the drug that binds to 50% of the receptors. A lower Ki value indicates a higher binding affinity. '-' indicates no significant affinity.

Efficacy in Preclinical Models of Schizophrenia

The differential effects of ziprasidone and haloperidol are further elucidated in various animal models designed to mimic the symptom domains of schizophrenia.

Positive Symptoms: Conditioned Avoidance Response

The conditioned avoidance response (CAR) test is a classic preclinical model used to predict the efficacy of antipsychotic drugs against the positive symptoms of schizophrenia. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding neutral stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this conditioned avoidance behavior without impairing the animal's ability to escape the aversive stimulus, indicating a specific effect on motivated behavior rather than a general motor deficit.

While direct head-to-head comparative data in the CAR model is limited in the readily available literature, the established pharmacology of both drugs predicts that both haloperidol and ziprasidone would be effective in suppressing the conditioned avoidance response due to their D2 receptor antagonism. However, the higher 5-HT2A/D2 receptor affinity ratio of ziprasidone might contribute to a wider therapeutic window before motor side effects interfere with the response.

Cognitive Symptoms: Phencyclidine (PCP)-Induced Deficits

Cognitive impairment is a core feature of schizophrenia that is poorly addressed by many current treatments. The non-competitive NMDA receptor antagonist phencyclidine (PCP) is used in animal models to induce cognitive deficits relevant to the disease.

A study investigating the effects of ziprasidone and haloperidol on PCP-induced cognitive deficits in a reversal learning task in rats found that ziprasidone, but not haloperidol, was able to ameliorate the PCP-induced impairment. This suggests a potential advantage for ziprasidone in treating the cognitive symptoms of schizophrenia.

Table 2: Effect of Ziprasidone and Haloperidol on PCP-Induced Cognitive Deficits in a Reversal Learning Task

Treatment GroupMean Number of Errors (± SEM)
Vehicle15.2 ± 2.1
PCP (1.5 mg/kg)35.6 ± 3.5
PCP + Haloperidol (0.05 mg/kg)32.1 ± 4.2
PCP + Ziprasidone (2.5 mg/kg)18.9 ± 2.8**

*p < 0.05 compared to Vehicle; **p < 0.05 compared to PCP. Data adapted from a study in socially housed rats.

Side Effect Profile: Extrapyramidal Symptoms

A major limitation of typical antipsychotics like haloperidol is their high propensity to induce extrapyramidal symptoms (EPS), including parkinsonism, dystonia, and tardive dyskinesia. These side effects are primarily linked to high D2 receptor occupancy in the nigrostriatal pathway. Atypical antipsychotics, such as ziprasidone, were developed to minimize these debilitating side effects.

Preclinical models used to assess the risk of EPS include the catalepsy bar test and the measurement of vacuous chewing movements (VCMs) in rats.

Catalepsy

Catalepsy, a state of motor immobility and waxy flexibility, is a well-established preclinical predictor of EPS liability. Haloperidol is a potent inducer of catalepsy in rodents. In contrast, atypical antipsychotics like ziprasidone generally exhibit a lower propensity to induce catalepsy at clinically relevant doses. This difference is attributed to ziprasidone's lower D2 receptor affinity and its potent 5-HT2A receptor antagonism, which is thought to mitigate the extrapyramidal effects of D2 blockade.

Vacuous Chewing Movements

Signaling Pathways and Experimental Workflows

The distinct pharmacological profiles of ziprasidone and haloperidol translate into different effects on downstream signaling pathways and are evaluated using specific experimental workflows.

cluster_0 Antipsychotic Drug Action cluster_1 Receptor Targets cluster_2 Cellular Effects cluster_3 Clinical Outcomes Haloperidol Haloperidol D2 Dopamine D2 Receptor Haloperidol->D2 High Affinity Antagonist Ziprasidone Ziprasidone Ziprasidone->D2 Antagonist HT2A Serotonin 5-HT2A Receptor Ziprasidone->HT2A Potent Antagonist HT1A Serotonin 5-HT1A Receptor Ziprasidone->HT1A Agonist SERT_NET Serotonin & Norepinephrine Transporters Ziprasidone->SERT_NET Inhibitor Dopamine_Signal ↓ Dopaminergic Signaling D2->Dopamine_Signal Serotonin_Signal Modulated Serotonergic Signaling HT2A->Serotonin_Signal HT1A->Serotonin_Signal Neurotransmitter_Uptake ↓ Reuptake SERT_NET->Neurotransmitter_Uptake Positive_Symptoms ↓ Positive Symptoms Dopamine_Signal->Positive_Symptoms EPS ↓ Extrapyramidal Symptoms Dopamine_Signal->EPS High D2 Occupancy (Nigrostriatal) Negative_Symptoms ↓ Negative Symptoms Serotonin_Signal->Negative_Symptoms Cognitive_Symptoms ↑ Cognitive Function Serotonin_Signal->Cognitive_Symptoms Serotonin_Signal->EPS Mitigation Neurotransmitter_Uptake->Negative_Symptoms Neurotransmitter_Uptake->Cognitive_Symptoms

Figure 1: Simplified signaling pathways of Haloperidol and Ziprasidone.

cluster_0 Preclinical Model cluster_1 Experimental Groups cluster_2 Behavioral Assay cluster_3 Data Analysis cluster_4 Expected Outcome PCP_Model Phencyclidine (PCP) Model of Cognitive Deficits Vehicle Vehicle PCP_Model->Vehicle PCP PCP PCP_Model->PCP PCP_Hal PCP + Haloperidol PCP_Model->PCP_Hal PCP_Zip PCP + Ziprasidone PCP_Model->PCP_Zip Reversal_Learning Operant Reversal Learning Task Vehicle->Reversal_Learning PCP->Reversal_Learning PCP_Hal->Reversal_Learning PCP_Zip->Reversal_Learning Analysis Measure Number of Errors to Reach Criterion Reversal_Learning->Analysis Outcome_Hal No significant improvement in performance Analysis->Outcome_Hal Outcome_Zip Significant reduction in errors Analysis->Outcome_Zip

Figure 2: Experimental workflow for assessing cognitive effects.

Experimental Protocols

Conditioned Avoidance Response (CAR)
  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A light or a speaker is used to present the conditioned stimulus (CS).

  • Procedure:

    • Acquisition Training: A rat is placed in the shuttle box. Each trial consists of the presentation of a CS (e.g., a light) for a specific duration (e.g., 10 seconds), followed by the unconditioned stimulus (US; e.g., a 0.5 mA footshock) for a short period (e.g., 5 seconds). If the rat moves to the other compartment during the CS presentation, the CS is terminated, and the response is recorded as an avoidance. If the rat moves to the other compartment during the US presentation, it is recorded as an escape.

    • Drug Testing: Once the animals have reached a stable baseline of avoidance responding (e.g., >80% avoidance), they are administered either vehicle, this compound, or haloperidol at various doses.

    • Test Session: Following a pre-treatment period, the animals are placed back in the shuttle box, and a test session is conducted under the same parameters as the training sessions.

  • Data Analysis: The number of avoidances, escapes, and failures to escape are recorded. A significant decrease in the number of avoidances without a significant increase in escape failures is indicative of antipsychotic-like activity.

PCP-Induced Deficit in Reversal Learning
  • Apparatus: Standard operant conditioning chambers equipped with two retractable levers, a food pellet dispenser, and a house light.

  • Procedure:

    • Acquisition: Food-deprived rats are trained to press one of two levers (the "correct" lever) to receive a food reward. The position of the correct lever is counterbalanced across animals. Training continues until a criterion of a certain number of correct responses is met.

    • Reversal: Once the initial discrimination is learned, the contingencies are reversed, such that the previously incorrect lever now delivers the reward.

    • Drug Treatment: Prior to the reversal learning session, rats are administered PCP (e.g., 1.5 mg/kg, i.p.) or vehicle. A separate group of PCP-treated rats is co-administered with either this compound (e.g., 2.5 mg/kg, i.p.) or haloperidol (e.g., 0.05 mg/kg, i.p.).

  • Data Analysis: The primary measure is the number of errors made before reaching the criterion on the reversal phase. An increase in errors indicates a cognitive deficit, and a reduction in errors by a treatment indicates a pro-cognitive effect.

Catalepsy Bar Test
  • Apparatus: A horizontal bar raised to a specific height from the base (e.g., 9 cm for rats).

  • Procedure:

    • Drug Administration: Rats are administered various doses of this compound, haloperidol, or vehicle.

    • Testing: At specified time points after drug administration, the rat's forepaws are gently placed on the bar.

    • Measurement: The time it takes for the rat to remove both forepaws from the bar is recorded. A trial is typically terminated after a set period (e.g., 180 seconds).

  • Data Analysis: The latency to descend from the bar is measured. A significant increase in the descent latency is indicative of catalepsy.

Conclusion

The preclinical data strongly suggest that this compound and haloperidol have distinct pharmacological and behavioral profiles. Haloperidol's potent D2 antagonism is effective in models of positive symptoms but comes with a high liability for EPS. Ziprasidone's broader receptor profile, particularly its potent 5-HT2A antagonism in addition to D2 blockade, appears to confer a significant advantage in terms of a lower risk of EPS and potential benefits for cognitive deficits associated with schizophrenia. These preclinical findings align with the clinical observations of ziprasidone's "atypical" profile and underscore the value of targeting multiple neurotransmitter systems for a more comprehensive treatment of schizophrenia. Further head-to-head preclinical studies across a wider range of behavioral models will continue to refine our understanding of the unique therapeutic potential of different antipsychotic agents.

References

A Comparative Guide to the Long-Term Efficacy of Ziprasidone and Risperidone in Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term efficacy and tolerability of two widely prescribed second-generation antipsychotics, ziprasidone and risperidone, in the management of schizophrenia. The information presented is based on data from long-term clinical studies, with a focus on quantitative outcomes and detailed experimental methodologies.

Efficacy in Long-Term Studies

Long-term studies indicate that both ziprasidone and risperidone are effective in managing the symptoms of schizophrenia, with no statistically significant differences observed in the primary efficacy outcomes in studies extending up to 44 weeks.[1][2][3] Both medications demonstrated statistical improvement from baseline in the Positive and Negative Syndrome Scale (PANSS) total score and the Clinical Global Impression - Severity (CGI-S) score at the endpoint of these studies.[1][2]

While overall efficacy appears comparable, some nuances have been observed. In a 44-week extension study, patients treated with ziprasidone who completed the trial showed greater improvement in depressive symptoms, as measured by the Montgomery and Asberg Depression Rating Scale (MADRS), compared to those treated with risperidone.

Shorter-term studies provide more granular data on efficacy. In a 6-week, double-blind trial involving Chinese patients with acute exacerbation of schizophrenia, both drugs showed comparable and significant improvement in PANSS total scores.

Table 1: Comparative Efficacy Data from a 6-Week, Double-Blind Study

Efficacy MeasureZiprasidone (n=118)Risperidone (n=121)
PANSS Total Score Improvement (reduction) from Baseline -35.6 (95% CI: -38.6, -32.6)-37.1 (95% CI: -39.9, -34.4)
PANSS Responder Rate (≥30% reduction in total score) 64.4%71.9%
CGI-I Score at Week 6 (mean, SD) 2.6 (1.31)2.2 (1.15)

Data from Zhang et al., 2011.

Tolerability and Safety Profile

The long-term tolerability profiles of ziprasidone and risperidone show notable differences, particularly concerning metabolic and endocrine side effects.

Metabolic Effects: Ziprasidone is associated with a more favorable metabolic profile. In a 6-week study, a significantly lower percentage of patients treated with ziprasidone experienced clinically significant weight gain (≥7% increase from baseline) compared to those on risperidone. This finding is consistent with the general understanding that ziprasidone has a lower propensity for weight gain.

Endocrine Effects: Risperidone is associated with a significant increase in prolactin levels, while ziprasidone appears to have a neutral or even reducing effect on prolactin. In the same 6-week study, mean prolactin levels decreased in the ziprasidone group but significantly increased in the risperidone group.

Extrapyramidal Symptoms (EPS): Ziprasidone is generally associated with a lower incidence of extrapyramidal symptoms compared to risperidone. A meta-analysis of head-to-head comparisons found that risperidone produced more extrapyramidal symptoms as measured by the Simpson-Angus Scale (SAS) than ziprasidone.

Table 2: Comparative Tolerability Data

Tolerability MeasureZiprasidoneRisperidoneStudy Duration
Clinically Significant Weight Gain (≥7%) 4.2%14.9%6 Weeks
Mean Change in Prolactin Levels -3.5 ng/mL+61.1 ng/mL6 Weeks
Extrapyramidal Symptoms Lower incidenceHigher incidenceLong-term

Weight gain and prolactin data from Zhang et al., 2011. EPS data is a qualitative summary from multiple sources.

Study Completion and Discontinuation Rates

In a 44-week continuation study, a higher percentage of patients in the risperidone group completed the study compared to the ziprasidone group, although this difference was not statistically significant. A meta-analysis suggested that ziprasidone may be a less acceptable treatment than risperidone, with a higher rate of discontinuation for any reason. Reasons for discontinuation can be multifactorial, including lack of efficacy and adverse events.

Table 3: Study Completion Rates in a 44-Week Study

Treatment GroupCompletion Rate
Ziprasidone 33.9%
Risperidone 41.6%

Data from a 44-week, double-blind, continuation study.

Experimental Protocols

The data presented in this guide are primarily drawn from randomized, double-blind, multicenter clinical trials.

Example: 44-Week Continuation Study Methodology

  • Study Design: A randomized, double-blind, multicenter extension study.

  • Patient Population: Patients with schizophrenia or schizoaffective disorder who had previously responded to 8 weeks of acute treatment with either ziprasidone or risperidone.

  • Intervention:

    • Ziprasidone: 80 to 160 mg/day (median dosage: 120 mg/day).

    • Risperidone: 6 to 10 mg/day (median dosage: 8 mg/day).

  • Primary Efficacy Variables:

    • Change from baseline in Positive and Negative Syndrome Scale (PANSS) total score.

    • Change from baseline in Clinical Global Impression - Severity (CGI-S) score.

  • Tolerability and Safety Assessments:

    • Movement disorder rating scales.

    • Adverse event reporting.

    • Study discontinuation rates.

    • Weight and metabolic parameters.

Example: 6-Week Acute Exacerbation Study Methodology

  • Study Design: A six-week, double-blind, randomized, flexible-dose study.

  • Patient Population: Chinese patients with an acute exacerbation of schizophrenia, meeting the criteria of the Chinese Classification of Mental Disorders and having a PANSS total score ≥60.

  • Intervention:

    • Ziprasidone: 40–80 mg twice daily.

    • Risperidone: 1–3 mg twice daily.

  • Primary Efficacy Endpoint: Change from baseline in PANSS total score. Noninferiority was to be demonstrated.

  • Safety Assessments: Monitoring of adverse events, weight gain, and serum prolactin levels.

Visualizations

Comparative Receptor Binding Profiles and Signaling Pathways

The therapeutic and side-effect profiles of ziprasidone and risperidone can be partly explained by their differing affinities for various neurotransmitter receptors. Both are antagonists at dopamine D2 and serotonin 5-HT2A receptors, a key mechanism for their antipsychotic action. However, their affinities for these and other receptors vary, influencing their side-effect profiles.

G cluster_ziprasidone Ziprasidone cluster_risperidone Risperidone cluster_outcomes Clinical Outcomes Z Ziprasidone ZD2 D2 Z->ZD2 High Affinity (Ki = 4.8 nM) Z5HT2A 5-HT2A Z->Z5HT2A Very High Affinity (Ki = 0.4 nM) Z5HT1A 5-HT1A (Agonist) Z->Z5HT1A High Affinity ZAlpha1 α1 Z->ZAlpha1 Moderate Affinity ZH1 H1 Z->ZH1 Moderate Affinity Antipsychotic Antipsychotic Efficacy ZD2->Antipsychotic Z5HT2A->Antipsychotic R Risperidone RD2 D2 R->RD2 High Affinity (Ki = 3.13 nM) R5HT2A 5-HT2A R->R5HT2A Very High Affinity (Ki = 0.16 nM) RAlpha1 α1 R->RAlpha1 Very High Affinity (Ki = 0.8 nM) RAlpha2 α2 R->RAlpha2 High Affinity (Ki = 7.54 nM) RH1 H1 R->RH1 High Affinity (Ki = 2.23 nM) RD2->Antipsychotic EPS Extrapyramidal Symptoms RD2->EPS Prolactin ↑ Prolactin RD2->Prolactin R5HT2A->Antipsychotic WeightGain Weight Gain RH1->WeightGain

Caption: Comparative receptor binding profiles of ziprasidone and risperidone.

Experimental Workflow for a Long-Term Comparative Study

The following diagram illustrates a typical workflow for a long-term, randomized, double-blind clinical trial comparing ziprasidone and risperidone.

G cluster_screening Phase 1: Screening and Acute Treatment cluster_randomization Phase 2: Long-Term Extension cluster_followup Phase 3: Follow-up and Assessment cluster_endpoint Phase 4: Study Endpoint Screening Patient Screening (Schizophrenia Diagnosis, PANSS ≥ 60) AcuteTx 8-Week Acute Treatment Phase (Open-label or Blinded) Screening->AcuteTx Response Assessment of Response to Acute Treatment AcuteTx->Response Randomization Randomization of Responders Response->Randomization ZiprasidoneArm Ziprasidone Treatment Arm (80-160 mg/day) Randomization->ZiprasidoneArm RisperidoneArm Risperidone Treatment Arm (6-10 mg/day) Randomization->RisperidoneArm FollowUp 44-Week Double-Blind Follow-up ZiprasidoneArm->FollowUp RisperidoneArm->FollowUp EfficacyAssess Efficacy Assessments (PANSS, CGI-S) FollowUp->EfficacyAssess SafetyAssess Safety and Tolerability Assessments (Weight, Prolactin, EPS) FollowUp->SafetyAssess Endpoint End of Study or Early Discontinuation EfficacyAssess->Endpoint SafetyAssess->Endpoint DataAnalysis Data Analysis and Comparison Endpoint->DataAnalysis

Caption: Workflow of a long-term comparative clinical trial.

References

Ziprasidone Mesylate for Negative Symptoms of Schizophrenia: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ziprasidone mesylate's efficacy in treating the negative symptoms of schizophrenia against two other atypical antipsychotics, amisulpride and cariprazine. The information is supported by data from clinical trials and an exploration of the distinct pharmacological mechanisms of each compound.

Comparative Efficacy: Quantitative Data from Clinical Trials

The following tables summarize the primary efficacy data from key clinical trials investigating the effects of ziprasidone, amisulpride, and cariprazine on the negative symptoms of schizophrenia. The Positive and Negative Syndrome Scale (PANSS) negative subscale or a factor score derived from it was the primary measure of efficacy in these studies.

Table 1: Ziprasidone vs. Amisulpride for Predominantly Negative Symptoms [1]

ParameterZiprasidoneAmisulpride
Study Design 12-week, multicenter, randomized, double-blind12-week, multicenter, randomized, double-blind
Patient Population n=60, chronic schizophrenia with predominantly negative symptomsn=63, chronic schizophrenia with predominantly negative symptoms
Dosing 40-80 mg b.i.d. (mean daily dose: 118.0 mg)50-100 mg b.i.d. (mean daily dose: 144.7 mg)
Primary Outcome Change from baseline in PANSS Negative Subscale scoreChange from baseline in PANSS Negative Subscale score
Results Statistically significant improvement from baselineStatistically significant improvement from baseline
Comparison Ziprasidone demonstrated comparable efficacy to amisulpride in improving negative symptoms.Amisulpride demonstrated comparable efficacy to ziprasidone in improving negative symptoms.

Table 2: Cariprazine vs. Risperidone for Predominant Negative Symptoms [2][3]

ParameterCariprazineRisperidone
Study Design 26-week, randomized, double-blind, active-controlled26-week, randomized, double-blind, active-controlled
Patient Population n=230, adults with stable schizophrenia and predominant negative symptomsn=231, adults with stable schizophrenia and predominant negative symptoms
Dosing 3-6 mg/day (mean daily dose: 4.2 mg)3-6 mg/day (mean daily dose: 3.8 mg)
Primary Outcome Change from baseline in PANSS factor score for negative symptoms (PANSS-FSNS)Change from baseline in PANSS factor score for negative symptoms (PANSS-FSNS)
Results (LS Mean Change) -8.90-7.44
Comparison Cariprazine showed a statistically significant greater improvement in PANSS-FSNS compared to risperidone (p=0.0022).[2]Risperidone showed less improvement in PANSS-FSNS compared to cariprazine.[2]

Table 3: Ziprasidone vs. Risperidone for Acute Exacerbation of Schizophrenia

ParameterZiprasidoneRisperidone
Study Design 6-week, double-blind6-week, double-blind
Patient Population n=118, Chinese patients with acute exacerbation of schizophrenian=121, Chinese patients with acute exacerbation of schizophrenia
Dosing 40-80 mg b.i.d.1-3 mg b.i.d.
Primary Outcome Change from baseline in PANSS total scoreChange from baseline in PANSS total score
Results (PANSS Total Score Change) -35.6-37.1
PANSS Negative Subscale Equivalence in improvement was demonstrated in an 8-week trial.Equivalence in improvement was demonstrated in an 8-week trial.
Comparison Ziprasidone was non-inferior to risperidone in improving overall symptoms.Risperidone was not superior to ziprasidone in improving overall symptoms.

Experimental Protocols

Olié JP, et al. (2006): Ziprasidone vs. Amisulpride
  • Objective: To compare the efficacy and safety of ziprasidone and amisulpride in treating negative symptoms of schizophrenia.

  • Design: A 12-week, multicenter, randomized, double-blind, parallel-group study.

  • Participants: 123 patients with a diagnosis of chronic schizophrenia with predominantly negative symptoms (PANSS Negative Subscale score ≥6 points greater than the Positive Subscale score).

  • Intervention: Patients were randomly assigned to receive flexible doses of ziprasidone (40-80 mg twice daily) or amisulpride (50-100 mg twice daily).

  • Primary Efficacy Measure: Change from baseline in the PANSS Negative Subscale score.

  • Randomization and Blinding: Details on the specific randomization method were not provided in the abstract. The study was double-blind, with both patients and investigators unaware of the treatment allocation.

Németh G, et al. (2017): Cariprazine vs. Risperidone
  • Objective: To assess the efficacy of cariprazine versus risperidone for the treatment of predominant negative symptoms in patients with schizophrenia.

  • Design: A 26-week, randomized, double-blind, active-controlled, phase 3b trial.

  • Participants: 461 adult patients (aged 18-65 years) with stable schizophrenia for at least 2 years and predominant negative symptoms for at least 6 months.

  • Intervention: Patients were randomly assigned (1:1) to receive monotherapy with fixed-dosed oral cariprazine (3 mg, 4.5 mg [target dose], or 6 mg per day) or risperidone (3 mg, 4 mg [target dose], or 6 mg per day). Previous medications were discontinued over a 2-week period.

  • Primary Efficacy Measure: Change from baseline to week 26 in the PANSS factor score for negative symptoms (PANSS-FSNS).

  • Randomization and Blinding: An interactive web response system was used for randomization. The study was double-blinded.

Signaling Pathways and Mechanisms of Action

The distinct clinical profiles of these antipsychotics in treating negative symptoms can be attributed to their unique interactions with various neurotransmitter systems.

Ziprasidone: Serotonin-Dopamine Antagonist

Ziprasidone's efficacy in addressing negative symptoms is thought to be mediated by its potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors. It also exhibits agonist activity at the 5-HT1A receptor and inhibits the reuptake of serotonin and norepinephrine, which may contribute to its effects on mood and negative symptoms.

ziprasidone_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_outcome Clinical Outcome ziprasidone1 Ziprasidone snri Serotonin & Norepinephrine Reuptake Transporters ziprasidone1->snri Inhibits neg_symptoms Amelioration of Negative Symptoms snri->neg_symptoms ziprasidone2 Ziprasidone d2 D2 Receptor ziprasidone2->d2 Antagonist ht2a 5-HT2A Receptor ziprasidone2->ht2a Antagonist ht1a 5-HT1A Receptor ziprasidone2->ht1a Agonist d2->neg_symptoms ht2a->neg_symptoms ht1a->neg_symptoms

Ziprasidone's Multi-receptor Action
Amisulpride: Dose-Dependent D2/D3 Antagonism

Amisulpride exhibits a unique dose-dependent mechanism. At low doses, it preferentially blocks presynaptic D2 and D3 autoreceptors, which leads to an increase in dopamine release in the synaptic cleft. This is hypothesized to alleviate negative symptoms by enhancing dopaminergic transmission in brain regions where it may be hypoactive. At higher doses, it acts as a conventional postsynaptic D2/D3 antagonist, which is effective for positive symptoms.

amisulpride_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_outcome Clinical Outcome amisulpride Amisulpride (Low Dose) d2d3_auto Presynaptic D2/D3 Autoreceptors amisulpride->d2d3_auto Antagonist dopamine_release Dopamine Release amisulpride->dopamine_release Disinhibits d2d3_auto->dopamine_release Inhibits dopamine Increased Dopamine dopamine_release->dopamine neg_symptoms Amelioration of Negative Symptoms dopamine->neg_symptoms

Amisulpride's Presynaptic Mechanism
Cariprazine: D3-Preferring D2/D3 Partial Agonism

Cariprazine's unique profile is characterized by its partial agonism at dopamine D2 and D3 receptors, with a higher affinity for D3 receptors. This D3-preferring activity is thought to be crucial for its efficacy against negative symptoms. As a partial agonist, cariprazine can modulate dopaminergic activity, acting as an antagonist in a hyperdopaminergic state and as an agonist in a hypodopaminergic state, which is theorized to underlie negative symptoms.

cariprazine_pathway cluster_postsynaptic Postsynaptic Neuron cluster_dopamine Dopaminergic State cluster_outcome Clinical Outcome cariprazine Cariprazine d3 D3 Receptor cariprazine->d3 Partial Agonist (High Affinity) d2 D2 Receptor cariprazine->d2 Partial Agonist ht1a 5-HT1A Receptor cariprazine->ht1a Partial Agonist hypodopaminergic Hypodopaminergic State (e.g., Prefrontal Cortex) hyperdopaminergic Hyperdopaminergic State (e.g., Mesolimbic Pathway) neg_symptoms Amelioration of Negative Symptoms hypodopaminergic->neg_symptoms pos_symptoms Reduction of Positive Symptoms hyperdopaminergic->pos_symptoms

Cariprazine's D3-Preferring Partial Agonism

Experimental Workflow

The following diagram illustrates a typical workflow for a randomized controlled trial evaluating the efficacy of an antipsychotic on negative symptoms of schizophrenia.

experimental_workflow screening Screening of Potential Participants (DSM-IV/5 Criteria for Schizophrenia, Predominant Negative Symptoms) enrollment Informed Consent and Enrollment screening->enrollment washout Washout of Previous Antipsychotic Medication enrollment->washout baseline Baseline Assessment (PANSS, CGI, Safety Labs) washout->baseline randomization Randomization baseline->randomization treatment_a Treatment Group A (e.g., Ziprasidone) randomization->treatment_a treatment_b Treatment Group B (e.g., Amisulpride/Cariprazine/Placebo) randomization->treatment_b follow_up Follow-up Assessments (e.g., Weeks 2, 4, 8, 12, 26) treatment_a->follow_up treatment_b->follow_up end_of_study End of Study Assessment follow_up->end_of_study data_analysis Data Analysis (e.g., Change from Baseline in PANSS-NS) end_of_study->data_analysis

Clinical Trial Workflow Example

Conclusion

This compound demonstrates efficacy in treating the negative symptoms of schizophrenia, with a performance comparable to amisulpride in a head-to-head trial. Cariprazine has shown superiority over risperidone in a population with predominant negative symptoms, suggesting a robust effect in this domain. While direct comparative data between ziprasidone and cariprazine are lacking, both appear to be viable options. The choice of agent may be guided by the specific clinical presentation, the patient's history of response to treatment, and the distinct side-effect profiles of each medication. The unique mechanisms of action—serotonin-dopamine antagonism for ziprasidone, dose-dependent presynaptic D2/D3 antagonism for amisulpride, and D3-preferring partial agonism for cariprazine—provide a rationale for their differential effects and a basis for further research into personalized treatment approaches for the negative symptoms of schizophrenia.

References

Ziprasidone vs. Olanzapine: A Comparative Guide on Metabolic Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of two second-generation antipsychotics, ziprasidone and olanzapine. The information presented is collated from a range of clinical studies and is intended to support research and drug development efforts in psychiatry and metabolic medicine.

Executive Summary

Olanzapine is consistently associated with a greater propensity for adverse metabolic changes compared to ziprasidone. Clinical data indicate that olanzapine treatment is linked to significant weight gain, and unfavorable alterations in glucose and lipid metabolism. In contrast, ziprasidone demonstrates a more favorable metabolic profile, often associated with weight neutrality or even slight weight loss, and minimal impact on glucose and lipid parameters. These differences are critical considerations in the long-term management of patients requiring antipsychotic therapy.

Data Presentation: Quantitative Comparison of Metabolic Parameters

The following tables summarize the mean changes in key metabolic parameters observed in head-to-head clinical trials comparing ziprasidone and olanzapine.

Table 1: Changes in Body Weight and Body Mass Index (BMI)

ParameterZiprasidone (Mean Change)Olanzapine (Mean Change)Study DurationReference
Weight (kg)-0.84 (SD 2.04)+4.22 (SD 3.49)6 weeks[1]
BMI ( kg/m ²)-0.30 (SD 0.74)+1.59 (SD 1.37)6 weeks[1]
Weight (kg)-1.3+2.8Median exposure: 89 vs 168 days[2]
Weight Gain ≥7%11.1% of patients47.8% of patients24 weeks
Fat Mass (% change)+7.84%+31.57%12 weeks

Table 2: Changes in Glucose and Insulin Metabolism

ParameterZiprasidone (Mean Change)Olanzapine (Mean Change)Study DurationReference
Fasting Glucose (mg/dL)Statistically insignificant changeSignificant increase6 weeks[1]
Fasting Insulin (µU/mL)Statistically insignificant changeSignificant increase6 weeks[1]
HOMA-IRStatistically insignificant changeSignificant increase6 weeks
Hemoglobin A1c (%)Favorable changesSignificant adverse changesRetrospective

Table 3: Changes in Lipid Profile

ParameterZiprasidone (Mean Change)Olanzapine (Mean Change)Study DurationReference
Total Cholesterol (mg/dL)Favorable changesSignificant adverse changesRetrospective
Triglycerides (mg/dL)Statistically insignificant changeSignificant increase6 weeks
LDL Cholesterol (mg/dL)Favorable changesSignificant adverse changesRetrospective
HDL Cholesterol (mg/dL)Favorable changesNo significant changeRetrospective

Experimental Protocols

This section details the methodologies employed in the cited clinical studies to assess metabolic parameters.

Measurement of Anthropometric Parameters
  • Body Weight and BMI: Body weight was measured to the nearest 0.1 kg using a calibrated scale. Height was measured to the nearest 0.5 cm. Body Mass Index (BMI) was calculated as weight in kilograms divided by the square of height in meters ( kg/m ²). Measurements were typically taken at baseline and at specified follow-up intervals.

Assessment of Body Composition
  • Dual-Energy X-ray Absorptiometry (DXA):

    • Patient Preparation: Patients are instructed to wear clothing without metal and to remove any jewelry or other objects that might interfere with the scan.

    • Scanning Procedure: The patient lies supine on the DXA table. A C-arm containing an X-ray source and a detector passes over the patient's body. The system emits X-rays at two different energy levels.

    • Data Analysis: The differential attenuation of the two X-ray beams by bone and soft tissue allows for the quantification of bone mineral content, fat mass, and lean body mass. Standardized software is used to analyze the scans and provide data on total and regional body composition.

  • Bioelectrical Impedance Analysis (BIA):

    • Patient Preparation: Patients are required to be in a fasted state and to have urinated within 30 minutes of the measurement. They should also avoid alcohol and strenuous exercise for a specified period before the test.

    • Procedure: Electrodes are placed on the patient's hand and foot. A low-level electrical current is passed through the body.

    • Measurement: The instrument measures the impedance (resistance and reactance) to the electrical current.

    • Data Analysis: The measured impedance, along with the patient's height, weight, age, and sex, is used in validated equations to estimate total body water, from which fat-free mass and fat mass are derived.

Biochemical Analysis of Metabolic Markers
  • Blood Sample Collection: Venous blood samples were collected in the morning after an overnight fast of at least 8-12 hours. Samples were centrifuged to separate plasma or serum, which was then stored at -80°C until analysis.

  • Glucose and Insulin Assays:

    • Fasting plasma glucose was measured using a standard enzymatic (glucose oxidase) method.

    • Fasting serum insulin was determined using a radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).

    • Insulin resistance was estimated using the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR), calculated as: (fasting insulin [µU/mL] x fasting glucose [mmol/L]) / 22.5.

  • Lipid Profile Analysis:

    • Enzymatic Assays: Serum total cholesterol, triglycerides, and high-density lipoprotein cholesterol (HDL-C) were measured using standardized enzymatic colorimetric methods.

    • Low-Density Lipoprotein Cholesterol (LDL-C) Calculation: LDL-C was typically calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5), provided the triglyceride level was below 400 mg/dL. In cases of higher triglyceride levels, direct LDL-C measurement methods were employed.

Signaling Pathways and Mechanisms of Action

The differential metabolic effects of olanzapine and ziprasidone can be partly attributed to their distinct receptor binding profiles and subsequent impact on intracellular signaling cascades.

Role of the Serotonin 2C (5-HT2C) Receptor

A key differentiator is their interaction with the 5-HT2C receptor. Olanzapine is a potent antagonist of the 5-HT2C receptor, while ziprasidone has a lower affinity for this receptor.

  • Olanzapine's Mechanism: Antagonism of the 5-HT2C receptor by olanzapine is thought to disinhibit downstream pathways that regulate appetite and energy expenditure. This can lead to increased food intake (hyperphagia) and a subsequent increase in body weight and adiposity. The blockade of 5-HT2C receptors can also influence glucose and lipid metabolism through complex interactions with other neurotransmitter systems and hormonal signaling.

  • Ziprasidone's Mechanism: Due to its weaker antagonism at the 5-HT2C receptor, ziprasidone has a much lower propensity to induce hyperphagia and weight gain.

Below is a simplified diagram illustrating the proposed signaling pathway.

G cluster_0 Antipsychotic Drug Action cluster_1 Receptor Interaction cluster_2 Downstream Effects cluster_3 Metabolic Outcomes Olanzapine Olanzapine HTR2C 5-HT2C Receptor Olanzapine->HTR2C Strong Antagonism Ziprasidone Ziprasidone Ziprasidone->HTR2C Weak Antagonism Appetite Appetite Regulation (e.g., POMC/CART neurons) HTR2C->Appetite Inhibition Energy Energy Expenditure HTR2C->Energy Modulation Metabolism Glucose & Lipid Metabolism HTR2C->Metabolism Modulation WeightGain Weight Gain Appetite->WeightGain Increased Intake WeightNeutral Weight Neutral/Loss Appetite->WeightNeutral Energy->WeightGain Decreased Expenditure Dyslipidemia Dyslipidemia Metabolism->Dyslipidemia InsulinResistance Insulin Resistance Metabolism->InsulinResistance FavorableLipids Favorable Lipid Profile Metabolism->FavorableLipids

Caption: Proposed signaling pathway of olanzapine and ziprasidone's metabolic effects.

Experimental Workflow for a Comparative Clinical Trial

The following diagram outlines a typical workflow for a clinical trial comparing the metabolic effects of ziprasidone and olanzapine.

G Start Patient Recruitment (e.g., First-Episode Schizophrenia) Screening Screening & Baseline Assessment - Anthropometrics - Fasting Blood Samples - Body Composition Start->Screening Randomization Randomization Screening->Randomization ZiprasidoneArm Ziprasidone Treatment Group Randomization->ZiprasidoneArm Arm 1 OlanzapineArm Olanzapine Treatment Group Randomization->OlanzapineArm Arm 2 FollowUp Follow-up Assessments (e.g., Weeks 2, 4, 6, 12, 24) - Repeat all baseline measures ZiprasidoneArm->FollowUp OlanzapineArm->FollowUp DataAnalysis Statistical Analysis - Between-group comparisons - Within-group changes FollowUp->DataAnalysis Results Results & Conclusion DataAnalysis->Results

Caption: Workflow of a comparative metabolic effects clinical trial.

References

A Comparative Guide to Analytical Methods for Ziprasidone Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of ziprasidone mesylate, a critical atypical antipsychotic. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Visible Spectrophotometry, supported by experimental data to aid in method selection and validation for research, quality control, and drug development purposes.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, selectivity, speed, and the nature of the sample matrix. This comparison focuses on three widely employed techniques for the analysis of this compound.

ParameterHPLC Method 1HPLC Method 2UPLC MethodUV-Vis Spectrophotometry (Acetate Buffer)UV-Vis Spectrophotometry (Phosphate Buffer)
Linearity Range 50-150 µg/mL[1]1-10 µg/mL[2]80 µg/mL (tested concentration)[3]0.5-30 µg/mL[4]1-120 µg/mL[4]
Accuracy (% Recovery) Not explicitly stated> 98%Not explicitly stated97.41-99.47%96.61-98.97%
Precision (%RSD) Not explicitly stated< 2%Not explicitly stated0.76 - 0.98%0.72 - 0.94%
Limit of Detection (LOD) Not explicitly stated0.1 µg/mLNot explicitly statedNot explicitly statedNot explicitly stated
Limit of Quantitation (LOQ) Not explicitly stated0.5 µg/mLNot explicitly statedNot explicitly statedNot explicitly stated
Wavelength (λmax) 230 nmNot explicitly stated318 nm315.00 nm315.40 nm
Run Time 7-9 minNot explicitly stated3 minNot applicableNot applicable

Note: The data presented is a summary from various validated methods and may not be directly comparable due to differences in experimental conditions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate replication and cross-validation.

High-Performance Liquid Chromatography (HPLC) Method 1

This reversed-phase HPLC method is designed for the determination of Ziprasidone HCl in capsule form.

  • Column: ODS C18

  • Mobile Phase: A mixture of buffer solution, acetonitrile, and methanol in a ratio of 45:40:15 (v/v/v)

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 230 nm

  • Retention Time: Approximately 7-9 minutes

  • Sample Preparation: A stock solution is prepared by dissolving the capsule contents in the mobile phase to achieve a concentration within the linear range of 50-150 µg/mL.

High-Performance Liquid Chromatography (HPLC) Method 2

This RP-HPLC method is also for the determination of ziprasidone hydrochloride in capsule dosage form.

  • Mobile Phase: A mixture of potassium dihydrogen orthophosphate, acetonitrile (ACN), and methanol in a ratio of 30:70 (v/v), with the pH adjusted to 4.9.

  • Flow Rate: 1.0 mL/min

  • Sample Preparation: Powder from capsules equivalent to 10 mg of the drug is dissolved in methanol, sonicated, and diluted to fall within the linearity range of 1-10 μg/mL.

Ultra-Performance Liquid Chromatography (UPLC) Method

A stability-indicating UPLC assay method for ziprasidone active pharmaceutical ingredient.

  • Column: Supelco C18, 2.7 µm, (100 × 2.1) mm i.d.

  • Mobile Phase: Acetonitrile and 10 mM ammonium acetate with the pH adjusted to 6.7±0.1.

  • Flow Rate: 0.35 mL/min

  • Injection Volume: 5 µL

  • Detection: UV at 318 nm

  • Sample Preparation: A standard solution is prepared by dissolving 80 mg of the standard substance in a water:ACN (60:40 v/v) mixture to obtain a solution containing 80 µg/mL of ziprasidone.

UV-Visible Spectrophotometry

Two spectrophotometric methods have been developed for the determination of Ziprasidone in capsules.

  • Method I (Acetate Buffer):

    • Solvent: Acetate buffer (pH 4.0)

    • Wavelength (λmax): 315.00 nm

    • Sample Preparation: A stock solution of Ziprasidone hydrochloride monohydrate is prepared in methanol (1000 µg/mL) and then diluted with acetate buffer to concentrations ranging from 0.5-30 µg/mL.

  • Method II (Phosphate Buffer):

    • Solvent: Phosphate buffer (pH 5.0)

    • Wavelength (λmax): 315.40 nm

    • Sample Preparation: A stock solution is prepared similarly and diluted with phosphate buffer to concentrations ranging from 1-120 µg/mL.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, as recommended by the International Council for Harmonisation (ICH) guidelines.

Analytical_Method_Validation_Workflow A Method Development & Optimization B Validation Protocol A->B Define Parameters C Specificity/ Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantitation (LOQ) B->H I Robustness B->I K Validation Report C->K D->K E->K F->K G->K H->K I->K J System Suitability J->C J->D J->E J->F L Validated Method K->L Approval

Caption: A typical workflow for analytical method validation.

References

A Head-to-Head Comparison of Ziprasidone and Other Atypical Antipsychotics: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of clinical trial data on the efficacy, safety, and pharmacological profiles of ziprasidone relative to other second-generation antipsychotics.

This guide provides a comprehensive comparison of ziprasidone with other commonly prescribed atypical antipsychotics, including olanzapine, risperidone, quetiapine, aripiprazole, and clozapine. By synthesizing data from head-to-head clinical trials, this document aims to equip researchers, scientists, and drug development professionals with the detailed information necessary to inform preclinical and clinical research strategies. The following sections present quantitative data in structured tables, detail the experimental protocols of key comparative studies, and visualize relevant biological pathways and experimental workflows.

Efficacy: Comparative Clinical Trial Outcomes

The efficacy of ziprasidone in treating the symptoms of schizophrenia and schizoaffective disorder has been extensively evaluated against other atypical antipsychotics. The primary measures of efficacy in these trials are typically the Positive and Negative Syndrome Scale (PANSS) total score and the Clinical Global Impression (CGI) scale.

A meta-analysis of nine randomized controlled trials (RCTs) with 3361 participants found that ziprasidone may be slightly less efficacious than amisulpride, olanzapine, and risperidone.[1] Specifically, in four RCTs involving 1291 patients, the mean difference in PANSS total score favored olanzapine.[1] Similarly, in three RCTs with 1016 participants, the PANSS total score difference favored risperidone.[1] However, in a long-term 44-week continuation study, ziprasidone and risperidone demonstrated similar efficacy in improving PANSS and CGI-S scores from baseline, with no significant differences between the treatment groups.[2]

When compared to aripiprazole in a 4-week study of acutely ill patients with schizophrenia, noninferiority for ziprasidone was established for the CGI-S score but not for the Brief Psychiatric Rating Scale (BPRSd) total score.[3] In a study of treatment-refractory schizophrenia, ziprasidone showed comparable efficacy to clozapine, with similar baseline-to-endpoint decreases in PANSS total scores.

Table 1: Comparative Efficacy of Ziprasidone vs. Other Atypical Antipsychotics (PANSS and CGI Scores)

Comparison DrugNumber of Studies (n)Key Findings
Olanzapine 4 RCTs (n=1291)Olanzapine showed a statistically significant advantage over ziprasidone in the reduction of PANSS total scores. In another 8-week trial with patients with recent-onset schizophrenia, both drugs showed equal efficacy as measured by PANSS and CGI scales.
Risperidone 3 RCTs (n=1016)Risperidone demonstrated a statistically significant, though modest, advantage over ziprasidone in PANSS total score reduction. A separate 44-week study found no significant difference in PANSS or CGI-S score changes between the two drugs.
Quetiapine 2 RCTs (n=754)Data suggests comparable efficacy between ziprasidone and quetiapine.
Aripiprazole 1 RCT (n=253)Ziprasidone and aripiprazole exhibited similar efficacy and tolerability profiles in the treatment of acute schizophrenia.
Clozapine 1 RCT (n=147)In treatment-refractory patients, ziprasidone and clozapine demonstrated comparable efficacy in reducing PANSS total scores.
Amisulpride 1 RCT (n=123)Ziprasidone was found to be less efficacious, with more patients discontinuing due to inefficacy compared to amisulpride.

Safety and Tolerability Profile

A key differentiator among atypical antipsychotics is their side-effect profile. Ziprasidone is often noted for its relatively favorable metabolic profile.

Metabolic Effects: Multiple studies have consistently shown that ziprasidone is associated with less weight gain compared to olanzapine, quetiapine, and risperidone. In an 8-week study, the mean weight gain was significantly higher in the olanzapine group (6.8 kg) compared to the ziprasidone group (0.1 kg). Furthermore, ziprasidone has been associated with less of an increase in cholesterol compared to olanzapine, quetiapine, and risperidone. A retrospective study also found that olanzapine treatment was associated with significant adverse effects on total cholesterol, triglycerides, and HbA1c, whereas ziprasidone-treated patients showed favorable effects on these metabolic markers.

Cardiovascular Effects: Ziprasidone is known to be associated with a dose-related prolongation of the QTc interval. However, in a comparison with risperidone, there was no significant difference between the two drugs in terms of QTc interval prolongation. It's important to note that while ziprasidone causes a relatively higher degree of change in QTc, there have been no reported cases of mortality from overdoses or torsade de pointes.

Extrapyramidal Symptoms (EPS): Ziprasidone has a lower propensity for inducing movement disorders. Compared to risperidone, ziprasidone was associated with a more favorable effect on EPS measures. However, some studies suggest ziprasidone may produce slightly more extrapyramidal side effects than olanzapine.

Table 2: Comparative Safety and Tolerability of Ziprasidone

Adverse EventComparison Drug(s)Key Findings
Weight Gain Olanzapine, Quetiapine, RisperidoneZiprasidone is associated with significantly less weight gain.
Metabolic Changes (Cholesterol, Triglycerides) Olanzapine, Quetiapine, RisperidoneZiprasidone has a more favorable profile with less impact on lipid levels.
QTc Prolongation General ProfileZiprasidone is associated with a dose-related increase in the QTc interval.
RisperidoneNo significant difference in QTc prolongation compared to risperidone.
Extrapyramidal Symptoms (EPS) RisperidoneZiprasidone is associated with a lower incidence of EPS.
OlanzapineZiprasidone may cause slightly more EPS than olanzapine.
Prolactin Increase RisperidoneZiprasidone is associated with less prolactin elevation.
QuetiapineZiprasidone is associated with more prolactin increase than quetiapine.

Pharmacological Profile: Receptor Binding Affinities

The distinct efficacy and side-effect profiles of atypical antipsychotics can be largely attributed to their unique receptor binding affinities. Ziprasidone is characterized by its high affinity for dopamine D2 and serotonin 5-HT2A receptors, with a particularly high 5-HT2A/D2 receptor affinity ratio compared to other first-line atypical antipsychotics. This high ratio is thought to contribute to its lower risk of EPS.

In addition to its D2 and 5-HT2A antagonism, ziprasidone also exhibits potent interactions with 5-HT2C, 5-HT1D, and 5-HT1A receptors, which may contribute to its effects on negative symptoms, mood, and cognition. Its moderate affinity for serotonin and norepinephrine reuptake sites may underlie potential antidepressant and anxiolytic activity. Conversely, its low affinity for alpha1-adrenergic, histamine H1, and muscarinic M1 receptors is associated with a lower incidence of orthostatic hypotension, sedation, cognitive disturbances, and weight gain.

Table 3: Receptor Binding Affinities (Ki, nM) of Ziprasidone and Other Atypical Antipsychotics

ReceptorZiprasidoneOlanzapineRisperidoneQuetiapineAripiprazoleClozapine
Dopamine D2 4.8113.31600.34125
Serotonin 5-HT2A 0.440.121483.413
Serotonin 5-HT1A 3.4---1.7-
Serotonin 5-HT2C 1.3112511501513
Serotonin 5-HT1D 2.3-----
Histamine H1 47720011616.3
Muscarinic M1 >10001.9>1000>1000>10001.9
Alpha-1 Adrenergic 10190.87576.8
Lower Ki value indicates higher binding affinity. Data compiled from multiple sources.

Experimental Protocols

To provide a framework for future comparative studies, this section outlines a representative experimental protocol based on common elements from the reviewed head-to-head clinical trials.

A Representative Randomized, Double-Blind, Comparative Trial Protocol

  • Study Design: A multi-center, randomized, double-blind, parallel-group study comparing the efficacy and safety of ziprasidone with another atypical antipsychotic over a specified period (e.g., 8 to 52 weeks).

  • Participant Selection:

    • Inclusion Criteria: Patients aged 18-65 with a DSM-IV/5 diagnosis of schizophrenia or schizoaffective disorder, currently experiencing an acute exacerbation of psychotic symptoms. A minimum baseline score on the PANSS (e.g., >80) and CGI-S (e.g., >4) is typically required.

    • Exclusion Criteria: History of treatment resistance to the comparator drug, clinically significant unstable medical conditions (particularly cardiovascular), pregnancy or lactation, and substance use disorder within a specified timeframe.

  • Randomization and Blinding: Participants are randomly assigned to receive either ziprasidone or the comparator drug in a 1:1 ratio. A double-dummy design is often employed to maintain blinding, where patients receive both the active drug and a placebo identical in appearance to the comparator drug.

  • Intervention and Titration:

    • Ziprasidone: Initiated at a dose of 40 mg twice daily, with titration up to a target dose range of 120-160 mg/day based on clinical response and tolerability.

    • Comparator Drug (e.g., Olanzapine): Initiated at a dose of 10 mg once daily, with titration to a target range of 10-20 mg/day.

    • All study medications are administered with food to ensure optimal absorption of ziprasidone.

  • Efficacy Assessments:

    • Primary Endpoint: Change from baseline in PANSS total score at the end of the study.

    • Secondary Endpoints: Change from baseline in CGI-S and CGI-I scores, PANSS subscale scores (positive, negative, and general psychopathology), and response rates (defined as a ≥30% reduction in PANSS total score). Assessments are conducted at baseline and at regular intervals (e.g., weeks 1, 2, 4, 6, 8, and end of study).

  • Safety and Tolerability Assessments:

    • Metabolic Monitoring: Body weight, waist circumference, fasting glucose, HbA1c, and a lipid panel are measured at baseline and at specified follow-up visits.

    • Cardiovascular Monitoring: ECGs are performed at baseline and periodically throughout the study to monitor the QTc interval. Vital signs are monitored at each visit.

    • Extrapyramidal Symptoms: Assessed using standardized scales such as the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS), and the Abnormal Involuntary Movement Scale (AIMS).

    • Adverse Events: All adverse events are recorded and assessed for severity and relationship to the study medication at each visit.

  • Statistical Analysis: Efficacy analyses are typically performed on the intent-to-treat (ITT) population, using mixed-model repeated measures (MMRM) to analyze changes from baseline in continuous efficacy variables. Safety analyses are conducted on the safety population, which includes all randomized patients who received at least one dose of study medication.

Visualizations

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Tyrosine -> L-DOPA -> Dopamine Dopamine_vesicle Dopamine Vesicle (VMAT2) Dopamine_synthesis->Dopamine_vesicle Dopamine_release Dopamine Dopamine_vesicle->Dopamine_release Release D2_receptor D2 Receptor G_protein_D2 Gi/o Protein D2_receptor->G_protein_D2 5HT2A_receptor 5-HT2A Receptor G_protein_5HT2A Gq/11 Protein 5HT2A_receptor->G_protein_5HT2A AC Adenylyl Cyclase G_protein_D2->AC PLC Phospholipase C G_protein_5HT2A->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Neuronal_response_D2 Modulated Neuronal Response (Positive Symptoms) cAMP->Neuronal_response_D2 Neuronal_response_5HT2A Modulated Neuronal Response (Negative/Cognitive Symptoms) IP3_DAG->Neuronal_response_5HT2A Dopamine_release->D2_receptor Serotonin_release Serotonin Serotonin_release->5HT2A_receptor Ziprasidone Ziprasidone Ziprasidone->D2_receptor Antagonist Ziprasidone->5HT2A_receptor Antagonist

Caption: Simplified signaling pathway of ziprasidone's action on D2 and 5-HT2A receptors.

G Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessments (PANSS, CGI, Metabolic, ECG, EPS) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Treatment_Ziprasidone Ziprasidone Arm (Titration to 120-160 mg/day) Randomization->Treatment_Ziprasidone Treatment_Comparator Comparator Arm (e.g., Olanzapine 10-20 mg/day) Randomization->Treatment_Comparator Follow_up Follow-up Visits (Weeks 1, 2, 4, 6, 8, etc.) Treatment_Ziprasidone->Follow_up Treatment_Comparator->Follow_up Assessments Efficacy & Safety Assessments (PANSS, CGI, Metabolic, ECG, EPS) Follow_up->Assessments EndOfStudy End of Study (Final Assessments) Follow_up->EndOfStudy Assessments->Follow_up DataAnalysis Data Analysis (ITT, MMRM) EndOfStudy->DataAnalysis

Caption: A typical experimental workflow for a randomized controlled trial comparing ziprasidone.

References

Reproducibility of Ziprasidone Mesylate's Effects on Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profile of ziprasidone mesylate against other commonly prescribed atypical antipsychotics. The data presented is intended to offer a comprehensive overview of its in vitro effects, supported by detailed experimental methodologies to aid in the reproducibility of findings.

Comparative Receptor Binding Affinity

The therapeutic efficacy and side-effect profile of atypical antipsychotics are largely determined by their affinity for a wide range of neurotransmitter receptors. Ziprasidone is characterized by a high affinity for dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. Notably, it exhibits a higher 5-HT2A/D2 receptor affinity ratio compared to several other agents in its class, which is thought to contribute to a lower risk of extrapyramidal symptoms.[1] Furthermore, ziprasidone demonstrates potent interactions with other serotonin receptor subtypes, including 5-HT2C, 5-HT1D, and as an agonist at 5-HT1A receptors, which may underlie its efficacy against negative symptoms and mood disturbances.[1][2] It also moderately inhibits the reuptake of serotonin and norepinephrine, a characteristic that may contribute to its antidepressant and anxiolytic properties.[2]

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of ziprasidone compared to other commonly used atypical antipsychotics. Lower Ki values indicate a higher binding affinity. It is important to note that Ki values can vary between studies due to differences in experimental conditions. The data presented here are compiled from various sources to provide a comprehensive overview.

ReceptorZiprasidone (Ki, nM)Olanzapine (Ki, nM)Quetiapine (Ki, nM)Risperidone (Ki, nM)Aripiprazole (Ki, nM)
Dopamine D24.8111603.30.34
Serotonin 5-HT2A0.441480.123.5
Serotonin 5-HT1A3.4--4.24.4
Serotonin 5-HT2C1.311275.315
Histamine H1477112061
Adrenergic α1101970.857
Muscarinic M1>10,0001.9>1,000>1,000>1,000

Data compiled from multiple sources. Absolute values may vary based on experimental conditions.

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for key receptor binding assays are provided below. These protocols are based on standard radioligand binding assays.

Dopamine D2 Receptor Binding Assay (Human Recombinant)
  • Source: CHO-K1 cells stably expressing the human D2 dopamine receptor.

  • Radioligand: [³H]-Spiperone (final concentration ~0.5 nM).

  • Membrane Preparation:

    • Harvest CHO-K1/D2/Gα15 cells and wash with PBS (pH 7.4).

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) with protease inhibitors.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in a buffer containing 10% sucrose for storage at -80°C.

    • Determine protein concentration using a BCA assay.

  • Assay Procedure (Competition Assay):

    • In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein), [³H]-Spiperone, and varying concentrations of the test compound (ziprasidone or comparators) in a total volume of 250 µL.

    • Define non-specific binding using a high concentration of a competing ligand (e.g., 10 µM haloperidol).

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Binding Assay (Human Recombinant)
  • Source: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin (final concentration ~1-2 nM).

  • Membrane Preparation: Follow the same general procedure as for the D2 receptor assay.

  • Assay Procedure (Competition Assay):

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, [³H]-Ketanserin, and the membrane preparation (50-100 µg protein).

    • Define non-specific binding using a high concentration of a competing ligand (e.g., 10 µM mianserin or unlabeled ketanserin).

    • Incubate at room temperature for 60 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through pre-soaked glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis: Follow the same procedure as for the D2 receptor assay.

Histamine H1, Adrenergic α1, and Muscarinic M1 Receptor Binding Assays

Similar competitive radioligand binding assay protocols are employed for these receptors, with the following key differences:

  • Histamine H1 Receptor:

    • Radioligand: [³H]-Mepyramine.

    • Non-specific binding: High concentration of unlabeled mepyramine or another H1 antagonist.

  • Adrenergic α1 Receptor:

    • Radioligand: [³H]-Prazosin.

    • Non-specific binding: High concentration of unlabeled prazosin or phentolamine.

  • Muscarinic M1 Receptor:

    • Radioligand: [³H]-Pirenzepine or [³H]-N-methylscopolamine.

    • Non-specific binding: High concentration of atropine or unlabeled pirenzepine.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the primary signaling pathways affected by ziprasidone's interactions with key receptors.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht2a Serotonin 5-HT2A Receptor Pathway cluster_5ht1a Serotonin 5-HT1A Receptor Pathway Dopamine Dopamine D2 D2 Receptor Dopamine->D2 Binds Serotonin Serotonin HT2A 5-HT2A Receptor Serotonin->HT2A Binds HT1A 5-HT1A Receptor Serotonin->HT1A Binds AC Adenylyl Cyclase D2->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA PLC Phospholipase C HT2A->PLC Activation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC AC_1A Adenylyl Cyclase HT1A->AC_1A Inhibition cAMP_1A ↓ cAMP AC_1A->cAMP_1A PKA_1A ↓ PKA cAMP_1A->PKA_1A Ziprasidone Ziprasidone Ziprasidone->D2 Antagonist Ziprasidone->HT2A Antagonist Ziprasidone->HT1A Agonist

Caption: Ziprasidone's primary receptor interactions and downstream signaling effects.

Experimental Workflow

The diagram below outlines the key steps in a typical in vitro competition radioligand binding assay used to determine the binding affinity of a test compound.

workflow start Start prep Prepare Cell Membranes Expressing Target Receptor start->prep plate Plate Membranes, Radioligand, and Test Compound prep->plate incubate Incubate to Reach Binding Equilibrium plate->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Measure Radioactivity of Bound Ligand wash->count analyze Analyze Data to Determine IC50 and Ki Values count->analyze end End analyze->end

References

A Comparative Analysis of Dopamine D2 Receptor Occupancy: Ziprasidone Mesylate vs. Aripiprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ziprasidone mesylate and aripiprazole, focusing on their dopamine D2 receptor occupancy, a critical factor in their mechanism of action as atypical antipsychotics. The information presented is supported by experimental data from positron emission tomography (PET) studies to assist researchers and drug development professionals in their understanding of these two agents.

Quantitative Comparison of D2 Receptor Occupancy

The following tables summarize the dopamine D2 receptor occupancy data for ziprasidone and aripiprazole at various doses and plasma concentrations, as determined by PET imaging studies.

Table 1: Ziprasidone D2 Receptor Occupancy

DosageTime Post-DoseBrain RegionMean D2 Occupancy (%)Plasma Concentration (ng/mL)Reference
40-160 mg/day (steady state)12-16 hoursStriatum56 (SD=18)39.2 (SD=30.2) at time of scan[1][2]
60 mg twice daily (steady state)5 hoursPutamen66Not specified at this time point[3][4][5]
60 mg twice daily (steady state)13 hoursPutamen3958.8 (SD=40.4)
60 mg twice daily (steady state)23 hoursPutamen2Not specified at this time point
Single 40 mg doseNot SpecifiedStriatumNot specified64 (for 50% occupancy)
120-200 mg/day (steady state)Not SpecifiedNot SpecifiedNot specified84 (for 50% occupancy)

Table 2: Aripiprazole D2 Receptor Occupancy

DosageBrain RegionMean D2 Occupancy (%)Plasma Concentration (ng/mL)Reference
0.5 mg/day (14 days)Striatum40-49Not specified
1 mg/day (14 days)Striatum57-74Not specified
2 mg/day (14 days)Striatum72-74Not specified
10 mg/day (14 days)Striatum85-86Not specified
30 mg/day (14 days)Striatum86-92Not specified
2-40 mg/day (steady state)Striatum71.6 (at 2mg) - 96.8 (at 40mg)Not specified
5-30 mg/day (steady state)Putamen/CaudateAlmost complete occupancy above 100-150 ng/mL9-10 (for 50% occupancy)
10-30 mg/day (steady state)Putamen87 (average)Correlated with occupancy

Experimental Protocols

The data presented in this guide were primarily obtained through Positron Emission Tomography (PET) studies. This non-invasive imaging technique allows for the in vivo quantification of receptor occupancy in the human brain.

Positron Emission Tomography (PET) for D2 Receptor Occupancy Measurement:

A common methodology for these studies involves the following steps:

  • Radioligand Selection: A radiolabeled molecule (radioligand) with high affinity and selectivity for the dopamine D2 receptor is chosen. Commonly used radioligands for D2 receptor imaging include [¹¹C]raclopride and [¹⁸F]fallypride.

  • Subject Preparation: Participants, who may be healthy volunteers or patients with schizophrenia, are recruited for the study. For patient studies, they are typically stabilized on a specific dose of the antipsychotic medication being investigated (e.g., ziprasidone or aripiprazole) for a designated period to reach steady-state plasma concentrations.

  • Baseline Scan (Drug-naïve state): In many study designs, a baseline PET scan is performed before the administration of the study drug to determine the baseline D2 receptor availability for each participant.

  • Drug Administration and Post-Dose Scans: Following the baseline scan, subjects are administered the antipsychotic drug. After a specified period to allow for drug distribution and binding, one or more post-dose PET scans are conducted. The timing of these scans is crucial and is often designed to capture peak and trough drug concentrations.

  • Radioligand Injection and PET Imaging: During each PET scan, the radioligand is injected intravenously. The PET scanner then detects the gamma rays emitted as the radiotracer decays, allowing for the creation of dynamic images that show the distribution and concentration of the radioligand in the brain over time.

  • Data Analysis and Occupancy Calculation: The PET data are used to calculate the binding potential (BP_ND) of the radioligand in specific brain regions of interest, such as the striatum (caudate and putamen). Receptor occupancy is then calculated by comparing the binding potential in the drug-treated state to the baseline (drug-free) state using the following formula:

    Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] x 100

  • Plasma Concentration Measurement: Blood samples are typically collected at various time points during the study to measure the plasma concentration of the parent drug and its metabolites. This allows for the correlation of receptor occupancy with drug levels in the blood.

Signaling Pathways and Experimental Workflow

To visualize the underlying biological processes and the experimental approach, the following diagrams are provided.

Dopamine_D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Antipsychotic Antipsychotic (Ziprasidone/Aripiprazole) Antipsychotic->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylate Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates Ca_channels Ca2+ Channels G_protein->Ca_channels Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, inhibition of neurotransmitter release) PKA->Cellular_Response Beta_Arrestin->Cellular_Response GIRK->Cellular_Response Ca_channels->Cellular_Response

Caption: Dopamine D2 Receptor Signaling Pathway.

PET_Experimental_Workflow cluster_preparation Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers or Patients) Drug_Stabilization Drug Stabilization (Steady-State Dosing) Subject_Recruitment->Drug_Stabilization Baseline_Scan Baseline PET Scan (Drug-Free State) Drug_Stabilization->Baseline_Scan Plasma_Analysis Plasma Concentration Analysis Drug_Stabilization->Plasma_Analysis Drug_Administration Antipsychotic Administration (Ziprasidone or Aripiprazole) Baseline_Scan->Drug_Administration Post_Dose_Scan Post-Dose PET Scan Drug_Administration->Post_Dose_Scan Radioligand_Injection [11C]raclopride or [18F]fallypride Injection Post_Dose_Scan->Radioligand_Injection Post_Dose_Scan->Plasma_Analysis Data_Acquisition PET Data Acquisition Radioligand_Injection->Data_Acquisition BP_Calculation Binding Potential (BP_ND) Calculation Data_Acquisition->BP_Calculation Occupancy_Calculation Receptor Occupancy Calculation BP_Calculation->Occupancy_Calculation Correlation Correlate Occupancy with Plasma Levels & Dose Occupancy_Calculation->Correlation Plasma_Analysis->Correlation

Caption: Experimental Workflow for PET D2 Receptor Occupancy Studies.

Discussion

The compiled data indicate that both ziprasidone and aripiprazole achieve significant dopamine D2 receptor occupancy at clinically relevant doses.

Ziprasidone demonstrates a dose-dependent and time-dependent D2 receptor occupancy. Studies show that at steady-state, a twice-daily dosing schedule is necessary to maintain therapeutic levels of receptor occupancy, as occupancy drops significantly 23 hours after the last dose. The plasma concentration required for 50% D2 receptor occupancy (EC50) has been reported in the range of 39-84 ng/mL, with some variability between studies and brain regions.

Aripiprazole , a partial agonist at the D2 receptor, exhibits very high levels of D2 receptor occupancy, often exceeding 80-90% at therapeutic doses. This is notably higher than the typical 60-80% occupancy range associated with the antipsychotic efficacy of D2 antagonists. Despite this high occupancy, the risk of extrapyramidal side effects (EPS) is generally lower with aripiprazole, which is attributed to its partial agonist activity. The EC50 for aripiprazole's D2 receptor occupancy is considerably lower than that of ziprasidone, with values around 9-10 ng/mL reported.

References

A Comparative Analysis of Ziprasidone and Quetiapine in the Management of Psychotic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the atypical antipsychotics ziprasidone and quetiapine, focusing on their effectiveness, tolerability, and distinct pharmacological profiles. The information presented is collated from pivotal clinical trials and meta-analyses to support informed research and development decisions.

Executive Summary

Ziprasidone and quetiapine are both established second-generation antipsychotics utilized in the treatment of schizophrenia and bipolar disorder. While both medications exert their therapeutic effects through antagonism of dopamine D2 and serotonin 5-HT2A receptors, their broader receptor binding profiles, metabolic liabilities, and clinical effectiveness can differ significantly. Ziprasidone is often associated with a more favorable metabolic profile, demonstrating a lower propensity for weight gain and associated lipid abnormalities. Conversely, quetiapine may be linked to a higher risk of metabolic side effects but shows comparable or, in some studies, superior efficacy in managing certain symptom domains. The choice between these agents is often a nuanced decision, balancing efficacy with the patient's vulnerability to specific adverse effects.

Data Presentation: Efficacy and Tolerability

The following tables summarize key quantitative data from comparative studies of ziprasidone and quetiapine.

Table 1: Clinical Efficacy Measures
Outcome MeasureZiprasidoneQuetiapineStudy/Source
PANSS Total Score Change Less improvement compared to olanzapine and risperidone[1]Superior to risperidone and olanzapine in one study[2]CATIE Schizophrenia Trial[3][4][5], Various RCTs
Time to Treatment Discontinuation (All Causes) Shorter (Median: 2.8 months)Longer than ziprasidone (Median: 4.0 months)CATIE Schizophrenia Trial
Discontinuation due to Insufficient Efficacy Lower risk than quetiapine in one meta-analysisHigher risk in a 6-week study of first-episode psychosisMeta-analysis, First-Episode Psychosis Trial
Table 2: Metabolic Side Effects
Outcome MeasureZiprasidoneQuetiapineStudy/Source
Mean Weight Change Minimal change or slight decrease (-0.73 kg when switching from quetiapine)Associated with weight gain (less than olanzapine, more than ziprasidone)Open-label switching study, Cincinnati Children's Hospital study
Incidence of >7% Weight Gain (First-Episode Psychosis) 23%32%3-Month First-Episode Psychosis Study
Change in Total Cholesterol Small mean decrease when switching from quetiapineSignificant increase in first-episode psychosis patientsOpen-label switching study, First-Episode Psychosis Study
Change in LDL-Cholesterol Small mean decrease when switching from quetiapineSignificant increase in first-episode psychosis patientsOpen-label switching study, First-Episode Psychosis Study
Change in Triglycerides Small mean decrease when switching from quetiapineNo significant change in one studyOpen-label switching study
Table 3: Other Key Tolerability Measures
Outcome MeasureZiprasidoneQuetiapineStudy/Source
Extrapyramidal Symptoms (EPS) - Use of Anticholinergic Medication Higher than quetiapine in one reportLower than risperidone and olanzapineCATIE Schizophrenia Trial analysis
Akathisia Incidence (First-Episode Psychosis, 1 month) 24%Lower than ziprasidoneEuropean First Episode of Schizophrenia Trial (EUFEST)
QTc Interval Prolongation Mean increase of 9-14 msec greater than quetiapineLess QTc prolongation than ziprasidonePfizer 054 study

Experimental Protocols

CATIE (Clinical Antipsychotic Trials of Intervention Effectiveness) Schizophrenia Trial
  • Study Design: A nationwide, multi-site, randomized, double-blind trial.

  • Population: 1,493 patients with schizophrenia for whom a medication change was indicated. Patients with tardive dyskinesia were excluded from randomization to the first-generation antipsychotic comparator, perphenazine.

  • Interventions: Patients were randomly assigned to receive flexible doses of olanzapine (7.5-30 mg/day), perphenazine (8-32 mg/day), quetiapine (200-800 mg/day), risperidone (1.5-6 mg/day), or ziprasidone (40-160 mg/day) for up to 18 months.

  • Primary Outcome Measure: Time to all-cause treatment discontinuation.

  • Secondary Outcome Measures: Included changes in psychopathology (assessed by the Positive and Negative Syndrome Scale - PANSS), side effects, and quality of life.

Open-Label Study of Switching from Quetiapine to Ziprasidone
  • Study Design: A 16-week, open-label, flexible-dose, multicenter trial with a 16-week follow-up.

  • Population: 241 outpatients with schizophrenia or schizoaffective disorder who had been treated with quetiapine (≥300 mg/day) for at least 3 months and experienced either suboptimal efficacy or poor tolerability.

  • Intervention: Quetiapine was tapered and discontinued over 2 weeks, while ziprasidone was initiated and titrated to a flexible dose of 40-80 mg twice daily.

  • Primary Endpoint: Change in weight from baseline at 16 weeks.

  • Secondary Endpoints: Changes in waist/hip circumference, lipid profile, fasting glucose, HbA1c, and various clinical rating scales including PANSS, CGI-S, and GAF.

Visualizations

Signaling Pathways and Receptor Profiles

The following diagram illustrates the primary receptor targets of ziprasidone, quetiapine, and its active metabolite, norquetiapine. The affinity of each compound for a given receptor is inversely proportional to its Ki value (a smaller Ki indicates a stronger binding affinity).

G cluster_drugs Antipsychotic Agents cluster_receptors Receptor Targets (Ki values in nM) Ziprasidone Ziprasidone D2 Dopamine D2 Zip: 4.8 Que: 160 Nor: 7.25 Ziprasidone->D2 Antagonist 5HT2A Serotonin 5-HT2A Zip: 0.4 Que: 119 Nor: 58 Ziprasidone->5HT2A Antagonist 5HT2C Serotonin 5-HT2C Zip: 1.3 Que: 2502 Nor: 110 Ziprasidone->5HT2C Antagonist 5HT1A Serotonin 5-HT1A Zip: 3.4 (agonist) Que: 430 Nor: 45 (partial agonist) Ziprasidone->5HT1A Agonist H1 Histamine H1 Zip: 47 Que: 11 Nor: 3.5 Ziprasidone->H1 Antagonist alpha1 Adrenergic α1 Zip: 10 Que: 19 Nor: ~95-144 Ziprasidone->alpha1 Antagonist Quetiapine Quetiapine Quetiapine->D2 Antagonist Quetiapine->5HT2A Antagonist Quetiapine->H1 Antagonist Quetiapine->alpha1 Antagonist Norquetiapine Norquetiapine (Active Metabolite) Norquetiapine->D2 Antagonist Norquetiapine->5HT2A Antagonist Norquetiapine->5HT2C Antagonist Norquetiapine->5HT1A Partial Agonist Norquetiapine->H1 Antagonist Norquetiapine->alpha1 Antagonist NET Norepinephrine Transporter Que: inactive Nor: 7.54 Norquetiapine->NET Inhibitor

Receptor binding profiles of ziprasidone, quetiapine, and norquetiapine.
Experimental Workflow: Comparative Clinical Trial

This diagram outlines a typical workflow for a randomized controlled trial comparing ziprasidone and quetiapine.

G cluster_workflow Comparative Clinical Trial Workflow start Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization start->randomization ziprasidone_arm Ziprasidone Treatment Arm (Flexible Dosing) randomization->ziprasidone_arm quetiapine_arm Quetiapine Treatment Arm (Flexible Dosing) randomization->quetiapine_arm follow_up Follow-up Period (e.g., 12 weeks) ziprasidone_arm->follow_up quetiapine_arm->follow_up assessments Assessments at Baseline and Follow-up Visits (PANSS, Weight, Lipids, ECG, etc.) follow_up->assessments data_analysis Data Analysis (Statistical Comparison of Outcomes) assessments->data_analysis results Results and Conclusion data_analysis->results

A generalized workflow for a comparative clinical trial of antipsychotics.
Logical Relationships: Key Comparative Aspects

This diagram summarizes the key comparative findings between ziprasidone and quetiapine.

G cluster_comparison Ziprasidone vs. Quetiapine: A Summary cluster_metabolic Metabolic Profile cluster_tolerability Tolerability ziprasidone Ziprasidone weight_gain Lower Risk of Weight Gain ziprasidone->weight_gain lipid_changes Less Impact on Lipids ziprasidone->lipid_changes qtc Higher Risk of QTc Prolongation ziprasidone->qtc akathisia Higher Risk of Akathisia ziprasidone->akathisia quetiapine Quetiapine quetiapine->weight_gain Higher Risk quetiapine->lipid_changes Greater Impact quetiapine->qtc Lower Risk quetiapine->akathisia Lower Risk

A summary of the key comparative points between ziprasidone and quetiapine.

References

Validating the safety profile of ziprasidone mesylate in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the preclinical safety profile of ziprasidone mesylate against two other atypical antipsychotics, olanzapine and quetiapine. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of ziprasidone's performance in key preclinical safety assessments.

Executive Summary

This compound, an atypical antipsychotic, has undergone extensive preclinical safety evaluation to characterize its potential toxicities. This guide summarizes the available data on its acute and chronic toxicity, cardiovascular safety, and genotoxicity, drawing comparisons with olanzapine and quetiapine. While all three compounds exhibit safety profiles generally consistent with their class, notable differences exist, particularly concerning cardiovascular effects and genotoxic potential. This document aims to present the supporting experimental data in a clear and comparative format to aid in risk assessment and decision-making during drug development.

Data Presentation

Table 1: Acute and Chronic Toxicity
ParameterThis compoundOlanzapineQuetiapine
Acute Oral Toxicity (LD50) No specific value found in publicly available literature.Rat: 174-177 mg/kg[1] Mouse: 208-211 mg/kg[1]Rat: 1380-1680 mg/kg[2] Mouse: 1380-1680 mg/kg[2]
Chronic Toxicity (NOAEL) No specific value found for a 1-year dog study.Dog (1-month i.m. study): 0.5 mg/kg[3]No specific value found for a 1-year dog study.

Note: NOAEL (No-Observed-Adverse-Effect Level) is a critical parameter from repeated-dose toxicity studies. The lack of publicly available, directly comparable NOAELs from long-term studies in the same species and of the same duration for all three drugs necessitates careful interpretation of chronic toxicity risk.

Table 2: Cardiovascular Safety - hERG Channel Inhibition
DrughERG IC50Potency
Ziprasidone120 nM (in HEK-293 cells at 37°C)High
Olanzapine8.0 µM (in HEK cells)Low
Quetiapine5.8 µMLow

Note: The hERG (human Ether-à-go-go-Related Gene) potassium channel is a key determinant of cardiac repolarization. Inhibition of this channel, indicated by a lower IC50 value, is associated with an increased risk of QT interval prolongation and torsades de pointes (TdP).

Table 3: Genotoxicity Profile
AssayThis compoundOlanzapineQuetiapine
Bacterial Reverse Mutation Assay (Ames Test) Reproducible mutagenic response reportedGenerally considered non-mutagenic.Generally considered non-mutagenic.
In Vitro Mammalian Chromosomal Aberration Test Positive in human peripheral lymphocytesDid not induce sister chromatid exchanges in human lymphocytesDid not induce genotoxicity in human lymphocytes in the micronucleus and comet assays.
In Vivo Genotoxicity Negative in the in vivo mouse bone marrow chromosomal aberration assayNo evidence of genotoxicity in in vivo assays.No evidence of genotoxicity in in vivo assays.

Experimental Protocols

Detailed experimental protocols for the preclinical safety studies of specific drug candidates are often proprietary. However, these studies are typically conducted following standardized international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The following are generalized descriptions of the methodologies for the key experiments cited.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with the use of a small number of animals at each step.

  • Test System: Typically rats or mice.

  • Procedure: A single oral dose of the test substance is administered to a group of animals. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The LD50 (median lethal dose) is not precisely determined but is assigned to a toxicity class based on the observed mortality at different dose levels.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards likely to arise from repeated oral exposure to a substance over a 90-day period.

  • Test System: Typically rats.

  • Procedure: The test substance is administered orally once daily to several groups of animals at different dose levels for 90 days. A control group receives the vehicle only.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly. Hematology, clinical biochemistry, and urinalysis are performed at specified intervals.

  • Endpoint: At the end of the study, a complete necropsy is performed, and organs are weighed and examined histopathologically. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

In Vitro hERG Assay

This assay assesses the potential of a compound to inhibit the hERG potassium channel, a key indicator of potential for QT prolongation.

  • Test System: Mammalian cell lines (e.g., HEK-293) stably expressing the hERG channel.

  • Procedure: The patch-clamp technique is used to measure the electrical current flowing through the hERG channels in the presence of varying concentrations of the test substance.

  • Endpoint: The concentration of the test substance that causes 50% inhibition of the hERG current (IC50) is determined.

Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)

This assay is used to detect gene mutations induced by chemical substances.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).

  • Procedure: The bacterial strains are exposed to the test substance, with and without a metabolic activation system (S9 mix from rat liver).

  • Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure: Cell cultures are exposed to the test substance for a defined period, both with and without metabolic activation (S9 mix).

  • Endpoint: Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, deletions, exchanges). A significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.

Mandatory Visualizations

experimental_workflow_acute_toxicity cluster_protocol Acute Oral Toxicity (OECD 423) start Select Starting Dose Level dose Administer Single Oral Dose to 3 Animals start->dose observe Observe for 14 Days (Mortality & Clinical Signs) dose->observe decision Evaluate Outcome observe->decision stop Stop Testing & Classify decision->stop Clear Outcome next_dose Dose Next Group at Lower or Higher Level decision->next_dose Equivocal Outcome next_dose->dose

Experimental workflow for an acute oral toxicity study following OECD guideline 423.

signaling_pathway_qt_prolongation hERG Channel Blockade and QT Prolongation drug Ziprasidone / Other Antipsychotics herg hERG K+ Channel drug->herg Inhibition repolarization Delayed Ventricular Repolarization herg->repolarization Reduced K+ Efflux qt QT Interval Prolongation repolarization->qt tdp Increased Risk of Torsades de Pointes (TdP) qt->tdp

Signaling pathway illustrating how hERG channel blockade by antipsychotics can lead to QT prolongation.

logical_relationship_genotoxicity Genotoxicity Testing Cascade cluster_invitro In Vitro Assays cluster_invivo In Vivo Follow-up ames Ames Test (Gene Mutation) micronucleus Micronucleus Test (Clastogenicity & Aneugenicity) ames->micronucleus If Positive chrom_ab Chromosomal Aberration Test (Clastogenicity) chrom_ab->micronucleus If Positive

Logical relationship in a typical genotoxicity testing strategy.

References

Ziprasidone Demonstrates Efficacy Over Placebo in Schizophrenia and Bipolar Disorder Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – An extensive review of placebo-controlled clinical trials reveals that ziprasidone is an effective treatment for schizophrenia and bipolar disorder, demonstrating statistically significant improvements in key psychiatric rating scales compared to placebo. This guide provides a comprehensive comparison of ziprasidone's efficacy, detailed experimental protocols from pivotal studies, and an overview of its mechanism of action for researchers, scientists, and drug development professionals.

Ziprasidone, a second-generation antipsychotic, has a unique receptor binding profile, acting as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1][2] This dual antagonism is believed to be central to its therapeutic effects on both positive and negative symptoms of schizophrenia, as well as manic and mixed episodes in bipolar disorder.[1]

Efficacy in Schizophrenia

Clinical trials consistently show ziprasidone's superiority over placebo in managing acute exacerbations of schizophrenia. Patients treated with ziprasidone experience significant reductions in scores on the Positive and Negative Syndrome Scale (PANSS), Brief Psychiatric Rating Scale (BPRS), and Clinical Global Impression-Severity (CGI-S) scale.

Efficacy MeasureZiprasidone GroupPlacebo Groupp-valueStudy PopulationStudy Duration
PANSS Total Score Change Significant ImprovementLess Improvement<0.05Adults with acute schizophrenia6 weeks
BPRS Total Score Change -14.16 (SE: 0.78)-12.35 (SE: 1.05)0.15 (mITT), 0.02 (PP)Adolescents with schizophrenia6 weeks
CGI-S Score Change Significant ImprovementLess Improvement<0.05Adults with acute schizophrenia6 weeks

A summary of findings from multiple placebo-controlled trials. Specific values can vary between studies.[3][4]

Efficacy in Bipolar Disorder

In patients with bipolar I disorder experiencing manic or mixed episodes, ziprasidone has demonstrated rapid and sustained improvement in symptoms compared to placebo. Key efficacy measures showing significant improvement include the Mania Rating Scale (MRS) and the CGI-S. However, its efficacy in treating bipolar depression as an adjunctive therapy has yielded mixed results in some studies.

Efficacy MeasureZiprasidone GroupPlacebo Groupp-valueStudy PopulationStudy Duration
MRS Total Score Change -11.1-5.6<0.01Adults with acute bipolar mania3 weeks
CGI-S Score Change Significant ImprovementLess Improvement<0.001Adults with acute bipolar mania3 weeks
MADRS Total Score Change (Adjunctive) -13.2 (SE: 1.2)-12.9 (SE: 1.1)0.792Adults with bipolar I depression6 weeks
MADRS Total Score Change (Depressive Mixed State) Significant ImprovementLess Improvement0.0038Adults with bipolar II or MDD with mixed features6 weeks

A summary of findings from multiple placebo-controlled trials. Specific values can vary between studies.

Experimental Protocols

The following outlines a typical experimental design for a clinical trial evaluating the efficacy and safety of ziprasidone compared to placebo.

A Randomized, Double-Blind, Placebo-Controlled Study in Acute Schizophrenia

Objective: To evaluate the efficacy and safety of ziprasidone in patients with an acute exacerbation of schizophrenia.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult inpatients aged 18-65 years with a DSM-IV diagnosis of schizophrenia and a recent acute exacerbation. Key inclusion criteria often include a minimum baseline score on the PANSS or BPRS. Exclusion criteria typically include treatment-resistant schizophrenia, significant medical comorbidities, and substance use disorders.

  • Randomization and Blinding: Patients are randomly assigned in a pre-specified ratio (e.g., 2:1) to receive either ziprasidone or a matching placebo. Both patients and investigators are blinded to the treatment assignment.

  • Treatment: Ziprasidone is typically administered orally at a fixed or flexible dose (e.g., 40-80 mg twice daily) with food.

  • Primary Efficacy Endpoint: The primary outcome is the change from baseline in the PANSS total score at the end of the study (e.g., week 6).

  • Secondary Efficacy Endpoints: These often include changes in the BPRS total score, CGI-S score, and PANSS subscale scores.

  • Safety Assessments: Safety and tolerability are monitored through the recording of adverse events, vital signs, weight, electrocardiograms (ECGs), and laboratory tests.

G cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Double-Blind Treatment Phase (e.g., 6 weeks) cluster_assessment Assessment s1 Patient Recruitment s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 a1 Baseline Assessments (PANSS, BPRS, CGI-S) s3->a1 r1 Random Assignment t1 Ziprasidone Group r1->t1 t2 Placebo Group r1->t2 a2 Endpoint Assessments t1->a2 t2->a2 a1->r1 G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ziprasidone Ziprasidone d2_receptor Dopamine D2 Receptor ziprasidone->d2_receptor Antagonizes dopamine Dopamine dopamine->d2_receptor Activates gi_protein Gi Protein d2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates cellular_response Reduced Neuronal Excitability pka->cellular_response Leads to G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ziprasidone Ziprasidone ht2a_receptor 5-HT2A Receptor ziprasidone->ht2a_receptor Antagonizes serotonin Serotonin (5-HT) serotonin->ht2a_receptor Activates gq_protein Gq Protein ht2a_receptor->gq_protein Activates plc Phospholipase C gq_protein->plc Activates ip3 IP3 plc->ip3 Generates dag DAG plc->dag Generates pip2 PIP2 pip2->plc ca2 Intracellular Ca2+ Increase ip3->ca2 Stimulates pkc Protein Kinase C dag->pkc Activates cellular_response Modulation of Neuronal Activity ca2->cellular_response pkc->cellular_response

References

A Comparative Guide to the Long-Term Safety of Ziprasidone and Risperidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the long-term safety profiles of two widely prescribed atypical antipsychotics, ziprasidone and risperidone. The information herein is supported by data from long-term clinical trials and systematic reviews, with a focus on quantitative data, experimental methodologies, and the underlying pharmacological pathways that contribute to their respective safety and tolerability profiles.

Executive Summary

Both ziprasidone and risperidone are effective in the long-term management of schizophrenia and other psychotic disorders. However, their long-term safety profiles diverge significantly, particularly concerning metabolic, extrapyramidal, and endocrine adverse effects. Ziprasidone is generally associated with a more favorable metabolic and endocrine profile, exhibiting a lower propensity for weight gain and hyperprolactinemia. Conversely, risperidone is linked to a higher incidence of these adverse events, as well as extrapyramidal symptoms (EPS). A notable consideration for ziprasidone is its potential for QTc interval prolongation, although the clinical significance of this in real-world settings remains a topic of discussion.

Quantitative Safety Data Comparison

The following tables summarize key quantitative data from long-term comparative studies.

Table 1: Metabolic and Endocrine Side Effects (Long-Term Data)

ParameterZiprasidoneRisperidoneKey Findings
Weight Gain (≥7% increase from baseline) 4.2%[1]14.9%[1]Risperidone is associated with a significantly higher incidence of clinically significant weight gain in long-term use.
Mean Weight Change Minimal to no change; some studies report weight loss in overweight patients.[2]Consistent and often significant weight gain.[3]Ziprasidone is considered to be relatively weight-neutral.[2]
Cholesterol Levels No significant long-term change.Can lead to an increase in total cholesterol levels.Risperidone poses a greater risk for dyslipidemia.
Prolactin Levels Minimal to no effect; may see a slight decrease over time.Significant and sustained elevation.Risperidone is well-known for causing hyperprolactinemia, which can lead to sexual dysfunction and other endocrine issues.

Table 2: Extrapyramidal Symptoms (EPS) and Cardiovascular Effects (Long-Term Data)

ParameterZiprasidoneRisperidoneKey Findings
Incidence of EPS Lower incidence compared to risperidone.Higher incidence, particularly at higher doses.Ziprasidone has a more favorable profile regarding motor side effects.
Use of Anticholinergic Medication for EPS Lower requirement.Higher requirement.This reflects the lower propensity of ziprasidone to induce EPS.
QTc Interval Prolongation Associated with a greater degree of QTc prolongation.Less pronounced effect on QTc interval.While ziprasidone shows a greater effect, the absolute risk of cardiac events in real-world use is not significantly elevated compared to other antipsychotics.

Key Experimental Protocols

The data presented above is derived from studies with rigorous methodologies. Below is a summary of a representative long-term comparative trial.

Study Design: 44-Week, Double-Blind, Multicenter Continuation Study

  • Objective: To compare the long-term efficacy, safety, and tolerability of ziprasidone and risperidone in patients with schizophrenia or schizoaffective disorder.

  • Patient Population: Patients who had previously responded to 8 weeks of acute treatment with either ziprasidone or risperidone.

  • Intervention:

    • Ziprasidone: 80 to 160 mg/day (median dose: 120 mg/day).

    • Risperidone: 6 to 10 mg/day (median dose: 8 mg/day).

  • Primary Efficacy Measures:

    • Positive and Negative Syndrome Scale (PANSS) total score.

    • Clinical Global Impression - Severity (CGI-S) score.

  • Safety and Tolerability Assessments:

    • Movement disorder scales (e.g., Simpson-Angus Scale, Barnes Akathisia Rating Scale).

    • Monitoring of adverse events.

    • Body weight and metabolic parameters (e.g., lipids, glucose).

    • Prolactin levels.

    • Electrocardiograms (ECGs) for QTc interval monitoring.

Pharmacological Mechanisms and Signaling Pathways

The differing safety profiles of ziprasidone and risperidone can be attributed to their distinct receptor binding affinities and subsequent downstream signaling.

G cluster_ziprasidone Ziprasidone cluster_risperidone Risperidone cluster_shared Shared Signaling Pathway Z Ziprasidone ZD2 D2 Receptor Z->ZD2 High Affinity Z5HT2A 5-HT2A Receptor Z->Z5HT2A Very High Affinity Z_EPS Reduced Extrapyramidal Symptoms ZD2->Z_EPS Lower EPS Risk Z_Metabolic Minimal Weight Gain & Neutral Prolactin Effect Z5HT2A->Z_Metabolic Favorable Metabolic Profile R Risperidone RD2 D2 Receptor R->RD2 Very High Affinity R5HT2A 5-HT2A Receptor R->R5HT2A High Affinity R_EPS Increased Extrapyramidal Symptoms RD2->R_EPS Higher EPS Risk R_Prolactin Elevated Prolactin RD2->R_Prolactin Hyperprolactinemia D2_Receptor Dopamine D2 Receptor (Gαi/o-coupled) AC Adenylyl Cyclase D2_Receptor->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA DARPP32 ↓ DARPP-32 Phosphorylation PKA->DARPP32 Therapeutic Antipsychotic Efficacy DARPP32->Therapeutic

Caption: Comparative receptor binding and downstream effects of ziprasidone and risperidone.

Ziprasidone exhibits a high affinity for both dopamine D2 and serotonin 5-HT2A receptors, with a particularly high 5-HT2A/D2 affinity ratio. This potent 5-HT2A antagonism is thought to mitigate the EPS typically associated with strong D2 blockade. In contrast, risperidone has a very high affinity for D2 receptors, which, while contributing to its efficacy, also increases the risk of EPS and hyperprolactinemia.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for a long-term, double-blind, comparative clinical trial of antipsychotic medications.

G cluster_screening Phase 1: Screening and Enrollment cluster_randomization Phase 2: Randomization and Blinding cluster_treatment Phase 3: Long-Term Treatment and Monitoring cluster_analysis Phase 4: Data Analysis and Reporting Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessments (PANSS, CGI-S, Weight, Labs, ECG) InformedConsent->Baseline Randomization Randomization Baseline->Randomization DrugA Treatment Arm A (e.g., Ziprasidone) Randomization->DrugA DrugB Treatment Arm B (e.g., Risperidone) Randomization->DrugB Treatment Double-Blind Treatment (e.g., 44 Weeks) DrugA->Treatment DrugB->Treatment Monitoring Regular Assessments (Efficacy, Safety, Tolerability) Treatment->Monitoring Periodic Visits Monitoring->Treatment DataLock Database Lock Monitoring->DataLock Analysis Statistical Analysis DataLock->Analysis Report Clinical Study Report Analysis->Report

Caption: Generalized workflow of a long-term comparative antipsychotic clinical trial.

Conclusion

References

Safety Operating Guide

Proper Disposal of Ziprasidone Mesylate in a Laboratory Setting: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Ziprasidone mesylate must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. While not federally listed as a hazardous waste, improper disposal can pose risks. This guide provides a comprehensive framework for the safe handling and disposal of this compound waste in a laboratory environment.

Waste Classification and Hazard Assessment

This compound is not listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, a comprehensive waste determination must still be conducted. A solution of Ziprasidone has been noted to have a flash point of -2 °C (28 °F), which is below the 60 °C (140 °F) threshold for ignitability. Therefore, any waste solution containing this compound that exhibits this characteristic would be classified as a D001 hazardous waste.

Due to the potential for hazardous characteristics and to ensure full compliance, it is imperative to manage all this compound waste as a chemical waste stream to be handled by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the essential steps for the safe segregation, containment, and labeling of this compound waste within a laboratory.

Experimental Protocol:

  • Segregation:

    • Do not mix this compound waste with other waste streams, such as biohazardous waste, sharps (unless the sharps are contaminated with this compound), or regular trash.

    • Keep this compound solid waste separate from liquid waste.

  • Container Selection:

    • Use a designated, leak-proof, and sealable container compatible with chemical waste. High-density polyethylene (HDPE) containers are generally suitable.

    • For sharps contaminated with this compound, use a designated puncture-resistant sharps container clearly labeled for chemically contaminated sharps.

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" or "Chemical Waste" label, as required by your institution.

    • The label must include:

      • The words "Hazardous Waste" (or equivalent).

      • The full chemical name: "this compound".

      • The accumulation start date (the date the first drop of waste is added to the container).

      • The specific hazard characteristics (e.g., "Ignitable" if it is a solution with a low flashpoint).

      • The name and contact information of the principal investigator or laboratory supervisor.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.

    • Ensure the container is kept closed at all times, except when adding waste.

    • Store in a well-ventilated area and away from sources of ignition.

  • Disposal Request:

    • Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department through their designated online portal or procedure.

    • Do not pour any this compound waste down the drain.

Quantitative Data and Waste Container Summary

While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes the appropriate waste container selection and labeling based on the type of waste.

Waste TypeContainer TypeLabeling Requirements
Solid this compound Waste (e.g., contaminated powder, weigh boats, gloves, bench paper)Sealable, leak-proof container (e.g., HDPE pail with lid)"Hazardous Waste" or "Chemical Waste" label with "this compound" listed as the contents.
Liquid this compound Waste (e.g., unused solutions, rinsate)Sealable, leak-proof container (e.g., HDPE bottle with screw cap)"Hazardous Waste" or "Chemical Waste" label with "this compound solution" and any solvents listed with percentages. Indicate "Ignitable" if applicable.
Sharps Contaminated with this compound (e.g., needles, syringes, glass vials)Puncture-resistant sharps container"Chemically Contaminated Sharps" label with "this compound" listed as the contaminant.
Empty Stock Vials Original vialDeface the original label and place in the appropriate chemical waste container for disposal through EHS.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

ZiprasidoneDisposalWorkflow start Start: this compound Waste Generated is_sharp Is the waste a contaminated sharp? start->is_sharp is_solid Is the waste solid or liquid? solid_waste Solid Waste (powder, contaminated PPE) is_solid->solid_waste Solid liquid_waste Liquid Waste (solutions, rinsate) is_solid->liquid_waste Liquid select_container Select Appropriate Waste Container solid_waste->select_container liquid_waste->select_container is_sharp->is_solid No sharp_waste Contaminated Sharps (needles, vials) is_sharp->sharp_waste Yes sharp_waste->select_container solid_container Sealable HDPE Container select_container->solid_container For Solids liquid_container Sealable HDPE Bottle select_container->liquid_container For Liquids sharp_container Puncture-Resistant Sharps Container select_container->sharp_container For Sharps label_container Label Container Correctly solid_container->label_container liquid_container->label_container sharp_container->label_container label_details Include: - 'Hazardous/Chemical Waste' - 'this compound' - Accumulation Start Date - Hazards (e.g., Ignitable) label_container->label_details store_waste Store in Satellite Accumulation Area label_container->store_waste request_pickup Submit Waste Pickup Request to EHS store_waste->request_pickup end End: EHS Collects Waste for Final Disposal request_pickup->end

This compound Waste Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

Safeguarding Researchers: A Comprehensive Guide to Handling Ziprasidone Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Ziprasidone mesylate. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.

This compound, an atypical antipsychotic agent, requires careful handling due to its potential to cause allergic skin reactions and the risk of dust formation which can be harmful if inhaled.[1][2] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks.

Essential Personal Protective Equipment (PPE)

When handling this compound, particularly in powder form, a comprehensive PPE strategy is mandatory. This includes protection for the eyes, skin, and respiratory system.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.To prevent eye contact with this compound dust or solutions.[1][3]
Hand Protection Impervious gloves (e.g., Nitrile).Recommended to prevent skin contact, which may cause sensitization or allergic reactions.[1]
Protective Clothing Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator.Required if the Occupational Exposure Limit (OEL) is exceeded or when dust generation is likely.

Operational Plans: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the research.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. Store this compound in a tightly sealed container in a cool, well-ventilated area, protected from light. Recommended storage temperatures are typically between 15°C and 30°C (59°F to 86°F).

Handling and Preparation of Solutions

All handling of this compound powder should be conducted in a designated area with adequate engineering controls, such as a chemical fume hood or a ventilated balance safety enclosure, to minimize dust generation and inhalation.

  • Engineering Controls: General room ventilation is considered adequate for low-dust processes, but local exhaust ventilation should be used when weighing or manipulating the powder.

  • Minimizing Dust: Avoid actions that can create dust, such as scraping or vigorous shaking of the powder.

  • Personal Hygiene: Always wash hands thoroughly after handling the compound, even if gloves were worn.

Spill Management

In the event of a spill, trained personnel should undertake cleanup operations.

  • Evacuate: Non-essential personnel should be evacuated from the affected area.

  • Containment: For dry spills, gently cover the spill with a damp cloth or use a filtered vacuum to avoid generating dust.

  • Cleanup: Collect the spilled material and place it in a labeled, sealed container for disposal.

  • Decontamination: Thoroughly clean the spill area.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Contaminated Materials: This includes empty containers, contaminated PPE, and spill cleanup materials.

  • Prohibited Disposal: Do not dispose of this compound with household garbage or allow it to enter the sewage system.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Pfizer Occupational Exposure Limit (OEL) TWA-8Hr 90 µg/m³
Oral TDLO (man) 2.29 ml/kg

Experimental Protocols

Below are detailed methodologies for the preparation of a this compound oral solution and its analysis using High-Performance Liquid Chromatography (HPLC).

Preparation of a 2.5 mg/mL this compound Oral Solution

This protocol is adapted from a study on the stability of an extemporaneously compounded oral solution.

Materials:

  • This compound for injection (20 mg/mL vial)

  • Sterile Water for Injection

  • Commercially available sugar-free, alcohol-free flavored syrup (e.g., Ora-Sweet®)

  • Sterile syringes and needles

  • Amber plastic prescription bottles

Procedure:

  • Reconstitute a 20 mg/mL vial of this compound for injection by adding 1.2 mL of Sterile Water for Injection.

  • Shake the vial vigorously until all the drug is dissolved.

  • Withdraw the required volume of the reconstituted solution.

  • Dilute the reconstituted solution with the flavored syrup to a final concentration of 2.5 mg/mL.

  • Transfer the final solution to an amber plastic prescription bottle and label it appropriately.

  • Store the prepared solution under refrigeration (5°C).

HPLC Method for the Determination of Ziprasidone

This method is suitable for the quantitative analysis of Ziprasidone in pharmaceutical dosage forms.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Lichrospher RP-18 (250 mm × 4.0 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of 20 mM ammonium acetate (pH adjusted to 3.0 with orthophosphoric acid) and methanol (30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Procedure:

  • Standard Preparation: Prepare a stock solution of Ziprasidone hydrochloride reference standard in the mobile phase. From the stock solution, prepare a series of working standards by dilution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: For capsules, weigh and finely powder the contents of not fewer than 20 capsules. Accurately weigh a portion of the powder equivalent to a specified amount of Ziprasidone and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the amount of Ziprasidone in the sample by comparing the peak area of the sample with the peak area of the standard.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

Ziprasidone_Handling_Workflow cluster_prep Preparation & Handling cluster_ops Operations cluster_cleanup Cleanup & Disposal start Receive & Inspect This compound store Store in Cool, Ventilated, Light-Protected Area start->store ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat store->ppe handling Handle in Ventilated Enclosure (Fume Hood) ppe->handling weigh Weigh Powder handling->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Glassware & Work Surfaces experiment->decontaminate waste Dispose of Waste (Solid & Liquid) in Hazardous Waste Containers decontaminate->waste remove_ppe Remove & Dispose of Contaminated PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End of Procedure wash->end

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ziprasidone mesylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ziprasidone mesylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.